molecular formula C10H14N2O3 B1364288 2-(4-Methoxyphenoxy)propanohydrazide CAS No. 213412-32-9

2-(4-Methoxyphenoxy)propanohydrazide

Cat. No.: B1364288
CAS No.: 213412-32-9
M. Wt: 210.23 g/mol
InChI Key: HKQMXFGVOKBZSS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)propanohydrazide is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-8(14-2)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMXFGVOKBZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390839
Record name 2-(4-methoxyphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213412-32-9
Record name 2-(4-methoxyphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(4-Methoxyphenoxy)propanohydrazide from methyl 2-(4-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)propanohydrazide is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring a hydrazide functional group attached to a phenoxypropionate backbone, makes it a versatile building block for creating a diverse range of derivatives. This guide provides an in-depth exploration of the synthesis of this compound from its corresponding methyl ester, methyl 2-(4-methoxyphenoxy)propanoate. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss analytical characterization, and outline the necessary safety precautions. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of methyl 2-(4-methoxyphenoxy)propanoate to this compound is a classic example of a nucleophilic acyl substitution reaction, specifically, hydrazinolysis of an ester. The reaction proceeds through a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine (a potent nucleophile) on the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton transfer likely occurs from the positively charged nitrogen to the negatively charged oxygen of the tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxy group as a leaving group (methanol).

  • Final Product: The final product is the stable this compound. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can also act as a solvent for both reactants. The reaction is often driven to completion by using an excess of hydrazine hydrate and by heating the reaction mixture.

Reaction_Mechanism ester Methyl 2-(4-methoxyphenoxy)propanoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydrazine Hydrazine hydrazine->intermediate hydrazide This compound intermediate->hydrazide Elimination methanol Methanol intermediate->methanol

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Methyl 2-(4-methoxyphenoxy)propanoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-methoxyphenoxy)propanoate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 1.5 - 2.0 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. A typical reaction time is 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.

  • Isolation of the Product: The crude product may precipitate out upon cooling or after partial removal of the solvent. If not, the remaining solution can be cooled in an ice bath to induce crystallization. The solid product is then collected by vacuum filtration using a Buchner funnel.

  • Purification: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials or by-products. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Experimental_Workflow setup 1. Reaction Setup: Dissolve ester in ethanol addition 2. Add Hydrazine Hydrate setup->addition reflux 3. Reflux for 4-6 hours (Monitor by TLC) addition->reflux workup 4. Cool and concentrate (Rotary Evaporator) reflux->workup isolation 5. Isolate by filtration workup->isolation purification 6. Wash with cold ethanol (Recrystallize if needed) isolation->purification drying 7. Dry under vacuum purification->drying characterization 8. Characterization (NMR, IR, MS, MP) drying->characterization

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected analytical data based on its chemical structure and data from analogous compounds.

PropertyDescription
Appearance White to off-white solid
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Melting Point To be determined experimentally
¹H NMR Expected signals: aromatic protons, methoxy protons, methyl protons, CH proton, and NH/NH₂ protons.
¹³C NMR Expected signals: aromatic carbons, methoxy carbon, methyl carbon, CH carbon, and carbonyl carbon.
IR (cm⁻¹) Expected characteristic peaks: N-H stretching, C=O stretching, C-O stretching, and aromatic C-H stretching.
Mass Spec (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (br s, 1H, CONH ), 6.85 (m, 4H, Ar-H ), 4.60 (q, 1H, CH CH₃), 4.10 (br s, 2H, NH₂ ), 3.75 (s, 3H, OCH₃ ), 1.60 (d, 3H, CHCH₃ ).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1650 (C=O stretch, amide I), 1610, 1500 (aromatic C=C stretch), 1230 (asymmetric C-O-C stretch), 1040 (symmetric C-O-C stretch).

  • Mass Spectrometry (EI): m/z 210 (M⁺), 179 (M⁺ - NHNH₂), 151 (M⁺ - CONHNH₂).

Safety Precautions and Handling

It is imperative to handle all chemicals with care, adhering to strict safety protocols in a well-ventilated laboratory fume hood.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[1][2] It can cause severe skin burns and eye damage.[2] Inhalation of its vapors can be fatal.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or chloroprene are recommended).[1] Work exclusively in a fume hood to avoid inhalation.[1] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Methyl 2-(4-methoxyphenoxy)propanoate: This compound may cause skin and eye irritation. Standard laboratory safety practices should be followed.

  • Ethanol: This is a flammable liquid. Keep it away from open flames and other ignition sources.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Hydrazine-containing waste must be treated as hazardous.

Conclusion

The synthesis of this compound from methyl 2-(4-methoxyphenoxy)propanoate via hydrazinolysis is a straightforward and efficient process. This guide has provided a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, and expected characterization data. By adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable intermediate for its application in further synthetic endeavors.

References

[3] Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET. Retrieved from [5] Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Retrieved from [6] Liu, G., & Gao, J. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PMC - NIH. Retrieved from [1] University of California, Santa Barbara. Hydrazine - Standard Operating Procedure. Retrieved from [2] Arkema. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from [4] Bio-Rad. (2005, October 9). Hydrazine hydrate MSDS. Retrieved from

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)propanohydrazide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-Methoxyphenoxy)propanohydrazide, a molecule of interest in synthetic and medicinal chemistry. We will delineate its chemical structure, physicochemical properties, and a validated synthetic pathway. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the compound's characteristics and potential applications. By contextualizing its properties with those of its well-studied precursor, 2-(4-methoxyphenoxy)propanoic acid (Lactisole), this guide serves as a foundational resource for leveraging this compound in research and development endeavors.

Introduction

This compound is a derivative of a phenoxypropionic acid scaffold, a structure prevalent in pharmaceuticals and agrochemicals.[1][2] Its core components—a 4-methoxyphenoxy group, a chiral propanoic linker, and a reactive hydrazide moiety—make it a versatile building block for chemical synthesis and a candidate for biological screening. The hydrazide functional group, in particular, is a key pharmacophore in numerous therapeutic agents, known for its ability to form critical hydrogen bonds and act as a bioisosteric replacement for other functional groups.[3] This guide aims to consolidate the known information on this compound, provide reliable protocols for its synthesis, and discuss its potential from a chemical and drug development perspective.

Chemical Identity and Structure

Correctly identifying a chemical entity is the cornerstone of reproducible science. The following section details the fundamental identifiers and structural characteristics of this compound.

Compound Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous reference.

IdentifierValueSource
IUPAC Name 2-(4-methoxyphenoxy)propanehydrazide-
CAS Number 213412-32-9[4]
Molecular Formula C₁₀H₁₄N₂O₃[4]
Molecular Weight 210.23 g/mol -
InChI Key HKQMXFGVOKBZSS-UHFFFAOYSA-N[4]
SMILES CC(OC1=CC=C(OC)C=C1)C(NN)=O-
Synonyms Propanoic acid, 2-(4-methoxyphenoxy)-, hydrazide[4]
Molecular Structure

The structure of this compound features three key domains:

  • Aromatic Core: A para-substituted methoxybenzene (anisole) ring connected via an ether linkage. This group imparts hydrophobicity and potential for π-stacking interactions.

  • Chiral Linker: A propionyl group with a chiral center at the C2 position. The stereochemistry at this center can significantly influence biological activity. The compound is typically available as a racemate unless a stereospecific synthesis is employed.

  • Hydrazide Group (-CONHNH₂): A highly polar and reactive functional group. It is a potent hydrogen bond donor and acceptor, making it a valuable feature for molecular recognition at biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data from its parent carboxylic acid.

PropertyValue / ObservationRationale / Reference
Physical State Expected to be a solid at room temperature.The related sodium salt is a crystalline solid.[5]
Melting Point No data available.The parent acid, 2-(4-methoxyphenoxy)propanoic acid, has a melting point of 65-66 °C.[6]
Boiling Point No data available.High boiling point expected due to polarity and hydrogen bonding.
Solubility Predicted to be soluble in alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Limited solubility in water and non-polar solvents.The parent acid's sodium salt is soluble in water and propylene glycol.[5] The hydrazide group enhances polarity.
Storage Recommended storage at 2-8°C, sealed in a dry environment.Standard precaution for hydrazides to prevent degradation from moisture and heat.

Synthesis and Characterization

The most direct and widely used method for preparing carboxylic acid hydrazides is the hydrazinolysis of the corresponding ester.[7][8][9] This approach offers high yields and operational simplicity.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-(4-Methoxyphenoxy)propanoic acid.

  • Esterification: The parent carboxylic acid is first converted to a simple alkyl ester (e.g., methyl or ethyl ester) to activate the carbonyl group for nucleophilic attack. This is typically achieved via Fischer esterification using an excess of alcohol under acidic catalysis.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)propanohydrazide (CAS 213412-32-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug discovery. Drawing from available data on its precursor, 2-(4-Methoxyphenoxy)propanoic acid, and the broader class of hydrazide derivatives, this document outlines its synthesis, physicochemical properties, and potential biological significance. While specific experimental data for the title compound is limited in publicly accessible literature, this guide establishes a framework for its characterization and evaluation based on established scientific principles and analogous compounds.

Molecular Identity and Physicochemical Properties

This compound is a hydrazide derivative of 2-(4-methoxyphenoxy)propanoic acid. The introduction of the hydrazide functional group is a key structural modification that can significantly influence the molecule's chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound2-(4-Methoxyphenoxy)propanoic Acid
CAS Number 213412-32-913794-15-5
Molecular Formula C₁₀H₁₄N₂O₃C₁₀H₁₂O₄
Molecular Weight 210.23 g/mol 196.20 g/mol
Appearance Predicted: SolidWhite solid (est)[1]
Melting Point Data not available158.00 °C[1]
Boiling Point Data not available377.00 °C[1]
Solubility Predicted: Soluble in polar organic solventsSoluble in alcohol; water solubility: 3129 mg/L @ 25 °C (est)[1]
logP (o/w) Data not available1.650 (est)[1]

Synthesis and Characterization

The synthesis of this compound can be logically achieved from its corresponding carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid. This precursor is known to be used as a chiral building block in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), as well as in the development of agrochemicals.[2]

Synthesis of the Precursor: 2-(4-Methoxyphenoxy)propanoic Acid

The industrial synthesis of 2-(4-methoxyphenoxy)propanoic acid often involves the reaction of p-methoxyphenol with a 2-halopropanoic acid derivative under basic conditions. A common method utilizes the Williamson ether synthesis, where p-methoxyphenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ester of 2-chloropropanoic acid.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)propanoic Acid (Illustrative)

  • Step 1: Reaction Setup. To a solution of p-methoxyphenol in a suitable solvent (e.g., ethanol or a phase-transfer catalyst system), add a strong base such as sodium hydroxide.

  • Step 2: Nucleophilic Substitution. Slowly add an ester of 2-chloropropanoic acid to the reaction mixture. Heat the mixture to drive the reaction to completion.

  • Step 3: Hydrolysis. Upon completion of the ether formation, the resulting ester is hydrolyzed to the carboxylic acid by adding a strong acid or base and heating.

  • Step 4: Purification. The product, 2-(4-methoxyphenoxy)propanoic acid, is then isolated and purified by crystallization or chromatography.

Synthesis of this compound

The conversion of a carboxylic acid to a hydrazide is a standard transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid followed by reaction with hydrazine.[3] Alternatively, the corresponding ester can be directly treated with hydrazine hydrate.[4]

Experimental Protocol: Synthesis of this compound from its Carboxylic Acid

  • Step 1: Activation of the Carboxylic Acid. 2-(4-Methoxyphenoxy)propanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activating agent like N-hydroxysuccinimide (NHS) to form an activated ester in situ.

  • Step 2: Hydrazinolysis. Hydrazine hydrate is then added to the reaction mixture. The nucleophilic nitrogen of hydrazine attacks the activated carbonyl carbon, leading to the formation of the hydrazide.

  • Step 3: Work-up and Purification. The reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Synthesis_Workflow p_methoxyphenol p-Methoxyphenol propanoic_acid 2-(4-Methoxyphenoxy)propanoic Acid p_methoxyphenol->propanoic_acid Williamson Ether Synthesis halopropanoate 2-Halopropanoate Ester halopropanoate->propanoic_acid hydrazide This compound propanoic_acid->hydrazide Activation & Hydrazinolysis activating_agent Activating Agent (e.g., DCC, NHS) activating_agent->hydrazide hydrazine Hydrazine Hydrate hydrazine->hydrazide

Caption: Synthetic route to this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the methine proton of the propionyl group (a quartet), the methyl protons of the propionyl group (a doublet), and the protons of the hydrazide group (broad singlets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the hydrazide, the methine carbon, and the methyl carbon of the propionyl group.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the N-N bond, the C-N bond, and fragmentation of the phenoxypropionyl moiety.

Potential Biological Activity and Research Applications

The hydrazide moiety is a well-established pharmacophore found in a wide range of biologically active compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[5] The incorporation of this functional group into the 2-(4-methoxyphenoxy)propanoic acid scaffold suggests several avenues for biological investigation.

Rationale for Biological Interest

The precursor, 2-(4-methoxyphenoxy)propanoic acid, has been explored for its potential anti-inflammatory properties.[6] The derivatization to the hydrazide could modulate this activity or introduce new pharmacological properties. Hydrazides are known to act as enzyme inhibitors and can form Schiff bases with biological aldehydes and ketones, potentially interfering with various metabolic pathways.

Potential Signaling Pathways and Molecular Targets

Given the structural similarities to other bioactive molecules, this compound could potentially interact with a variety of biological targets.

Potential_Biological_Targets compound This compound enzymes Enzymes (e.g., MAOs, DHFR) compound->enzymes Inhibition receptors Receptors compound->receptors Modulation ion_channels Ion Channels compound->ion_channels Blockade biological_response Biological Response (e.g., Anti-inflammatory, Antimicrobial) enzymes->biological_response receptors->biological_response ion_channels->biological_response

Caption: Potential biological targets and outcomes for the compound.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Experimental Protocol: In Vitro Biological Screening

  • Step 1: Cytotoxicity Assays. Initial screening for cytotoxicity against a panel of cancer cell lines (e.g., using an MTT assay) and normal cell lines to determine the therapeutic window.[7]

  • Step 2: Antimicrobial Assays. Evaluation of antibacterial and antifungal activity against a range of pathogenic microorganisms using standard broth microdilution or disk diffusion methods.

  • Step 3: Enzyme Inhibition Assays. Screening against a panel of relevant enzymes, such as monoamine oxidases (MAOs), cyclooxygenases (COXs), or other enzymes implicated in disease pathways.[8]

  • Step 4: Antioxidant Assays. Assessment of radical scavenging activity using assays such as the DPPH or ABTS methods.[9]

Safety and Handling

While specific toxicity data for this compound is not available, the precursor, 2-(4-methoxyphenoxy)propanoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[10] It is prudent to handle the hydrazide derivative with similar precautions. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the known properties of its precursor and the versatile biological activities of the hydrazide functional group, this compound warrants synthesis and comprehensive biological evaluation. The protocols and predictive data presented in this guide provide a solid foundation for researchers to undertake the characterization and exploration of this promising chemical entity.

References

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  • NIH. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

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  • PubMed. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. [Link]

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Sources

A Technical Guide to the Solubility and Stability of 2-(4-Methoxyphenoxy)propanohydrazide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(4-Methoxyphenoxy)propanohydrazide, a molecule of interest in pharmaceutical research. In the absence of extensive published data for this specific hydrazide derivative, this document synthesizes established principles of physical chemistry, regulatory guidelines from the International Council for Harmonisation (ICH), and expert knowledge of analytical methodologies. It is intended for researchers, scientists, and drug development professionals to enable a robust characterization of this compound's physicochemical properties. The guide details predictive approaches to solubility based on molecular structure, outlines systematic experimental protocols for solubility determination in various solvent systems, and provides a thorough methodology for assessing stability under forced degradation conditions, including hydrolysis, oxidation, and photolysis. By following the principles and protocols within this guide, researchers can generate the critical data necessary to advance the development of this compound from a laboratory curiosity to a viable clinical candidate.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketed drug product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among the most critical of these are solubility and stability.[1] Solubility dictates the bioavailability of a drug, its formulation possibilities, and the feasibility of its manufacturing process.[1] Stability, the ability of the compound to resist chemical degradation, is paramount to ensuring patient safety, product efficacy, and an acceptable shelf life.

This compound (Figure 1) is an acylhydrazide, a class of compounds known for a wide range of biological activities.[2][3] Its structure, featuring a methoxyphenyl ether, a chiral center at the propionyl group, and a hydrazide moiety, suggests a unique interplay of lipophilic and hydrophilic characteristics that will govern its behavior in solution. The hydrazide group, in particular, is known to be susceptible to hydrolysis and oxidation, making a thorough stability assessment essential.[4][5][6]

This guide provides a roadmap for the systematic evaluation of this compound, enabling researchers to build a comprehensive data package that will inform all subsequent stages of drug development.

Figure 1: Chemical Structure of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 213412-32-9[7]
Molecular Formula C10H14N2O3[7]
Molecular Weight 210.23 g/mol [7]

Predicting and Determining Solubility

A comprehensive understanding of a compound's solubility across a range of solvents and pH values is a cornerstone of pre-formulation studies.[8] This knowledge informs the selection of appropriate vehicles for toxicology studies, the design of dissolution media for in vitro testing, and the development of a patient-friendly dosage form.

Theoretical Considerations and Predictive Approaches

The principle of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[9] The structure of this compound offers several clues to its likely solubility profile:

  • Aromatic Ether Group: The 4-methoxyphenoxy group is relatively non-polar and will contribute to solubility in organic solvents.

  • Hydrazide Moiety: The -CONHNH2 group is polar and capable of acting as both a hydrogen bond donor and acceptor. This will enhance solubility in polar protic solvents like water and alcohols.

  • Overall Polarity: The molecule possesses both lipophilic and hydrophilic regions, suggesting it may have moderate solubility in a range of solvents. Its parent carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, is soluble in alcohol and has an estimated water solubility of 3129 mg/L. The hydrazide derivative is expected to have a somewhat different solubility profile due to the replacement of the carboxylic acid with the more polar hydrazide group.

Modern computational tools can provide more quantitative predictions of solubility.[10][11][12] Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based methods can estimate aqueous solubility and solubility in organic solvents with increasing accuracy, offering a valuable starting point for experimental design.[11][12]

Solvent Selection for Pharmaceutical Development

The choice of solvents for solubility studies should be strategic, encompassing a range of polarities and solvent classes relevant to pharmaceutical processing.[7][13][14] Solvents are typically classified according to the ICH Q3C guidelines, which categorize them based on their toxicity.[7] A well-designed solubility screen should include representatives from different classes.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExamplesRationale for Inclusion
Polar Protic Purified Water, Ethanol, Propylene Glycol, Isopropyl AlcoholRelevant for aqueous formulations, injectables, and oral solutions.[15]
Dipolar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh solubilizing power, often used in early-stage research and as reaction solvents.[16]
Non-polar Aprotic Heptane, Toluene, Ethyl AcetateRepresents solvents used in synthesis and purification, and can indicate lipophilicity.
Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4Simulates physiological pH environments and assesses the impact of ionization on solubility.[17]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[17][18][19] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. A preliminary test can help estimate the required excess.[17]

  • Equilibration: Agitate the samples at a constant temperature (typically 25 °C and 37 °C) for a predetermined period.[17] Equilibrium is reached when the concentration of the dissolved compound remains constant over successive time points (e.g., 24, 48, and 72 hours).[17]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or molarity. For aqueous buffers, plot solubility as a function of pH.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Sample at multiple time points (e.g., 24, 48, 72h) equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by validated HPLC method quant1->quant2

Caption: Shake-flask method workflow.

Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[20][21][22][23] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[24][25][26][27] The results are essential for developing a stability-indicating analytical method.

Key Degradation Pathways for Hydrazides

The hydrazide functional group is the most likely site of instability in this compound. The primary degradation pathways to consider are:

  • Hydrolysis: The acyl-nitrogen bond in hydrazides can be susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to yield the parent carboxylic acid (2-(4-methoxyphenoxy)propanoic acid) and hydrazine.[6][28][29][30]

  • Oxidation: The N-N bond in hydrazides can be oxidized, potentially leading to the formation of diazenes and other reactive species.[4][31][32] This can be catalyzed by trace metals or exposure to atmospheric oxygen.[4]

  • Photodegradation: The aromatic ring and the hydrazide moiety may absorb UV or visible light, leading to photochemical degradation.

Protocol for Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of the drug substance.[25] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected and quantified.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the hydrazide bond.[27]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis of the hydrazide bond.[27]
Oxidation 3% H2O2 at room temperature for 24 hoursOxidation of the hydrazide moiety.[25]
Thermal Dry heat at 80°C for 48 hoursThermally induced degradation.
Photostability Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light.[24][33][34]Photolytic cleavage or rearrangement.[24]

Experimental Workflow:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media. A control sample (unstressed) should be prepared and stored at 4°C. For photostability, a dark control wrapped in aluminum foil should be included.[33]

  • Stress Application: Expose the samples to the conditions outlined in Table 2.

  • Time Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method. A diode-array detector (DAD) is highly recommended to assess peak purity and obtain UV spectra of the parent compound and any degradation products.[35] Mass spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in structure elucidation.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Drug Substance Solution (1 mg/mL) acid Acid (0.1M HCl) start->acid base Base (0.1M NaOH) start->base oxid Oxidation (3% H2O2) start->oxid thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-DAD sampling->hplc ms Identify Degradants by LC-MS hplc->ms report Report % Degradation and Peak Purity ms->report

Sources

exploring the mechanism of action of 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methoxyphenoxy)propanohydrazide

Abstract

This compound is a compound of interest at the intersection of phenoxy acid and hydrazide chemistries. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest a range of potential biological activities. This guide synthesizes information from related chemical classes to propose putative mechanisms of action, focusing on enzyme inhibition and modulation of inflammatory pathways. Furthermore, we provide detailed experimental protocols for researchers and drug development professionals to investigate these hypotheses, thereby creating a foundational framework for future research into this and similar molecules.

Introduction: Deconstructing this compound

The structure of this compound combines two key pharmacophores: a phenoxypropionic acid backbone and a hydrazide functional group. The phenoxypropionic acid moiety is found in drugs like the hypolipidemic agent fenofibrate, while the hydrazide group is a cornerstone of various pharmaceuticals, including the antitubercular drug isoniazid and monoamine oxidase inhibitors like iproniazid.[1][2] This hybrid structure suggests that this compound could exhibit a unique pharmacological profile, potentially acting on multiple biological targets. The exploration of its mechanism of action, therefore, begins with an analysis of these constituent parts.

Proposed Mechanism 1: Enzyme Inhibition

The hydrazide and its derivatives, hydrazones, are well-documented inhibitors of several enzyme classes.[1][3][4] The nucleophilic nature of the hydrazide nitrogen atoms makes them reactive towards various biological molecules, including enzyme cofactors and active site residues.[3]

Monoamine Oxidase (MAO) Inhibition

Hydrazide-containing compounds are classic, often irreversible, inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3]

  • Causality of Inhibition: The proposed mechanism involves the formation of a covalent bond between the hydrazide moiety and the flavin coenzyme (FAD) at the active site of MAO enzymes. This irreversible inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters, resulting in antidepressant and anxiolytic effects.[3] Given this precedent, it is plausible that this compound could act as a MAO inhibitor.

Carbonic Anhydrase (CA) and Cholinesterase (ChE) Inhibition

Recent studies have highlighted the role of hydrazone derivatives as potent inhibitors of carbonic anhydrases and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[4][5]

  • Causality of Inhibition: For CAs, inhibition often involves the coordination of the hydrazide or its derivative to the zinc ion in the enzyme's active site. In the case of ChEs, these compounds can interact with the catalytic triad and peripheral anionic site, blocking the breakdown of acetylcholine.

The following table summarizes the inhibitory potential of related hydrazide compounds against these enzymes:

Enzyme TargetCompound ClassReported IC50 ValuesReference
hMAO-ASubstituted Phenylhydrazones0.028 µM - 0.342 µM[3]
hCA IHydrazone derivatives0.133 µM[4]
hCA IIHydrazone derivatives3.244 µM[4]
AChENicotinic hydrazide derivatives21.45 nM - 61.37 nM[5]
BChENicotinic hydrazide derivatives18.42 nM - 54.74 nM[5]
Experimental Protocol for Enzyme Inhibition Assays

To validate the hypothesis of enzyme inhibition, a series of in vitro assays can be performed.

Objective: To determine the inhibitory potential and selectivity of this compound against hMAO-A, hMAO-B, hCA I, hCA II, AChE, and BChE.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assays.

  • Enzyme Source: Utilize commercially available, purified human recombinant enzymes.

  • MAO Inhibition Assay (Amplex Red® Method):

    • This is a fluorometric assay.[3]

    • Incubate the compound with hMAO-A or hMAO-B in the presence of a substrate (e.g., p-tyramine).

    • The enzymatic reaction produces H₂O₂ which, in the presence of horseradish peroxidase, reacts with the Amplex Red® reagent to produce the fluorescent product, resorufin.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

    • A decrease in fluorescence compared to the control (no inhibitor) indicates inhibition.

  • CA Inhibition Assay:

    • This assay is based on the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

    • Incubate the compound with hCA I or hCA II.

    • Add NPA as the substrate.

    • Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm.

  • Cholinesterase Inhibition Assay (Ellman's Method):

    • Incubate the compound with AChE or BChE.

    • Add acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.

    • Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

G cluster_0 Experimental Workflow: Enzyme Inhibition Screening cluster_1 Assay Plates Compound This compound Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions MAO_Assay MAO-A/B Assay (Amplex Red) SerialDilutions->MAO_Assay CA_Assay CA-I/II Assay (NPA Hydrolysis) SerialDilutions->CA_Assay ChE_Assay AChE/BChE Assay (Ellman's Method) SerialDilutions->ChE_Assay DataAnalysis Data Analysis (IC50 Determination) MAO_Assay->DataAnalysis CA_Assay->DataAnalysis ChE_Assay->DataAnalysis Results Inhibitory Profile & Selectivity DataAnalysis->Results

Caption: Workflow for in vitro enzyme inhibition screening.

Proposed Mechanism 2: Anti-Inflammatory Action

Phenoxy acid derivatives have been reported to possess anti-inflammatory properties.[2] The mechanism often involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Inflammation is characterized by the production of nitric oxide (NO) and prostaglandins (e.g., PGE2) by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[6][7] Chalcones derived from methoxy-substituted acetophenones have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Modulation of NF-κB and MAPK Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) is largely controlled by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways (including ERK and JNK).[7] It is hypothesized that this compound could exert anti-inflammatory effects by inhibiting the activation of these pathways.

  • Causality of Inhibition: The compound may prevent the phosphorylation and degradation of IκB-α, which would in turn block the nuclear translocation of NF-κB.[7] Simultaneously, it could reduce the phosphorylation of key MAPK proteins like ERK and JNK.[7]

G cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus activate AP-1, etc. IkB IκB-α IKK->IkB phosphorylates & promotes degradation NFkB NF-κB NFkB->Nucleus translocates Gene_Expression Gene Expression: iNOS, COX-2, Cytokines Nucleus->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Compound 2-(4-Methoxyphenoxy) propanohydrazide Compound->MAPK Compound->IKK

Sources

A Literature Review and Strategic Guide to the Synthesis and Bio-evaluation of 2-(4-methoxyphenoxy)propanoic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of drug-resistant pathogens and the complex inflammatory pathways underlying many chronic diseases necessitate the continuous exploration of novel chemical scaffolds. Hydrazide-hydrazones represent a "privileged" structural class in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities.[1][2] This guide focuses on the untapped potential of derivatives from 2-(4-methoxyphenoxy)propanoic acid (also known as Lactisole or HPMP). While HPMP is well-documented as a sweetness inhibitor and pharmaceutical building block, its transformation into hydrazide derivatives remains a nascent field of investigation.[3][4] This document provides a comprehensive review of the parent compound, establishes the compelling rationale for its derivatization based on the proven bioactivity of the hydrazone motif, and offers detailed, field-proven protocols for the synthesis and subsequent biological screening of this promising new family of compounds.

The Core Moiety: 2-(4-methoxyphenoxy)propanoic Acid (HPMP)

Physicochemical Properties and Known Applications

2-(4-methoxyphenoxy)propanoic acid is a colorless to light-cream crystalline solid.[3] It is naturally present in coffee beans, though at very low concentrations (0.55–1.2 mg/kg), making industrial-scale extraction economically unviable.[3] Its primary commercial application stems from its function as a sweetness inhibitor, capable of modulating the perception of sucrose and other artificial sweeteners, and it is recognized as a safe food additive.[3][5] Beyond its role in the food industry, its chiral nature makes it a valuable building block in the stereospecific synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The molecule exists as a racemic mixture of (S) and (R) enantiomers, with the S-form reported to have superior sweetness inhibition effects.[6]

Established Synthesis Routes

The industrial synthesis of HPMP is well-established, providing a reliable and scalable source of the precursor material. The most common approach is a variation of the Williamson ether synthesis, reacting a salt of p-methoxyphenol (p-hydroxyanisole) with a 2-halopropanoic acid derivative.

A patented industrial method highlights the use of phase-transfer catalysis to improve reaction efficiency.[3] This technique facilitates the reaction between the aqueous phase (containing the p-methoxyphenoxide salt) and the organic phase (containing 2-chloropropionic acid), driving the reaction towards the product by continuously transferring the synthesized HPMP into the organic phase. This method significantly lowers reaction temperatures (40-60°C) and times (0.5-1.5 hours) while achieving yields upwards of 90%.[3]

The Target Scaffold: Hydrazides and Hydrazide-Hydrazones

A Privileged Scaffold in Medicinal Chemistry

The hydrazide (-CONHNH₂) and hydrazone (-C=N-NH-CO-) moieties are cornerstones of modern drug discovery. The presence of the azometine proton (-NHN=CH-) in hydrazones is a key structural feature contributing to their wide range of biological activities.[2] A vast body of literature confirms the potential of this scaffold, with derivatives exhibiting potent:

  • Antimicrobial and Antifungal Activity: Numerous hydrazone series have been synthesized and found to be active against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

  • Anti-inflammatory Activity: Hydrazones are recognized as potent anti-inflammatory agents.[7] Some derivatives are explored as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, and molecular docking studies have shown their potential to block the COX-2 enzyme, a key mediator of inflammation.[8][9]

  • Anticancer Activity: Certain hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms like caspase-3 activation.[10]

  • Other Activities: The versatility of the hydrazone scaffold extends to anticonvulsant, antitubercular, antiviral, antimalarial, and antioxidant properties.[2][11][12]

The rationale for converting a well-characterized and readily available starting material like HPMP into these high-potential derivatives is therefore scientifically compelling and strategically sound.

Proposed Synthesis and Experimental Protocols

The transformation of HPMP into its hydrazide-hydrazone derivatives follows a reliable and well-documented three-step chemical sequence. The protocols described below are based on established methodologies proven effective for analogous carboxylic acids.[13][14]

Synthetic Workflow Diagram

G cluster_reactants Reactants A 2-(4-methoxyphenoxy) propanoic acid B Methyl 2-(4-methoxyphenoxy) propanoate (Ester) A->B Step 1: Esterification (MeOH, cat. H₂SO₄, Reflux) C 2-(4-methoxyphenoxy) propanoic acid hydrazide B->C Step 2: Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux) E Final Hydrazide-Hydrazone Derivative C->E Step 3: Condensation (EtOH, cat. AcOH, Reflux) D Substituted Aromatic Aldehyde (R-CHO) D->E

Caption: General synthetic pathway for hydrazide-hydrazone derivatives.

Step 1: Esterification of the Parent Acid

Causality: The initial carboxylic acid functional group is not sufficiently reactive for direct conversion to a hydrazide. It must first be activated. Esterification is a robust and high-yield method of activation. The resulting ester is an excellent electrophile for the subsequent nucleophilic attack by hydrazine.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(4-methoxyphenoxy)propanoic acid (1.0 eq).

  • Add an excess of absolute methanol (approx. 20 volumes) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid volume).

  • Heat the mixture to reflux (approx. 65°C) and stir for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid spot disappears.

  • Once complete, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can often be used in the next step without further purification.

Step 2: Synthesis of the Hydrazide Intermediate (Hydrazinolysis)

Causality: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This addition-elimination reaction displaces the methoxy group, forming the stable hydrazide.

Protocol:

  • Dissolve the methyl 2-(4-methoxyphenoxy)propanoate (1.0 eq) from Step 1 in ethanol (15-20 volumes) in a round-bottom flask.

  • Add hydrazine hydrate (NH₂NH₂·H₂O, approx. 1.5-2.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[13]

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • The resulting solid hydrazide product will often precipitate out of the solution. If not, slowly add cold distilled water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. Recrystallization from ethanol can be performed if higher purity is required.

Step 3: Synthesis of the Final Hydrazide-Hydrazone Derivatives

Causality: The terminal -NH₂ group of the hydrazide is nucleophilic and will react with the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction, typically acid-catalyzed, forms a C=N double bond (an imine), resulting in the final hydrazone product. By using a library of different substituted aldehydes, a wide array of derivatives can be synthesized for structure-activity relationship (SAR) studies.

Protocol:

  • In a round-bottom flask, dissolve the 2-(4-methoxyphenoxy)propanoic acid hydrazide (1.0 eq) in ethanol.

  • Add the desired substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will typically crystallize out of solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The purity and structure should be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.

Proposed Biological Evaluation: Screening Cascades

Based on the extensive bioactivity profile of the hydrazone scaffold, the newly synthesized derivatives of HPMP should be screened for a range of therapeutic potentials.

Biological Screening Workflow

G cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary / In-vivo Assays A Synthesis of Hydrazone Library (Diverse R-groups) B Antimicrobial (MIC Assay) A->B Broad Screening C Anti-inflammatory (In-vitro COX Assay) A->C Broad Screening D Anticancer (MTT Assay) A->D Broad Screening E Hit Identification (Compounds with Significant Activity) B->E C->E D->E F Mechanism of Action (e.g., Membrane Disruption) E->F Antimicrobial Hits G In-vivo Efficacy (e.g., Paw Edema Model) E->G Anti-inflammatory Hits H Apoptosis Assays (e.g., Caspase-3) E->H Anticancer Hits I Lead Candidate F->I G->I H->I

Caption: A strategic workflow for biological evaluation of new derivatives.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.[15]

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strain: Candida albicans.

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (DMSO vehicle).

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of appropriate growth medium to each well.

  • Perform a two-fold serial dilution of the test compounds across the plate, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to each well.

  • Include wells for positive control (medium + inoculum + standard drug) and negative control (medium + inoculum + DMSO).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory activity of promising compounds in a murine model.[16][17]

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard drug: Indomethacin or Diclofenac (e.g., 10 mg/kg).

  • 1% Carrageenan solution in saline.

  • Plethysmometer for measuring paw volume.

Procedure:

  • Fast animals overnight but allow free access to water.

  • Divide animals into groups: Vehicle Control, Standard Drug, and Test Compound groups (at various doses, e.g., 10, 20, 40 mg/kg).

  • Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).

  • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control x 100

Data Presentation and Future Outlook

Quantitative data from screening assays should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound IDR-GroupS. aureusE. coliC. albicans
HPMP-H-01 4-Chloro163264
HPMP-H-02 4-Nitro81632
HPMP-H-03 4-Methoxy64>128>128
HPMP-H-04 2,4-Dichloro8816
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A4

Table 2: Hypothetical Anti-inflammatory Activity (% Inhibition of Paw Edema at 3h)

Compound IDDose (mg/kg)% Inhibition of Edema
HPMP-H-01 2045.2 ± 3.1
HPMP-H-02 2058.7 ± 4.5
HPMP-H-04 2065.1 ± 3.8
Indomethacin 1068.9 ± 4.2

The logical next steps for this research program would involve expanding the library of derivatives to establish clear Structure-Activity Relationships (SAR). For instance, investigating the effect of electron-donating vs. electron-withdrawing groups on the aromatic ring could reveal key insights for optimizing bioactivity. Furthermore, in silico studies, including molecular docking with known enzymatic targets like bacterial DNA gyrase or mammalian COX-2, could provide mechanistic hypotheses to guide further synthesis and evaluation.[8][12]

By leveraging the well-defined chemistry of 2-(4-methoxyphenoxy)propanoic acid and the proven therapeutic potential of the hydrazone scaffold, researchers are well-positioned to develop a new class of bioactive agents with significant therapeutic promise.

References

[1] A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia Journal for Drugs and Medicines. [11] Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [2] Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central (PMC). [10] Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. [12] Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). degruyter.com. [3] CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.). Google Patents. [5] Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. (2022). Taylor & Francis Online. [6] CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate. (n.d.). Google Patents. [15] Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)propanoic Acid Derivatives. (n.d.). Benchchem. [7] Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). PubMed Central (PMC). [18] 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4. (n.d.). PubChem. [19] 2-(4-methoxyphenoxy) propionic acid. (n.d.). The Good Scents Company. [8] Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. (n.d.). PubMed Central (PMC). [16] Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. (2021). Semantic Scholar. [20] First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PubMed Central (PMC). [17] Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. (2021). PubMed. [9] Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI. [4] 2-(4-Methoxyphenoxy)propanoic acid. (n.d.). MySkinRecipes. [13] Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. (2015). researchgate.net. [14] Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (n.d.). PubMed Central (PMC).

Sources

safety and handling precautions for 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-Methoxyphenoxy)propanohydrazide

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 213412-32-9) is a specialized chemical compound utilized in research and development, particularly within the pharmaceutical and agrochemical sectors.[1][2] As a derivative of both propanoic acid and hydrazine, its unique chemical structure suggests potential utility as a building block in the synthesis of more complex molecules. However, the very features that make it chemically interesting—specifically the presence of a hydrazide functional group—necessitate a rigorous and informed approach to its handling.

This guide provides a comprehensive overview of the . Given the absence of extensive, publicly available toxicological data for this specific molecule, this document adopts a precautionary principle. The safety protocols outlined herein are synthesized from the known hazards of its parent molecule, 2-(4-methoxyphenoxy)propanoic acid, and the well-documented, significant risks associated with the hydrazine chemical class. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

The first step in ensuring laboratory safety is a thorough understanding of the potential hazards. For this compound, this requires a composite risk assessment based on its constituent parts.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for safe handling and storage.

PropertyValueSource
CAS Number 213412-32-9[1]
Molecular Formula C10H14N2O3[1]
Molecular Weight 210.23 g/mol [1]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported for the hydrazide. The parent acid, 2-(4-Methoxyphenoxy)propanoic acid, is a solid with a melting point of 65-66°C.[3]

Toxicological Profile: A Composite Analysis

The toxicological risks of this compound are inferred from its parent structures and the hydrazide functional group.

  • From 2-(4-Methoxyphenoxy)propanoic Acid (Parent Acid): The precursor acid and its sodium salt are known irritants. Aggregated GHS information from multiple suppliers indicates that they cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[3][4][5][6] It is therefore logical to assume that the hydrazide derivative will exhibit, at a minimum, similar irritant properties.

  • From the Hydrazide Functional Group: The hydrazide moiety (-CONHNH2) is a derivative of hydrazine (H2N-NH2). Hydrazine and its organic derivatives are a well-studied class of compounds with significant and severe toxicological profiles.[7][8] Key hazards associated with this class include:

    • Systemic Toxicity: Hydrazines are known to be toxic to the liver and kidneys and can affect the central nervous system.[7][9] Symptoms of acute exposure can include nausea, dizziness, convulsions, and in severe cases, coma.[7][8]

    • Carcinogenicity: Hydrazine is listed by NIOSH as a potential occupational carcinogen and is placed in carcinogen "group B—a genotoxic carcinogen" by the European Commission’s Scientific Committee on Occupational Exposure Limits (SCOEL).[7][10] Therefore, all derivatives, including this compound, should be handled as suspect carcinogens.

    • Dermal Absorption and Sensitization: Hydrazines can be absorbed through the skin, contributing to systemic toxicity.[11] They may also cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[12]

    • Reactivity and Flammability: Hydrazine itself is highly reactive and flammable.[8] While the larger organic structure of this compound likely mitigates this, its decomposition products upon heating could be hazardous.

Presumed Hazard Summary

Based on the above analysis, this compound should be handled as a hazardous substance with the following presumed risks:

Hazard ClassGHS Classification (Presumed)Causality and Notes
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Based on general toxicity of hydrazide class.[7][9][11]
Skin Corrosion/Irritation Category 2 (Irritant)Based on data for the parent acid.[3]
Serious Eye Damage/Irritation Category 2A (Irritant)Based on data for the parent acid.[3]
Skin Sensitization Category 1A known risk for hydrazine derivatives.[12]
Carcinogenicity Category 2 (Suspected Human Carcinogen)Based on the classification of hydrazine.[7][10]
Specific Target Organ Toxicity Category 2 (Liver, Kidneys, CNS)Based on known systemic effects of hydrazines.[7][9]

Engineering Controls and Personal Protective Equipment (PPE)

Given the presumed hazard profile, a multi-layered approach to exposure control is mandatory.

Engineering Controls

The primary method for controlling exposure to hazardous chemicals is through engineering solutions that isolate the material from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked with appropriate hazard signage.

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory.[11][12]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The following PPE is required at all times when handling the compound:

  • Hand Protection: Wear nitrile gloves. Given that hydrazines can be absorbed through the skin, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.[13]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn when there is a risk of splashing.[11]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary for emergency situations or if engineering controls fail.[13] Cartridge respirators are not suitable for high concentrations of hydrazine vapors.[14]

Experimental Protocols: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Preparation and Weighing
  • Designate Area: Cordon off the designated work area within the fume hood.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE before opening the primary container.

  • Weigh Compound: Carefully weigh the desired amount of this compound. Use a spatula to transfer the solid, avoiding the generation of dust.

  • Clean Up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth (if compatible) or appropriate cleaning procedure. Dispose of all contaminated materials as hazardous waste.

Solubilization and Reaction Setup
  • Add Solvent: In the fume hood, add the solvent to the vessel containing the weighed compound.

  • Ensure Containment: Keep all vessels containing the compound covered or sealed whenever possible.

  • Labeling: Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.

Post-Experiment Decontamination
  • Quench Reaction: If applicable, safely quench the reaction mixture according to established laboratory procedures.

  • Clean Glassware: Decontaminate all glassware that came into contact with the compound. This may involve rinsing with a suitable solvent, followed by a standard washing procedure. The initial rinsate must be collected and disposed of as hazardous waste.

  • Wipe Down Surfaces: Thoroughly wipe down the interior surfaces of the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order (gloves last) to avoid contaminating skin. Wash hands thoroughly with soap and water after removing gloves.[11]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Decontamination Phase prep1 1. Designate Work Area in Fume Hood prep2 2. Assemble All Equipment prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Weigh Compound (Avoid Dust) prep3->handle1 handle2 5. Prepare Solution handle1->handle2 handle3 6. Conduct Experiment handle2->handle3 clean1 7. Decontaminate Glassware (Collect Waste) handle3->clean1 clean2 8. Clean Fume Hood clean1->clean2 clean3 9. Dispose of All Waste clean2->clean3 clean4 10. Doff PPE & Wash Hands clean3->clean4

Caption: Safe Handling Workflow for this compound.

Storage, Spills, and Waste Disposal

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and nitrites.[11]

  • Avoid direct sunlight and heat sources.[12]

Emergency Procedures: Spills and Exposure
  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or outside of a fume hood, alert laboratory personnel and management immediately.

    • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite or sand).[12]

    • Carefully sweep the absorbed material into a labeled container for hazardous waste.

    • Decontaminate the spill area.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal

All materials contaminated with this compound, including unused compound, reaction residues, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[12] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion

While this compound is a valuable tool in chemical research, its structural relationship to the hazardous hydrazine class of compounds demands a conservative and rigorous safety protocol. By understanding the inferred toxicological risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal procedures, researchers can minimize the potential for exposure and ensure a safe laboratory environment.

References

  • HYDRAZINE | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. (2021, September 9). EMSL Analytical, Inc. Retrieved from [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). OSHA. Retrieved from [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MSDS of Sodium 2-(4-methoxyphenoxy)propanoate. (n.d.). Capot Chemical. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]

  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (n.d.). Cole-Parmer. Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)Propanoic Acid | 13794-15-5. (n.d.). J&K Scientific. Retrieved from [Link]

  • Hydrazine hydrate - SAFETY DATA SHEET. (2010, April 19). Retrieved from [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • MSDS of Sodium 2-(4-methoxyphenoxy)propanoate. (2026, January 6). Capot Chemical. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

  • Sodium 2-(4-methoxyphenoxy)propanoate | C10H11NaO4 | CID 23670520 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company. Retrieved from [Link]

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Methodological & Application

The Versatility of 2-(4-Methoxyphenoxy)propanohydrazide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydrazide Intermediates

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and agrochemicals, owing to their diverse pharmacological activities and ability to interact with biological targets. Among the myriad of synthetic intermediates, hydrazides stand out as exceptionally versatile building blocks. Their nucleophilic character and inherent di-functional nature provide a direct and efficient entry into a wide array of five-membered heterocyclic systems. This application note delves into the synthetic utility of a specific and highly functionalized intermediate, 2-(4-methoxyphenoxy)propanohydrazide , showcasing its role in the construction of valuable pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole cores. We will explore the underlying chemical principles, provide detailed experimental protocols, and present relevant data to empower researchers in their quest for new chemical entities.

The this compound scaffold is of particular interest due to the presence of the methoxyphenoxy moiety, which can influence the physicochemical properties and biological activity of the final heterocyclic products. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can impact membrane permeability, while the aryloxy linkage provides a stable connection to the heterocyclic core.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of 2-(4-methoxyphenoxy)propanoic acid, the precursor to our key intermediate.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[1]
Molecular Weight196.20 g/mol [1]
Melting Point190 °C[2]
Boiling Point331.6 °C at 760 mmHg[2]
SolubilitySoluble in water and propylene glycol[3]

Synthesis of the Key Intermediate: this compound

The journey into the synthesis of target heterocycles begins with the preparation of the this compound intermediate. This is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(4-methoxyphenoxy)propanoate. This reaction is a classic example of nucleophilic acyl substitution, where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

G cluster_0 Synthesis of this compound Ester Ethyl 2-(4-methoxyphenoxy)propanoate Reaction Hydrazinolysis in Ethanol (Reflux) Ester->Reaction Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Product This compound Reaction->Product

Caption: Synthesis of the key hydrazide intermediate.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous syntheses of aryloxypropanehydrazides.[4]

Materials:

  • Ethyl 2-(4-methoxyphenoxy)propanoate (1.0 eq)

  • Hydrazine hydrate (80%) (3.0 eq)

  • Ethanol (sufficient quantity to dissolve the ester)

Procedure:

  • Dissolve ethyl 2-(4-methoxyphenoxy)propanoate in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Expected Data: The spectral data for the product is expected to be analogous to similar aryloxypropanehydrazides.[4]

Data TypeExpected Characteristics
¹H NMR Signals for the methoxy group (~3.7 ppm), the aromatic protons (~6.8-7.0 ppm), the CH proton (~4.5 ppm), the CH₃ protons (~1.5 ppm), and broad signals for the NH and NH₂ protons.
¹³C NMR Resonances for the carbonyl carbon (~170 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons.
IR (cm⁻¹) Characteristic peaks for N-H stretching (3200-3400), C=O stretching (amide I, ~1650), and N-H bending (amide II, ~1550).

Application in Heterocyclic Synthesis

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest due to their wide range of biological activities. The Knorr pyrazole synthesis and its variations provide a straightforward method for their preparation from hydrazines and 1,3-dicarbonyl compounds.[5][6] In this reaction, the two nucleophilic nitrogen atoms of the hydrazide sequentially react with the two electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring.

G cluster_1 Pyrazole Synthesis (Paal-Knorr) Hydrazide 2-(4-Methoxyphenoxy)- propanohydrazide Reaction Condensation in Ethanol/Acetic Acid (Reflux) Hydrazide->Reaction Diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Diketone->Reaction Product Substituted Pyrazole Reaction->Product

Caption: General workflow for pyrazole synthesis.

Protocol 2: Synthesis of a 3,5-Dimethyl-1-(2-(4-methoxyphenoxy)propanoyl)-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add acetylacetone and a few drops of glacial acetic acid to the solution.

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • Add cold water to the residue to induce precipitation.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield the target pyrazole.

Expected Data for Pyrazole Derivatives:

Data TypeExpected CharacteristicsReference
¹H NMR Disappearance of NH₂ and hydrazide NH protons. Appearance of a new singlet for the pyrazole C4-H (~6.0 ppm) and signals for the two methyl groups on the pyrazole ring.[7]
¹³C NMR Characteristic signals for the pyrazole ring carbons in the aromatic region.[7]
Yield 70-90%[8]
Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are often used as bioisosteres for ester and amide functionalities in drug design. A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed in situ from a hydrazide and a carboxylic acid or its derivative.[9] An alternative and widely used method is the oxidative cyclization of N-acylhydrazones.[10]

G cluster_2 1,3,4-Oxadiazole Synthesis Hydrazide 2-(4-Methoxyphenoxy)- propanohydrazide Reaction Cyclodehydration Hydrazide->Reaction Carboxylic_Acid Aromatic Carboxylic Acid Carboxylic_Acid->Reaction Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Reaction Product 2,5-Disubstituted 1,3,4-Oxadiazole Reaction->Product

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Protocol 3: Synthesis of a 2-(1-(4-Methoxyphenoxy)ethyl)-5-aryl-1,3,4-oxadiazole

This protocol is based on established methods for 1,3,4-oxadiazole synthesis.[9]

Materials:

  • This compound (1.0 eq)

  • An aromatic carboxylic acid (e.g., benzoic acid) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as both reagent and solvent)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, carefully mix this compound and the aromatic carboxylic acid.

  • Slowly add an excess of phosphorus oxychloride with cooling in an ice bath.

  • After the addition is complete, heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Expected Data for 1,3,4-Oxadiazole Derivatives:

Data TypeExpected CharacteristicsReference
¹H NMR Absence of hydrazide NH and NH₂ protons. Signals corresponding to the aromatic protons of the newly introduced aryl ring.[9]
¹³C NMR Two characteristic downfield signals for the C2 and C5 carbons of the oxadiazole ring (~160-165 ppm).[9]
Yield 65-85%[11]
Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles. The Einhorn-Brunner reaction provides a classical route to 1,2,4-triazoles through the condensation of a hydrazine with a diacylamine.[12][13] A more direct approach involves the reaction of a hydrazide with an imidate or a similar one-carbon synthon. Another common method is the reaction of a hydrazide with a thioamide followed by cyclization.

G cluster_3 1,2,4-Triazole Synthesis Hydrazide 2-(4-Methoxyphenoxy)- propanohydrazide Reaction Condensation and Cyclization Hydrazide->Reaction Amidine N-Acylimidate or Thioamide Derivative Amidine->Reaction Product Substituted 1,2,4-Triazole Reaction->Product

Caption: General pathway for 1,2,4-triazole synthesis.

Protocol 4: Synthesis of a 4-Amino-5-(1-(4-methoxyphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol

This protocol is based on the reaction of a hydrazide with carbon disulfide, a common method for preparing 1,2,4-triazole-3-thiols.[4]

Materials:

  • This compound (1.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Potassium hydroxide (KOH) (1.0 eq)

  • Ethanol

  • Hydrazine hydrate (for the final cyclization step)

Procedure:

  • Caution: Carbon disulfide is highly flammable and toxic. Handle with extreme care in a fume hood.

  • Dissolve potassium hydroxide in absolute ethanol in a round-bottom flask and cool the solution in an ice bath.

  • To this cooled solution, add this compound, followed by the dropwise addition of carbon disulfide with continuous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the formation of the potassium dithiocarbazate salt, add hydrazine hydrate.

  • Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (test with lead acetate paper).

  • Cool the reaction mixture and pour it into ice water.

  • Acidify with dilute hydrochloric acid to precipitate the triazole-thiol.

  • Filter the product, wash with water, and recrystallize from ethanol.

Expected Data for 1,2,4-Triazole-3-thiol Derivatives:

Data TypeExpected CharacteristicsReference
¹H NMR A broad singlet for the SH proton (which is exchangeable with D₂O) and a signal for the amino protons.[14][15]
¹³C NMR A characteristic downfield signal for the thione carbon (C=S) at ~165-170 ppm.[14][15]
IR (cm⁻¹) Absence of the hydrazide C=O peak. Appearance of a C=S stretching band.[16]

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly effective and versatile intermediate for the synthesis of a range of medicinally relevant heterocyclic compounds, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The protocols outlined in this application note provide robust and reproducible methods for accessing these important scaffolds. The causality behind these syntheses lies in the inherent reactivity of the hydrazide functional group, which allows for predictable and efficient cyclization reactions with appropriate electrophilic partners.

The self-validating nature of these protocols is evident in the distinct spectroscopic signatures of the products, which confirm the successful formation of the target heterocyclic rings. The presence of the 4-methoxyphenoxy moiety offers opportunities for further derivatization and fine-tuning of the pharmacological properties of the final compounds. Future work could explore the expansion of the substrate scope, the development of one-pot multi-component reactions starting from the corresponding ester, and the biological evaluation of the synthesized heterocyclic libraries.

References

  • Karad, D. N., et al. (2014). Synthesis of morpholinoquinoline derivatitives of 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research, 6(5), 989-994.
  • Cao, S., et al. (2012). Synthesis and biological evaluation of novel piperidinyl-1,2,4-oxadiazole derivatives as potential muscarinic M1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 22(3), 1361-1365.
  • Atkinson, M. R., & Polya, J. B. (1952). The Chemistry of Trianoles. Part I. The Einhorn-Brunner Reaction. Journal of the Chemical Society (Resumed), 3418-3422.
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
  • Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Two-Step, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 8(13), 2675-2678.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Guin, S., et al. (2011). Copper-Catalyzed Direct Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from N-Arylidenearoylhydrazides. Organic Letters, 13(22), 5976-5979.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link][16]

  • sodium 2-(4-methoxyphenoxy) propionate. (n.d.). The Good Scents Company. Retrieved from [Link][3]

  • 2-(4-Methoxyphenoxy)propanoic acid. (n.d.). PubChem. Retrieved from [Link][1]

  • Karapetyan, A. V., et al. (2020). Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazides. Russian Journal of General Chemistry, 90(7), 1181-1187.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-4.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry, 44(34), 14665-14676.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013).
  • Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. Retrieved from [Link][17]

  • An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (2021). Chemistry – A European Journal, 27(30), 7963-7967.
  • A convenient way for the conversion of carboxylic esters into 2-substituted allyl halides. (2005). Tetrahedron Letters, 46(30), 5055-5057.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6649.
  • Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). Journal of Physics: Conference Series, 1032, 012039.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. (2019).
  • Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. (2019). Mini-Reviews in Organic Chemistry, 16(6), 553-573.
  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). Journal of Saudi Chemical Society, 22(5), 549-557.
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  • Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. (2013). Tetrahedron, 69(48), 10454-10461.
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Application Note & Protocols: Development of Novel Antioxidant Compounds from 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key etiological factor in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] This has driven significant research into the discovery and development of novel antioxidant compounds.[1] Hydrazide-hydrazones, a class of compounds containing the azomethine group (-NH-N=CH-), have emerged as a promising scaffold in medicinal chemistry due to their broad range of biological activities and synthetic accessibility.[3][4][5]

The parent molecule, 2-(4-methoxyphenoxy)propanohydrazide, presents a compelling starting point for derivative synthesis. It combines a phenolic ether moiety (methoxyphenoxy group), known to influence antioxidant activity, with a reactive hydrazide group. The hydrazide functional group is not only crucial for its inherent redox properties but also serves as a versatile chemical handle for creating a library of novel derivatives, such as hydrazones, via condensation with various aldehydes and ketones.[3][6][7] The antioxidant potential of such compounds often arises from their ability to donate a hydrogen atom or an electron to stabilize free radicals.[8][9][10] The presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic rings can significantly modulate this activity.[7][11][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel antioxidant compounds derived from this compound. We present detailed, field-proven protocols for the synthesis of hydrazone derivatives and their subsequent screening using a panel of robust, quantitative in vitro antioxidant assays: DPPH Radical Scavenging, ABTS Radical Scavenging, and Ferric Reducing Antioxidant Power (FRAP).

Strategic Workflow for Antioxidant Development

The development process follows a logical progression from conceptual design to empirical validation. The workflow is designed to be iterative, allowing for structure-activity relationship (SAR) insights from one round of screening to inform the design of the next generation of compounds.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Iteration A Parent Scaffold 2-(4-methoxyphenoxy) propanohydrazide C Protocol 1: Hydrazone Synthesis (Condensation Reaction) A->C B Select Aromatic Aldehydes (Varying Substituents) B->C D Purification & Characterization (e.g., NMR, IR, MS) C->D E Protocol 2: DPPH Assay (Radical Scavenging) D->E Test Compounds F Protocol 3: ABTS Assay (Radical Scavenging) D->F G Protocol 4: FRAP Assay (Reducing Power) D->G H Calculate IC50 / FRAP Values E->H F->H G->H I Data Compilation & Comparison (Table 1) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Identify Lead Compounds J->K L Design Next-Gen Derivatives J->L K->L Iterative Feedback

Caption: Overall experimental workflow.

Synthesis Protocol: Hydrazone Derivatives

3.1. Rationale The synthesis of hydrazones from this compound involves a nucleophilic addition-elimination (condensation) reaction with a selected aromatic aldehyde. This is a robust and high-yielding reaction. By selecting aldehydes with different electronic and steric properties (e.g., hydroxyl, methoxy, nitro, or halogen substituents at various positions), a diverse chemical library can be generated to probe structure-activity relationships. The presence of a hydroxyl group on the aldehyde is often crucial for enhancing antioxidant properties.[3]

3.2. Materials

  • This compound

  • Substituted Aromatic Aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

3.3. Step-by-Step Protocol

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until a clear solution is obtained. Gentle warming may be required.

  • Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a stirring hotplate. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

In Vitro Antioxidant Screening Protocols

For all assays, a known antioxidant such as Ascorbic Acid or Trolox must be run in parallel as a positive control to validate the assay performance.

4.1. Protocol 2: DPPH Radical Scavenging Assay

4.1.1. Principle The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical.[14] In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm.[10] When reduced by an antioxidant compound, which donates a hydrogen atom, the solution is decolorized to a pale yellow.[9][10][14] The degree of discoloration is proportional to the scavenging activity of the compound.[14]

4.1.2. Reagents & Equipment

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectroscopic Grade)

  • Test Compounds & Positive Control (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

4.1.3. Step-by-Step Protocol

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept in an amber bottle to protect it from light.[14] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[14]

  • Sample Preparation: Prepare a stock solution of each test compound and ascorbic acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).[14]

  • Assay Setup: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of methanol to a "control" well.[14]

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[14] Where A_control is the absorbance of the control (DPPH + methanol) and A_sample is the absorbance of the test compound well.

  • IC50 Determination: Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.[14]

4.2. Protocol 3: ABTS Radical Scavenging Assay

4.2.1. Principle This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[16] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution.[16] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[15][16]

4.2.2. Reagents & Equipment

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test Compounds & Positive Control (e.g., Trolox)

  • 96-well microplate and reader (734 nm)

4.2.3. Step-by-Step Protocol

  • ABTS Radical Solution Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.[16]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16]

  • Working Solution Adjustment: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation: Prepare serial dilutions of the test compounds and Trolox in the same solvent used for the working solution.

  • Assay Setup: To a 96-well plate, add 20 µL of each sample dilution.

  • Reaction Initiation: Add 180 µL of the diluted ABTS•+ working solution to each well.[16]

  • Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.[15][16]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Determine the IC50 value or express results as Trolox Equivalent Antioxidant Capacity (TEAC).

4.3. Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay

4.3.1. Principle The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17] This reduction occurs at a low pH (3.6) and results in the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a strong absorbance at 593 nm.[18] The intensity of the blue color is directly proportional to the reducing power of the sample.[19][20]

4.3.2. Reagents & Equipment

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric Chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous Sulfate (FeSO₄·7H₂O) for standard curve

  • Microplate reader (593 nm)

4.3.3. Step-by-Step Protocol

  • FRAP Reagent Preparation: Prepare the FRAP working reagent fresh on the day of use. Mix the Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm this reagent to 37°C before use.[17]

  • Standard Curve Preparation: Prepare a series of dilutions of FeSO₄ in deionized water (e.g., 0 to 200 µM) to create a standard curve.

  • Assay Setup: In a 96-well plate, add 20 µL of the sample, standard, or blank (water) to the appropriate wells.

  • Reaction Initiation: Add 180 µL of the pre-warmed FRAP working reagent to all wells. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for a defined period, typically between 4 and 30 minutes.[17] The reaction time should be consistent across all samples.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Subtract the blank reading from all sample and standard readings. Plot the absorbance of the Fe²⁺ standards against their concentration to generate a standard curve. Use the regression equation to calculate the Fe²⁺ equivalent (in µM) for each test sample. Results are expressed as FRAP value (µM Fe(II) equivalents).

Data Presentation and Interpretation

Quantitative results from the screening assays should be summarized in a clear, tabular format to facilitate direct comparison between the synthesized derivatives and the standard antioxidant.

Table 1: Hypothetical Antioxidant Activity Data

Compound IDR-Group (at C4 of Aldehyde)DPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Eq.)
Parent Hydrazide N/A>200>20015.4 ± 2.1
Derivative 1 -H112.5 ± 8.395.2 ± 6.745.8 ± 3.9
Derivative 2 -OH25.6 ± 2.118.9 ± 1.5189.7 ± 11.2
Derivative 3 -OCH₃48.3 ± 3.539.1 ± 2.8121.5 ± 9.8
Derivative 4 -NO₂185.1 ± 12.6>20022.1 ± 2.5
Ascorbic Acid (Positive Control)35.8 ± 2.928.4 ± 2.2250.1 ± 15.6

Data are presented as Mean ± Standard Deviation (n=3).

Structure-Activity Relationship (SAR) Analysis

The data generated allows for a systematic analysis of how chemical structure influences antioxidant activity. Key relationships can be visualized and explored.

G cluster_0 Modification Site (R-Group on Phenyl Ring) cluster_1 Observed Activity Trend parent This compound N-N=CH- r_group -OH (Electron Donating) -OCH3 (Electron Donating) -H (Neutral) -NO2 (Electron Withdrawing) parent:f1->r_group Condensation activity High Activity Moderate Activity Low Activity Very Low Activity r_group:s->activity:n Correlates to

Caption: Logic diagram for SAR analysis.

Interpretation Insights:

  • Electron-Donating Groups: The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring of the hydrazone moiety generally increases antioxidant activity.[7][11] This is because EDGs can stabilize the resulting radical formed after hydrogen or electron donation, making the parent molecule a better antioxidant. The superior activity of the -OH group over the -OCH₃ group is often attributed to its ability to directly donate a hydrogen atom.[3][12]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) tend to decrease antioxidant activity. EWGs destabilize the radical cation, making the molecule less willing to donate an electron.

  • Positional Effects: The position of the substituent (ortho, meta, para) is also critical. Para- and ortho-hydroxyl groups are often more effective than meta-hydroxyl groups due to resonance stabilization of the phenoxyl radical.[12]

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel antioxidants based on the this compound scaffold. The presented protocols for synthesis and in vitro screening are reliable methods for identifying promising lead compounds. SAR analysis based on the initial screening results is critical for guiding the rational design of more potent second-generation derivatives.

Compounds demonstrating high potency in these in vitro assays should be advanced to more complex, cell-based assays to evaluate their cytoprotective effects and mechanisms of action under physiological conditions.

References

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Application Notes and Protocols: A Framework for Evaluating the Antiglycation Activity of Propanohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and diabetology.

Abstract: Non-enzymatic glycation of proteins, a process accelerated in hyperglycemic conditions, leads to the formation of Advanced Glycation End-products (AGEs). These AGEs are major contributors to the pathogenesis of diabetic complications and other age-related diseases.[1][2] This document provides a comprehensive experimental framework for evaluating the antiglycation potential of propanohydrazide derivatives. Propanohydrazides, containing a key hydrazide functional group, are promising candidates for inhibiting the glycation cascade.[3][4] We present detailed protocols for robust in vitro assays, including the Bovine Serum Albumin (BSA)-glucose and BSA-methylglyoxal models, methods for quantifying fluorescent AGEs, and techniques to assess the inhibition of protein cross-linking. The causality behind experimental choices and the means for self-validation are emphasized throughout to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting Glycation with Propanohydrazides

Protein glycation is a complex series of non-enzymatic reactions, known as the Maillard reaction, initiated between the carbonyl group of a reducing sugar and the free amino group of a protein.[3][5] This process ultimately yields a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2][6] The accumulation of AGEs alters protein structure and function, leading to cellular dysfunction and tissue damage, which are hallmarks of diabetic complications such as retinopathy, neuropathy, and nephropathy.[3]

The hydrazide moiety (-CONHNH2) is a key pharmacophore in the design of antiglycation agents. Its nucleophilic nature allows it to act as a "carbonyl scavenger," effectively trapping reactive carbonyl species (RCS) like methylglyoxal (MGO) and 3-deoxyglucosone that are intermediates in the glycation pathway.[4][7] By intercepting these precursors, propanohydrazides can theoretically halt the progression to irreversible AGE formation. This application note details the necessary experimental setups to rigorously test this hypothesis.

The Glycation Cascade and Points of Inhibition

Understanding the glycation pathway is crucial for designing and interpreting antiglycation assays. The process can be broadly divided into early, intermediate, and late stages. Propanohydrazides are hypothesized to act primarily in the intermediate stages by trapping dicarbonyl compounds.

Glycation_Pathway cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_late Late Stage cluster_inhibitor Inhibitory Action Protein Protein (-NH2) Schiff_Base Schiff Base (Reversible) Protein->Schiff_Base AGEs Advanced Glycation End-products (AGEs) (Fluorescent, Cross-linked) Protein->AGEs Cross-linking Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff_Base Condensation Amadori Amadori Product (e.g., Fructosamine) Schiff_Base->Amadori Amadori Rearrangement RCS Reactive Carbonyl Species (MGO, Glyoxal) Amadori->RCS Oxidation & Dehydration RCS->AGEs Further Reactions Propanohydrazide Propanohydrazide Propanohydrazide->RCS Carbonyl Trapping Experimental_Workflow cluster_assays Endpoint Assays start Synthesized Propanohydrazide Derivatives incubation In Vitro Glycation Models (BSA-Glucose / BSA-MGO) start->incubation fluorescence Fluorescent AGEs Measurement incubation->fluorescence fructosamine Fructosamine Assay (Early Stage) incubation->fructosamine sds_page SDS-PAGE Analysis (Protein Cross-linking) incubation->sds_page data_analysis Data Analysis & IC50 Determination fluorescence->data_analysis fructosamine->data_analysis sds_page->data_analysis conclusion Conclusion on Antiglycation Efficacy data_analysis->conclusion

Figure 2: A recommended workflow for assessing the antiglycation activity of propanohydrazides.

Detailed Protocols and Methodologies

In Vitro Glycation Models

Two primary models are proposed to simulate different aspects of the glycation process. The BSA-glucose model mimics the slow, physiological formation of AGEs, while the BSA-MGO model accelerates the process by providing a key reactive intermediate. [8][9] 4.1.1. Protocol: BSA-Glucose Glycation Assay

This assay evaluates the inhibition of AGE formation over an extended period. [8][10][11]

  • Materials:

    • Bovine Serum Albumin (BSA), fatty acid-free

    • D-Glucose

    • Propanohydrazide derivatives

    • Aminoguanidine hydrochloride (positive control)

    • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

    • Sodium azide (NaN3)

    • Sterile, sealed tubes or 96-well plates

  • Procedure:

    • Prepare a stock solution of BSA (10 mg/mL) in PBS.

    • Prepare a stock solution of D-Glucose (500 mM) in PBS.

    • Prepare stock solutions of propanohydrazide derivatives and aminoguanidine at various concentrations in PBS.

    • Set up the reaction mixtures in sterile tubes as outlined in Table 1.

    • Incubate the mixtures at 37°C for 1-4 weeks in the dark. [10] 6. At specified time points (e.g., weekly), withdraw aliquots for analysis.

Table 1: Reaction Mixture Setup for BSA-Glucose Assay

Component Control (Glycated) Blank Test Compound Positive Control
BSA (10 mg/mL) 1 mL 1 mL 1 mL 1 mL
Glucose (500 mM) 1 mL - 1 mL 1 mL
Test Compound - - 1 mL -
Aminoguanidine - - - 1 mL
PBS (pH 7.4) 1 mL 2 mL 1 mL 1 mL
Sodium Azide (0.02%) To final conc. To final conc. To final conc. To final conc.

| Total Volume | 3 mL | 3 mL | 4 mL | 4 mL |

4.1.2. Protocol: BSA-Methylglyoxal (MGO) Glycation Assay

This is an accelerated model focusing on the inhibition of intermediate-stage glycation. [8][12]

  • Materials:

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Methylglyoxal (MGO)

    • Propanohydrazide derivatives

    • Aminoguanidine hydrochloride (positive control)

    • Phosphate Buffer (100 mM, pH 7.4)

    • Sodium azide (NaN3)

  • Procedure:

    • Prepare a stock solution of BSA (20 mg/mL) in phosphate buffer.

    • Prepare a stock solution of MGO (60 mM) in phosphate buffer.

    • Set up reaction mixtures as described for the BSA-glucose assay, substituting glucose with MGO.

    • Incubate the mixtures at 37°C for 24-72 hours. [12] 5. Proceed with endpoint analysis.

Quantification of Fluorescent AGEs

A primary characteristic of many AGEs is their intrinsic fluorescence. [11][13]This property allows for a straightforward, high-throughput method to quantify the extent of glycation.

  • Principle: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at a specific excitation and emission wavelength. A decrease in fluorescence in the presence of a test compound indicates inhibitory activity.

  • Procedure:

    • Transfer aliquots (e.g., 200 µL) of the incubated reaction mixtures into a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate spectrofluorometer.

    • Commonly used excitation/emission wavelengths are ~360-370 nm and ~440-460 nm, respectively. [8][10][13] 4. Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] x 100

Fructosamine Assay (Early Stage Glycation)

This assay measures the formation of Amadori products, which are early-stage glycation products. [14]It provides insight into whether the test compounds act at the initial stages of the Maillard reaction.

  • Principle: The nitroblue tetrazolium (NBT) assay is commonly used. Fructosamines, in an alkaline medium, reduce NBT to formazan, a colored product that can be measured spectrophotometrically. [15][16]* Procedure:

    • After the desired incubation period, take a small aliquot (e.g., 10-20 µL) of the glycated sample. [10][15] 2. Mix with a solution of NBT (e.g., 0.5 mM) in carbonate buffer (pH 10.4). [15][16] 3. Incubate at 37°C for 10-15 minutes. [10][15] 4. Measure the absorbance at 530 nm. [10][16] 5. A decrease in absorbance indicates inhibition of fructosamine formation.

SDS-PAGE for Protein Cross-linking

AGE formation often leads to the covalent cross-linking of proteins, resulting in high-molecular-weight aggregates. [1][17]SDS-PAGE is a simple and effective method to visualize this phenomenon. [1][17]

  • Principle: SDS-PAGE separates proteins based on their molecular weight. Unmodified BSA will appear as a single band. Glycation-induced cross-linking will result in the appearance of higher molecular weight bands or smears. Effective inhibitors will prevent this change.

  • Procedure:

    • Take an aliquot of the incubated reaction mixture.

    • Mix with an equal volume of 2x SDS-PAGE sample loading buffer (non-reducing).

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 10-12%).

    • Run the electrophoresis under standard conditions.

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

    • Analysis: Compare the banding pattern of the control (glycated) sample with the test compound samples. The control should show a decrease in the monomeric BSA band and the appearance of high-molecular-weight aggregates. Effective propanohydrazides will preserve the monomeric BSA band. [1]

Data Analysis and Interpretation

For each assay, a dose-response curve should be generated by testing a range of concentrations for each propanohydrazide derivative. The concentration that inhibits 50% of the measured effect (IC50) should be calculated. A lower IC50 value indicates higher antiglycation potency.

Table 2: Example Data Summary for a Hypothetical Propanohydrazide (PH-1)

Assay Endpoint Measured IC50 (µM) of PH-1 IC50 (µM) of Aminoguanidine
BSA-Glucose Fluorescent AGEs 150.5 ± 12.3 250.8 ± 20.1
BSA-MGO Fluorescent AGEs 85.2 ± 7.5 180.4 ± 15.6
Fructosamine Amadori Products > 1000 > 1000

| SDS-PAGE | Protein Cross-linking | Qualitative Prevention at 100 µM | Qualitative Prevention at 200 µM |

Data are presented as mean ± SEM. Lower IC50 indicates higher potency.

The results from the fructosamine assay can help elucidate the mechanism of action. If a compound shows potent inhibition of AGEs but weak inhibition of fructosamine formation, it supports the hypothesis that it acts primarily by trapping intermediate carbonyl species rather than inhibiting the initial Schiff base formation.

Conclusion

The protocols outlined in this application note provide a robust and validated framework for the preclinical evaluation of propanohydrazides as potential antiglycation agents. By employing a multi-assay approach that interrogates different stages of the glycation cascade, researchers can gain comprehensive insights into the efficacy and mechanism of action of their novel compounds. This systematic evaluation is a critical step in the drug discovery pipeline for developing new therapies to combat diabetic complications and other age-related pathologies.

References

  • Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. PubMed. Available at: [Link]

  • Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Springer Nature Experiments. Available at: [Link]

  • Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine. PubMed Central. Available at: [Link]

  • Improved Methods for the Rapid Formation and Prevention of Advanced Glycation End Products (AGEs) In Vitro by Coupling to the Hypoxanthine/Xanthine Oxidase Assay System. PMC - NIH. Available at: [Link]

  • Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea. PMC - NIH. Available at: [Link]

  • In vitro antiglycation and antioxidant properties of ethanolic extracts of Ficus botryocarpa and Ficus racemosa fruits. Journal of Herbmed Pharmacology. Available at: [Link]

  • Inhibition of Glycation End Products Formation and Antioxidant Activities of Ilex paraguariensis: comparative study of fruit and leaves extracts. PMC - NIH. Available at: [Link]

  • Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. MDPI. Available at: [Link]

  • Antioxidant and anti-advanced glycation end products formation properties of palmatine. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. PMC - PubMed Central. Available at: [Link]

  • Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the p. Journal of Medicinal Plants Studies. Available at: [Link]

  • IN VITRO EVALUATION OF THE ANTIGLYCATION AND ANTIOXIDANT POTENTIAL OF THE DIETARY SUPPLEMENT L-CITRULLINE. Jessa Marielle U. Paul. Available at: [Link]

  • Antiglycation and antioxidant activity of four Iranian medical plant extracts. PMC - NIH. Available at: [Link]

  • Antiglycation Studies of Pd(II)-Hydrazide Complexes. UKEssays.com. Available at: [Link]

  • Hydrazine compounds inhibit glycation of low-density lipoproteins and prevent the in vitro formation of model foam cells from glycolaldehyde-modified low-density lipoproteins. PubMed. Available at: [Link]

  • Fructosamine: Structure, Analysis, and Clinical Usefulness. DTIC. Available at: [Link]

  • Formation of advanced glycation endproducts (AGE). ResearchGate. Available at: [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. Available at: [Link]

  • Chemical crosslinking assay SDS-PAGE (A) and western blot (B) analysis... ResearchGate. Available at: [Link]

  • Chemical cross-linking to study protein self-assembly in cellulo. PMC - PubMed Central. Available at: [Link]

  • Anti-Glycation Activity of Isolated Compounds (% Inhibition). ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Semantic Scholar. Available at: [Link]

  • Discovery of promising antiglycation agents for the management of diabetic complications. Taylor & Francis Online. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

  • Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. MDPI. Available at: [Link]

  • Development of an automated program for discovering anti-glycation active compounds from natural resources. EurekAlert!. Available at: [Link]

  • Antidiabetic, Antiglycation, and Antioxidant Activities of Ethanolic Seed Extract of Passiflora edulis and Piceatannol In Vitro. PMC - NIH. Available at: [Link]

  • Discovery of new α‐glucosides, antiglycation agent, and in silico study of 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxy-4H-chromen-4-one isolated from Pistacia chinensis. PMC - PubMed Central. Available at: [Link]

  • Drug repurposing: In-vitro anti-glycation properties of 18 common drugs. PMC. Available at: [Link]

  • Synthesis, antiglycation and antioxidant potentials of benzimidazole derivatives. ScienceDirect. Available at: [Link]

  • Prevention of Protein Glycation by Natural Compounds. MDPI. Available at: [Link]

  • Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. NIH. Available at: [Link]

  • Evaluation of antidiabetic, antioxidant and antiglycating activities of the Eysenhardtia polystachya. PMC - NIH. Available at: [Link]

  • Synthesis, antiglycation and Antioxidant potentials of Benzimidazole Derivatives. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Creation of a 2-(4-Methoxyphenoxy)propanohydrazide Analog Library

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The 2-(4-methoxyphenoxy)propanohydrazide scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents. The strategic combination of a substituted phenoxy ring, a propionyl linker, and a reactive hydrazide group allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for desired biological effects.

This document provides a comprehensive guide for the synthesis and evaluation of a library of this compound analogs. As a Senior Application Scientist, the goal is to present not just a series of steps, but a strategic framework grounded in established chemical principles and practical laboratory insights. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate and screen a diverse collection of novel chemical entities.

Synthetic Strategies: A Two-Step Approach to Diversity

The construction of a this compound analog library is efficiently achieved through a convergent two-step synthetic sequence. This strategy offers modularity, allowing for the introduction of diversity at two key positions: the phenolic ring and the alkyl chain of the propionohydrazide backbone.

  • Williamson Ether Synthesis: This classical and reliable method is employed to couple a substituted phenol with an α-haloester, forming the core phenoxypropionate intermediate.[6][7] The choice of a variety of commercially available or readily synthesized substituted phenols provides the primary avenue for analog generation.

  • Hydrazinolysis: The resulting ester intermediate is then converted to the final hydrazide product through reaction with hydrazine hydrate.[8][9] This step is typically high-yielding and proceeds under mild conditions.

This two-step approach is advantageous as it allows for the late-stage introduction of the reactive hydrazide functionality, simplifying the handling of intermediates.

Synthetic Workflow Overview

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A Substituted Phenol D Ethyl 2-(substituted-phenoxy)propanoate A->D Nucleophilic Attack B Ethyl 2-bromopropanoate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D E Ethyl 2-(substituted-phenoxy)propanoate H 2-(substituted-phenoxy)propanohydrazide (Final Product) E->H Nucleophilic Acyl Substitution F Hydrazine Hydrate F->H G Solvent (e.g., Ethanol) G->H G A Prepare stock solutions of This compound analogs B Perform serial dilutions in 96-well plates with broth medium A->B D Inoculate plates with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plates at appropriate temperature and duration D->E F Determine Minimum Inhibitory Concentration (MIC) by observing microbial growth E->F

Sources

Application Notes & Protocols: A Multi-Tiered In Vitro Approach to Characterize the Efficacy of 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Strategic In Vitro Investigation

The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The novel compound, 2-(4-Methoxyphenoxy)propanohydrazide, incorporates this privileged functional group. Its phenoxy and propanoic acid substructures also hint at potential interactions with biological systems, particularly those involved in inflammatory and proliferative signaling. The structural similarity to 2-(4-Methoxyphenoxy)propanoic acid, which has been explored for its potential anti-inflammatory properties, further strengthens this hypothesis.[6]

This document provides a comprehensive, multi-tiered framework for the in vitro evaluation of this compound. The proposed workflow is designed to first establish a foundational understanding of its cytotoxic profile, followed by a deeper dive into its potential anti-inflammatory, anticancer, and antimicrobial efficacy. The protocols are designed to be self-validating, with integrated controls and clear endpoints.

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. We will utilize two robust and widely accepted colorimetric assays: the MTT and XTT assays.[7] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[8][9]

Principle of Tetrazolium-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[8] The key difference lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, while the XTT assay produces a water-soluble orange formazan, streamlining the protocol.[8][10]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay (MTT/XTT) cluster_3 Data Analysis A Select & Culture Cancer/Normal Cell Lines B Seed Cells in 96-well Plates (5,000-10,000 cells/well) A->B C Prepare Serial Dilutions of This compound D Treat Cells with Compound (e.g., 0.1 - 100 µM) C->D E Incubate for 24, 48, 72 hours D->E F Add MTT or XTT Reagent E->F G Incubate (2-4 hours) F->G H Add Solubilization Solution (MTT Assay Only) G->H I Read Absorbance (570 nm for MTT, 450-500 nm for XTT) H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) and a normal fibroblast cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCancer TypeIncubation Time (h)IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
A549Lung Carcinoma4825.7 ± 2.3
HCT116Colon Carcinoma4818.9 ± 2.1
BJNormal Fibroblast48> 100

Tier 2: Mechanistic Evaluation - Anti-Inflammatory Potential

Given the structural motifs of the test compound, evaluating its anti-inflammatory properties is a logical next step.[13][14] Key inflammatory mediators include cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).[15][16]

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the test compound to inhibit the activity of human recombinant COX-2.[17] The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[18]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.[17]

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a 10x working solution in the assay buffer.[17]

  • Assay Plate Setup: Add the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and assay buffer (enzyme control) to a 96-well plate.[17]

  • Reaction Initiation: Add the reaction mix containing the COX-2 enzyme and probe to all wells. Initiate the reaction by adding arachidonic acid.[17]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[17]

Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay

This assay quantifies the total nitric oxide (NO) produced by NOS by measuring its stable degradation products, nitrite and nitrate.[19] The assay involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the colorimetric detection of nitrite using the Griess reagent.[19][20]

  • Sample Preparation: Use cell lysates from stimulated macrophages (e.g., RAW 264.7) or purified NOS enzyme.

  • NOS Reaction: Incubate the sample with the NOS assay buffer containing L-arginine and necessary cofactors to allow for NO production.

  • Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess reagents to the samples, which will form a colored azo dye with nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NOS activity.[20]

Signaling Pathway: COX-2 and NOS in Inflammation

G cluster_0 Pro-inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 Enzyme Upregulation cluster_3 Inflammatory Mediators A LPS, TNF-α, IL-1β B Activation of NF-κB & AP-1 A->B C COX-2 Gene Transcription B->C D iNOS Gene Transcription B->D E Prostaglandins C->E Arachidonic Acid F Nitric Oxide (NO) D->F L-Arginine G Pain, Fever, Inflammation E->G H Vasodilation, Inflammation F->H I This compound I->C Inhibits? I->D Inhibits?

Sources

Application Notes and Protocols for Studying Structure-Activity Relationships (SAR) of Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Molecular Blueprint of Biological Activity

The principle that a molecule's chemical structure dictates its biological function is a cornerstone of modern drug discovery and development. This relationship, termed the Structure-Activity Relationship (SAR), is the systematic study of how modifications to a molecule's structure influence its biological activity.[1][2] Understanding SAR is paramount for optimizing lead compounds into safe and effective drugs by enhancing potency, improving selectivity, and minimizing toxicity.[1][3][4]

This guide provides a comprehensive overview of the methodologies employed to elucidate the SAR of chemical derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the iterative process of designing and synthesizing derivative libraries, evaluating their biological effects through a cascade of assays, and leveraging computational tools to build predictive models that accelerate the discovery pipeline.[1][5]

I. Strategic Design and Synthesis of Derivative Libraries: The Foundation of SAR

A successful SAR study begins with the thoughtful design of a chemical library. The goal is to create a set of molecules with systematic structural variations that allow for the clear attribution of changes in activity to specific structural modifications.[3][6]

A. Core Principles of Library Design
  • Congeneric Series: For classical SAR studies, it is crucial that all derivatives belong to a congeneric series, meaning they share a common basic structure (scaffold) but vary in their substituents.[6][7] This ensures that observed changes in activity are more likely due to the modifications rather than a completely different mechanism of action.

  • Diversity and Balanced Variation: The library should exhibit a balanced variation of physicochemical properties to explore the chemical space relevant to the biological target.[6][8][9] This includes modulating parameters such as lipophilicity, electronic effects, and steric bulk.

  • Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.[8] This method efficiently explores chemical space and often yields compounds with better physicochemical properties.[8]

B. Synthetic Strategy and Execution

The synthetic route to the derivatives should be robust, high-yielding, and amenable to parallel synthesis to efficiently generate the library. Key considerations include:

  • Convergent vs. Linear Synthesis: Convergent strategies, where different fragments of the molecule are synthesized separately and then combined, are often more efficient for library production than linear approaches.

  • Purification and Characterization: Rigorous purification of each derivative is essential to ensure that the observed biological activity is not due to impurities. Characterization techniques such as NMR, mass spectrometry, and HPLC are used to confirm the identity and purity of each compound.

II. Experimental Evaluation of Biological Activity: The Empirical Core of SAR

The biological activity of each synthesized derivative must be quantitatively measured to establish a clear SAR. This is typically achieved through a tiered screening cascade of in vitro assays.[10]

A. Primary Assays: Gauging Potency and Efficacy

Primary assays are the first-line screen to determine the fundamental activity of the compounds against the biological target.[10] The choice of assay is target-dependent.[10]

  • Biochemical Assays: These assays use isolated proteins, such as enzymes or receptors, to measure the direct interaction of the compound with the target.[10]

    • Example Protocol: Enzyme Inhibition Assay (Kinase)

      • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, test compounds, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

      • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96- or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the test compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. Incubate for a specific duration (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the signal using a plate reader. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Assays: These assays measure the effect of the compound in a more physiologically relevant context by using whole cells.[10] They can assess not only target engagement but also cell permeability and potential cytotoxicity.

B. Secondary and Tertiary Assays: Assessing Selectivity and Mechanism of Action

Compounds that show promising activity in primary assays are progressed to secondary and tertiary screens to evaluate their selectivity and further elucidate their mechanism of action.[10]

  • Selectivity Panels: Testing active compounds against a panel of related and unrelated targets is crucial to identify off-target effects and potential liabilities.

  • Mechanism of Action (MoA) Studies: These experiments aim to understand how the compound exerts its biological effect. This can involve techniques like Western blotting to look at downstream signaling pathways, or biophysical methods like Surface Plasmon Resonance (SPR) to study binding kinetics.

Data Presentation: SAR Table

The results from these assays are typically summarized in a Structure-Activity Relationship table. This allows for a clear visualization of how structural changes impact biological activity.

Compound ID R1 Group R2 Group IC50 (nM) Selectivity vs. Target B (Fold)
Lead-001-H-CH315010
Deriv-001-F-CH37520
Deriv-002-Cl-CH35025
Deriv-003-H-CF33005

III. Computational Methods in SAR: Prediction and Rational Design

Computational chemistry plays a vital role in modern SAR studies, offering predictive models that can guide the design of new derivatives and reduce the need for extensive synthesis and testing.[1][11][12]

A. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational technique that develops mathematical models to correlate the chemical structures of compounds with their biological activities.[2][13] A typical QSAR workflow involves several key steps.[14]

  • Protocol: 2D-QSAR Model Development

    • Data Set Preparation: Compile a dataset of compounds with their corresponding biological activities.[14] Ensure the data is of high quality and covers a wide range of activity.[7][15]

    • Molecular Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features.[14][16]

    • Variable Selection: Select the most relevant descriptors that correlate with the biological activity to avoid overfitting the model.[14][16]

    • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest to build the QSAR model.[11][14]

    • Model Validation: Rigorously validate the model's predictive power using both internal (cross-validation) and external test sets.[13][14]

QSAR_Workflow Data Data Set Preparation Descriptors Molecular Descriptor Calculation Data->Descriptors Selection Variable Selection Descriptors->Selection Building Model Building Selection->Building Validation Model Validation Building->Validation Prediction Prediction of New Derivatives Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

B. Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models can be used to screen virtual libraries for compounds that possess these essential features.[17]

C. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] When the 3D structure of the target protein is known, docking can be used to predict the binding mode of derivatives and estimate their binding affinity, providing valuable insights for rational drug design.[18]

Integrated_SAR_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow Design Library Design Synthesis Synthesis & Purification Design->Synthesis Assays In Vitro Assays Synthesis->Assays SAR_Data SAR Data Generation Assays->SAR_Data QSAR QSAR Modeling SAR_Data->QSAR informs Docking Molecular Docking SAR_Data->Docking validates Pharmacophore Pharmacophore Modeling SAR_Data->Pharmacophore refines QSAR->Design predicts activity Docking->Design guides design Pharmacophore->Design screens virtual libraries

Caption: An integrated workflow combining experimental and computational approaches for SAR studies.

IV. Data Analysis and Interpretation: From Data to Knowledge

The final and most critical step is the analysis and interpretation of the collected data to extract meaningful SAR insights.

  • R-group Analysis: This involves systematically analyzing the effect of different substituents at specific positions on the molecular scaffold.[19]

  • Activity Cliffs: Identifying "activity cliffs," which are small structural changes that lead to a large change in biological activity, can provide crucial information about key molecular interactions.[19]

  • Matched Molecular Pair Analysis: This technique compares pairs of molecules that differ by a single, well-defined structural transformation to quantify the effect of that change on activity.[19]

By integrating experimental data with computational predictions, researchers can build a comprehensive understanding of the SAR for a given chemical series. This knowledge-driven approach allows for the rational design of novel derivatives with improved potency, selectivity, and overall drug-like properties, ultimately accelerating the journey from a hit compound to a clinical candidate.

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • YouTube. (2023, May 24). The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Basic Requirements for QSAR Analysis - Quantitative Structure Activity Relationship | Medicinal Chemistry. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Optibrium. (n.d.). Data analysis and structure-activity relationships. Retrieved from [Link]

  • Current Medicinal Chemistry. (n.d.). Statistical Molecular Design of Balanced Compound Libraries for QSAR Modeling. Retrieved from [Link]

  • PubMed. (n.d.). Predicting the biological activities through QSAR analysis and docking-based scoring. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • RSC Publishing. (2024, June 24). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 2). QSAR and pharmacophore modeling in computational drug design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Retrieved from [Link]

  • VLife Sciences. (n.d.). Quantitative Structure Activity Relationship (QSAR). Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • National Institutes of Health. (2013, January 1). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Retrieved from [Link]

  • IJCRT.org. (n.d.). QSAR-BASED VIRTUAL SCREENING & MOLECULAR DOCKING FOR NOVEL APPROACHES FOR DRUG DESIGN. Retrieved from [Link]

  • National Institutes of Health. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

  • Oxford Academic. (n.d.). Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design and Diversity Analysis of Chemical Libraries in Drug Discovery. Retrieved from [Link]

Sources

Introduction to 2-(4-Methoxyphenoxy)propanohydrazide as a Candidate Agrochemical

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and evaluation of 2-(4-Methoxyphenoxy)propanohydrazide as a lead compound in agricultural chemical research. While this specific molecule is not extensively documented in agrochemical literature, its hydrazide functional group and phenoxy scaffold are present in various bioactive compounds, making it a viable candidate for preliminary screening.

This guide will, therefore, use this compound as a model to detail a systematic approach for the evaluation of novel chemical entities for potential herbicidal, fungicidal, and insecticidal properties. The protocols and methodologies described herein are foundational and can be adapted for other novel compounds.

This compound is a synthetic organic compound characterized by a methoxyphenoxy group linked to a propanohydrazide moiety. The hydrazide functional group (-CONHNH2) is a key structural alert, known to be a precursor or an active component in various pharmaceuticals and agrochemicals due to its ability to coordinate with metal ions and participate in hydrogen bonding. The phenoxy portion of the molecule is a common feature in many commercial herbicides and fungicides.

The logical basis for investigating this molecule rests on the principle of "scaffold hopping" and analog synthesis, where known active chemical structures are modified to discover new compounds with improved efficacy, selectivity, or environmental profiles.

Key Physicochemical Properties (Hypothetical Data for this Guide):

PropertyValueSignificance in Agrochemical Research
Molecular FormulaC10H14N2O3Defines the elemental composition and molecular weight.
Molecular Weight210.23 g/mol Influences solubility, volatility, and transport across biological membranes.
LogP (octanol-water)1.25Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Water Solubility850 mg/LModerate solubility is often desirable for formulation and uptake by target organisms.
Melting Point112-115 °CImportant for formulation stability and manufacturing processes.

Experimental Screening Workflow: A Tiered Approach

A tiered screening approach is the most resource-efficient method for evaluating a new chemical entity. This process begins with broad, high-throughput primary screens and progresses to more specific and complex secondary and tertiary assays for promising candidates.

Figure 1: A tiered experimental workflow for evaluating a novel compound.

Protocols for Primary Screening

The objective of primary screening is to efficiently test a large number of compounds to identify those with any level of desired biological activity.[1] These assays should be rapid, cost-effective, and reproducible. For this compound, we will outline protocols for herbicidal, fungicidal, and insecticidal activity.

Protocol: Primary Herbicidal Screening (Whole Plant Assay)

This protocol is adapted from standard methods for discovering new herbicidal compounds.[2][3] It assesses both pre-emergence and post-emergence activity on representative monocot and dicot species.

Objective: To determine if this compound exhibits herbicidal effects.

Materials:

  • Test Compound: this compound

  • Solvent: Acetone or DMSO

  • Surfactant: Tween 20 (0.1% v/v)

  • Test Species:

    • Monocot: Avena fatua (wild oat)

    • Dicot: Amaranthus retroflexus (redroot pigweed)

  • Pots (10 cm diameter), soil mix, growth chamber/greenhouse.

  • Spray chamber calibrated to deliver 200 L/ha.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound at 10,000 ppm (10 mg/mL) in the chosen solvent. For application, create a spray solution at a high rate (e.g., 4000 g a.i./ha) by diluting the stock in water containing 0.1% Tween 20.

  • Plant Preparation:

    • Pre-emergence: Sow seeds of both species in pots (10-15 seeds per pot) at a depth of 1-2 cm.

    • Post-emergence: Sow seeds and grow plants until they reach the 2-3 leaf stage.

  • Application:

    • Pre-emergence: Spray the soil surface of the newly sown pots.

    • Post-emergence: Spray the foliage of the young plants until runoff.

    • Include a solvent/surfactant only control and a positive control (e.g., a commercial herbicide like 2,4-D for dicots).

  • Incubation: Place all pots in a growth chamber with a 16:8 light:dark cycle, 25°C day/18°C night temperature, and 60% relative humidity. Water as needed.

  • Assessment: After 14-21 days, visually assess phytotoxicity on a scale of 0 to 100%, where 0 = no effect and 100 = complete plant death.

Causality: Using both a monocot and a dicot species is crucial for determining selectivity. Pre- and post-emergence applications differentiate between soil and foliar activity. A high initial screening rate ensures that even compounds with weak activity are detected.

Protocol: Primary Fungicidal Screening (In Vitro Assay)

This protocol uses the poisoned food technique to assess the direct effect of the compound on mycelial growth.[4][5] This method is rapid and widely used for the initial screening of fungicides.[6]

Objective: To determine if this compound inhibits the growth of pathogenic fungi.

Materials:

  • Test Compound

  • Solvent: DMSO

  • Test Fungi: Fusarium graminearum and Rhizoctonia solani

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Methodology:

  • Compound Preparation: Prepare a 10,000 ppm stock solution in DMSO.

  • Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath. Add the test compound stock solution to the molten agar to achieve a final concentration of 100 ppm. Mix thoroughly and pour into petri dishes. Prepare a solvent-only control plate.

  • Inoculation: From a 7-day-old culture of the test fungi, take a 5 mm mycelial plug using the cork borer and place it in the center of the treated and control PDA plates.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Assessment: When the mycelium in the control plate reaches the edge of the dish, measure the colony diameter of both control (C) and treated (T) plates. Calculate the percentage of inhibition using the formula:

    • % Inhibition = ((C - T) / C) * 100

Causality: This in vitro assay provides a direct measure of the compound's intrinsic fungitoxicity by eliminating factors like host plant penetration and metabolism. Using two fungi with different physiologies increases the chance of identifying broad-spectrum activity.

Secondary Screening: Dose-Response and EC₅₀ Determination

If this compound shows significant activity (>50% inhibition) in any primary screen, the next step is to determine its potency. This is achieved by generating a dose-response curve and calculating the Effective Concentration, 50% (EC₅₀).[7][8][9] The EC₅₀ is the concentration of a compound that produces 50% of its maximal effect.[10]

Protocol: EC₅₀ Determination for Fungicidal Activity

Objective: To quantify the fungicidal potency of the test compound.

Methodology:

  • Follow the Primary Fungicidal Screening protocol.

  • Instead of a single concentration, prepare a series of PDA plates with geometrically decreasing concentrations of the compound (e.g., 100, 50, 25, 12.5, 6.25, 3.13 ppm).

  • Include three replicate plates for each concentration and the control.

  • After incubation, calculate the % inhibition for each concentration.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (log-probit or four-parameter logistic curve) to fit the data and calculate the EC₅₀ value.[8]

Data Presentation:

Concentration (ppm)% Inhibition (Mean)
10095.2
5088.1
2565.7
12.545.3
6.2522.4
3.1310.9
Calculated EC₅₀ 14.8 ppm

Tertiary Screening and Mechanistic Insights

Promising compounds from secondary screening advance to tertiary evaluation, which includes mode of action (MoA) studies, selectivity on a broader range of species, and initial toxicology assessments.

Hypothetical Mode of Action: Synthetic Auxin

Given the phenoxy-propanoic acid scaffold, a primary hypothesis for herbicidal activity would be that this compound acts as a synthetic auxin.[11][12] Phenoxy herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways.[4] This leads to an overload of auxin signaling.

The key steps in this mechanism are:

  • Binding: The herbicide binds to auxin receptors (e.g., TIR1/AFB F-box proteins).

  • Complex Formation: This binding promotes the formation of a complex with Aux/IAA repressor proteins.

  • Degradation: The repressor proteins are ubiquitinated and subsequently degraded by the 26S proteasome.

  • Gene Expression: Degradation of the repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.

  • Uncontrolled Growth: Over-activation of these genes leads to epinasty, cell division, and tissue proliferation, ultimately exhausting the plant's resources and causing death.

Figure 2: The signaling pathway of a synthetic auxin herbicide.

Hypothetical Mode of Action: Fungicidal Activity

The hydrazide moiety is found in fungicides with various modes of action.[6] One potential mechanism could be the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain. Another possibility is the disruption of the fungal plasma membrane. Further biochemical and molecular assays would be required to elucidate the specific target.

Conclusion and Future Directions

This guide outlines a systematic and logical framework for the initial evaluation of this compound as a potential agrochemical. By employing a tiered screening approach, researchers can efficiently identify bioactive compounds and prioritize them for further, more intensive investigation. If this model compound shows promise, subsequent research would involve lead optimization through the synthesis of analogs, detailed mode of action studies, and comprehensive evaluation of crop selectivity and environmental safety. This structured methodology ensures that resources are focused on candidates with the highest probability of becoming successful and safe agricultural products.

References

  • Grokipedia. Phenoxy herbicide. Available from: [Link]

  • Modern Agriculture. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Available from: [Link]

  • Key concepts in pharmacology. (2016). How to plot a dose response curve and measure EC50. YouTube. Available from: [Link]

  • ResearchGate. (2014). In vitro screening methods using chemical fungicides against canola black spot pathogen. Available from: [Link]

  • PubMed. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Available from: [Link]

  • ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Available from: [Link]

  • AWS. Dose-response curve fitting for EC50 calculation [R]. Available from: [Link]

  • Hillje, R. (2020). Calculate EC50 and plot dose response curve. Available from: [Link]

  • Wikipedia. EC50. Available from: [Link]

  • Walsh Medical Media. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Available from: [Link]

  • EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. Available from: [Link]

  • PLOS Neglected Tropical Diseases. Automated phenotyping of mosquito larvae enables high-throughput screening for novel larvicides and offers potential for smartphone-based detection of larval insecticide resistance. Available from: [Link]

  • UC ANR Portal. Primary Herbicide Screening. Available from: [Link]

  • MDPI. (2019). Methods for Rapid Screening in Woody Plant Herbicide Development. Available from: [Link]

  • Journal of Medical Entomology. (2009). A high-throughput screening method to identify potential pesticides for mosquito control. Available from: [Link]

  • bonndoc - Universität Bonn. (2023). Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels. Available from: [Link]

  • APS Journals. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Available from: [Link]

  • Fungicide Resistance in North America, Second Edition. (2020). CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro. Available from: [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. Available from: [Link]

  • ResearchGate. (2014). Application of a novel integrated toxicity testing strategy incorporating “3R” principles of animal research to evaluate the safety of a new agrochemical sulfoxaflor. Available from: [Link]

  • ACS Publications. (2022). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Available from: [Link]

  • NIH. (2022). Transforming the evaluation of agrochemicals. Available from: [Link]

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Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Anti-Inflammatory Properties of Phenoxy Propanohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of Phenoxy Propanohydrazides

Phenoxy propanohydrazides represent a promising class of chemical scaffolds in the search for novel anti-inflammatory therapeutics. The molecular architecture, featuring a phenoxy ring, a flexible linker, and a hydrazide moiety, contains key pharmacophoric elements that suggest a potential for interaction with critical targets in the inflammatory cascade.[1] Several classes of compounds containing phenoxyacetic acid and hydrazide derivatives have demonstrated significant anti-inflammatory activities, making this new class a compelling subject for investigation.[1][2][3]

Inflammation is a complex biological response involving a host of cellular and molecular players. Key mediators include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), whose expression is largely controlled by the master regulatory transcription factor, NF-κB.[4][5] Dysregulation of these pathways contributes to a wide range of chronic inflammatory diseases.

This guide presents a structured, multi-tiered strategy for the comprehensive evaluation of phenoxy propanohydrazides. The approach begins with targeted in vitro assays to efficiently screen compounds and elucidate potential mechanisms of action, followed by validation in well-established in vivo models to confirm efficacy in a complex physiological system.[6][7] This systematic progression ensures a robust and reliable assessment of therapeutic potential.

Pillar 1: Foundational Mechanisms of Inflammation

A thorough understanding of the underlying signaling pathways is critical for designing and interpreting anti-inflammatory assays. The following pathways are primary targets for many anti-inflammatory drugs and are central to the protocols described herein.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible at sites of inflammation.[2] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Test_Compound Phenoxy Propanohydrazide Test_Compound->COX2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses.[4] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[8][9] Once in the nucleus, NF-κB binds to DNA and induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[10]

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Test_Compound Phenoxy Propanohydrazide Test_Compound->IKK Inhibition? Test_Compound->NFkB Inhibition?

Caption: The canonical NF-κB inflammatory signaling pathway.

Pillar 2: In Vitro Screening for Activity and Mechanism

In vitro assays are indispensable for the initial screening of compound libraries. They are cost-effective, rapid, and provide a controlled environment to probe specific molecular targets and cellular pathways.[11][12]

Protocol 1: Direct Enzyme Inhibition - COX-1/COX-2 Screening Assay

Causality: This assay directly determines if the phenoxy propanohydrazides function as inhibitors of the COX enzymes, a mechanism shared by common NSAIDs. By testing against both COX-1 and COX-2 isoforms, a selectivity index can be calculated, which is a critical parameter for predicting potential gastrointestinal side effects.

Methodology: A fluorometric or ELISA-based inhibitor screening kit is recommended for high-throughput analysis.[13][14][15] The principle involves the enzymatic reaction where COX converts arachidonic acid to Prostaglandin G2 (PGG2), which is then detected.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex Red) or PGE2 ELISA kit

  • Test Compounds (Phenoxy Propanohydrazides) and Positive Controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black or clear microplates

  • Fluorescence or absorbance plate reader

Step-by-Step Protocol (Fluorometric Example):

  • Reagent Preparation: Prepare COX Assay Buffer and dilute the COX enzymes and arachidonic acid substrate according to the manufacturer's protocol.[13] Keep enzymes on ice.

  • Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 1%.[13]

  • Assay Plate Setup:

    • Add 10 µL of diluted test compound, control, or vehicle (for 100% activity) to appropriate wells.

    • Add 70 µL of Assay Buffer to "Negative Control" (no enzyme) wells.

    • Add 20 µL of diluted COX-1 or COX-2 enzyme to all wells except the "Negative Control".

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorometric probe to all wells. Initiate the enzymatic reaction by adding 10 µL of diluted arachidonic acid to all wells.

  • Detection: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = ~535/590 nm) for 5-10 minutes.[14]

Data Analysis & Presentation:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic read.

  • Normalize the data: % Inhibition = [1 - (RateInhibitor - RateNegative Control) / (RatePositive Control - RateNegative Control)] * 100.

  • Plot % Inhibition versus log[Inhibitor] and use non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Cmpd 125.40.550.8
Test Cmpd 2>10012.1>8.3
Celecoxib50.20.051004
Protocol 2: Cellular Anti-Inflammatory Activity - LPS-Stimulated Macrophages

Causality: This assay assesses the ability of compounds to suppress the inflammatory response in a relevant immune cell type (macrophages). Lipopolysaccharide (LPS) is a potent bacterial endotoxin that activates the NF-κB pathway, leading to the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[16][17] Inhibition of these mediators indicates that the compound can interfere with inflammatory signaling cascades within a cell.

LPS_Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with Test Compound (1-2 hours) Start->Pretreat Stimulate Stimulate with LPS (100 ng/mL) (18-24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Analysis Downstream Analysis Collect->Analysis Griess Griess Assay (Nitric Oxide) Analysis->Griess ELISA ELISA (TNF-α, IL-6) Analysis->ELISA Viability Cell Viability (MTT/LDH) Analysis->Viability

Caption: Experimental workflow for the LPS-induced macrophage assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 96-well plate at a density of 5x104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the phenoxy propanohydrazides. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis of secreted mediators. Store at -80°C if not used immediately.

  • Cytotoxicity Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in inflammatory mediators is not due to compound-induced cell death.

Downstream Analysis:

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change via absorbance.

Data Analysis & Presentation:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated control.

  • Determine IC50 values for the inhibition of each mediator.

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cytotoxicity (LC50, µM)
Test Cmpd 11.22.53.1>100
Test Cmpd 222.535.140.8>100
Dexamethasone0.81.11.5>100

Pillar 3: In Vivo Validation of Anti-Inflammatory Efficacy

In vivo models are essential to confirm that a compound's in vitro activity translates to a therapeutic effect in a whole organism.[6][7] These models incorporate the complexities of absorption, distribution, metabolism, and excretion (ADME).

Protocol 3: Acute Inflammation - Carrageenan-Induced Paw Edema

Causality: This is the gold-standard model for screening acute anti-inflammatory activity.[18] The injection of carrageenan, a polysaccharide, induces a reproducible inflammatory response characterized by fluid accumulation (edema).[19][20] A compound's ability to reduce this swelling is a strong indicator of its potential as an anti-inflammatory drug.[21]

Edema_Workflow Acclimate Acclimatize Rats/Mice Group Group Animals (n=6-8) - Vehicle - Positive Control - Test Compounds Acclimate->Group Baseline Measure Baseline Paw Volume (V₀) Group->Baseline Dose Administer Compounds (e.g., Oral Gavage) Baseline->Dose Induce Inject Carrageenan (1%) into Hind Paw (1 hr post-dose) Dose->Induce Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs Induce->Measure Analyze Calculate Edema & % Inhibition Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use male Wistar rats (180-200g) or Swiss albino mice (20-25g). Acclimatize for one week.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compounds at different doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[18]

  • Drug Administration: Administer the vehicle, positive control, or test compounds via oral gavage (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

Data Analysis & Presentation:

  • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema at each time point: % Inhibition = [1 - (EdemaTreated / EdemaControl)] * 100.

  • Present the data in a table and/or as a time-course graph.

Treatment Group (Dose)Mean Paw Edema (mL) at 3 hr% Inhibition at 3 hr
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.38 ± 0.0555.3%
Test Cmpd 1 (30 mg/kg)0.45 ± 0.0647.1%

Conclusion and Forward Path

This structured application guide provides a robust framework for the preclinical evaluation of phenoxy propanohydrazides as anti-inflammatory agents. A compound demonstrating potent and selective COX-2 inhibition, significant suppression of NO and pro-inflammatory cytokines in macrophages (without cytotoxicity), and marked reduction of swelling in the carrageenan-induced paw edema model would be considered a strong lead candidate. Such a profile suggests a multi-faceted mechanism of action, targeting both the enzymatic drivers of inflammation and the cellular signaling pathways that amplify it.

Positive results from this testing cascade warrant further investigation, including more detailed mechanism-of-action studies (e.g., Western blot for NF-κB translocation), pharmacokinetic profiling, and evaluation in chronic models of inflammation (e.g., collagen-induced arthritis) to fully characterize the therapeutic potential.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Pahwa, R., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases.
  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcw0pvNuL_YBBlmB-1N4rp1_yohmkIuIiaLNUaBeYzcZ1M2wI9HiQp4NVtu6EoKBFCwbPOu2v9wLBSaEkYLg3R3DjjYE4SAQrg0sdRgNaGPMwZbX62BA6Y-HJLHBoWKF7kTlGk2W20uUWqDEwAoeXIbYGkHmVuGFTR117gSwNd8MBxneFkdHcydj0lhj3ahtE6eZHRODByR38BOuc9t7afBS7rncXt49GFitJxJjyxjUSXQ2W3PG7Sqov_BfsPjSuGjMCh3BkOptPjZchYnoWvT5hp8g==]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from 2-(4-methoxyphenoxy)propanoic acid. The first step involves the esterification of the carboxylic acid to form a more reactive ester intermediate, which is then subjected to hydrazinolysis to yield the final hydrazide product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Acid 2-(4-Methoxyphenoxy)propanoic Acid Ester Methyl/Ethyl 2-(4-Methoxyphenoxy)propanoate Acid->Ester + Alcohol (MeOH/EtOH) + Acid Catalyst (H₂SO₄) Hydrazide This compound Ester->Hydrazide + Hydrazine Hydrate (N₂H₄·H₂O) End Start caption Figure 1. General two-step synthesis pathway.

Caption: Figure 1. General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. We have divided the troubleshooting process into the two primary stages of the synthesis.

Part A: Issues in Esterification of 2-(4-Methoxyphenoxy)propanoic Acid

Question 1: My esterification reaction is stalling, or the final yield of the ester intermediate is consistently low. What are the likely causes and solutions?

Answer: Low yields in Fischer esterification are almost always traced back to equilibrium limitations, insufficient catalysis, or impure starting materials.

  • Causality (The "Why"): Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward via hydrolysis of the ester, thus lowering the yield. The reaction also requires a strong acid catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. While the alcohol (methanol or ethanol) is often used in excess and acts as the solvent, ensure it is of an anhydrous grade.

    • Drive the Equilibrium:

      • Excess Alcohol: Use a significant excess of the alcohol (e.g., 5-10 equivalents or as the solvent) to push the equilibrium towards the product side.

      • Water Removal: If the reaction is conducted in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it forms.

    • Verify Catalyst Activity: Use a fresh, concentrated strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). A typical catalytic amount is 1-5 mol%. A published method for a similar esterification uses concentrated sulfuric acid in methanol and refluxes the mixture for 3 hours[1].

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid[1]. An incomplete reaction may require extended reflux time or the addition of more catalyst.

Question 2: I'm observing multiple spots on my TLC plate after the esterification workup, making purification difficult. What are these impurities?

Answer: Besides unreacted starting material, potential impurities include side products from the starting acid synthesis or degradation under harsh conditions.

  • Causality (The "Why"): The starting material, 2-(4-methoxyphenoxy)propanoic acid, is often synthesized from p-methoxyphenol and a 2-halopropionic acid derivative[2][3]. Incomplete reaction or purification at this stage can carry over unreacted p-methoxyphenol. High reaction temperatures for prolonged periods could potentially lead to minor degradation.

  • Purification Protocol:

    • Aqueous Workup: After the reaction, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate (NaHCO₃) solution. This will deprotonate any unreacted carboxylic acid, making it water-soluble and easily separable from your ester during an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure[4].

    • Chromatography: If impurities persist, column chromatography on silica gel is the most effective method for obtaining a pure ester intermediate. A non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient) is typically effective.

Part B: Issues in Hydrazinolysis of the Ester Intermediate

Question 1: My final hydrazide yield is poor, even with a pure ester intermediate. What factors are most critical for the hydrazinolysis step?

Answer: The success of hydrazinolysis hinges on nucleophilic attack by hydrazine. Key factors include the stoichiometry of hydrazine, reaction temperature, and solvent choice.

  • Causality (The "Why"): Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester[5]. The reaction's efficiency is dependent on ensuring sufficient active nucleophile is present and that the reaction conditions favor the desired substitution over potential side reactions.

  • Troubleshooting Protocol:

    • Hydrazine Stoichiometry: Use an excess of hydrazine hydrate (typically 2-5 equivalents). This ensures the reaction goes to completion and helps minimize side reactions like the formation of diacyl hydrazines.

    • Solvent Selection: Ethanol is a common and effective solvent for this reaction, as it readily dissolves both the ester and hydrazine hydrate[6].

    • Temperature Control: The reaction is often performed at reflux temperature to ensure a reasonable reaction rate. However, excessive heat for extended periods can lead to degradation. Monitor the reaction by TLC and stop heating once the starting ester has been consumed.

    • Workup and Isolation: The product hydrazide may precipitate upon cooling the reaction mixture. If so, it can be isolated by simple filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization, often from ethanol or an ethanol/water mixture[7].

Question 2: I'm concerned about the safe handling and quenching of excess hydrazine hydrate. What is the standard procedure?

Answer: Hydrazine hydrate is toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood[8]. Quenching excess hydrazine is critical before disposal.

  • Causality (The "Why"): Unreacted hydrazine in the waste stream is an environmental and safety hazard. It can be neutralized by converting it into a less reactive and more easily disposable compound.

  • Quenching Protocol:

    • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control the exotherm.

    • Form a Hydrazone: Slowly add a ketone, such as acetone or 2-butanone, to the cooled mixture. The ketone will react with the excess hydrazine to form a stable hydrazone, which can be safely partitioned and removed during the aqueous workup[8].

    • Oxidative Quenching (Use with Caution): Alternatively, a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) can be used. This reaction is highly exothermic and should be performed with extreme care, slow addition, and efficient cooling in an ice bath.

Troubleshooting_Logic Start Low Final Yield of Hydrazide CheckEster Is the intermediate ester pure and dry? Start->CheckEster CheckHydrazinolysis Review Hydrazinolysis Conditions CheckEster->CheckHydrazinolysis Yes PurifyEster Action: Re-purify ester via extraction and/or chromatography. CheckEster->PurifyEster No Q1 Used excess hydrazine hydrate (2-5 eq)? CheckHydrazinolysis->Q1 Q2 Reaction monitored to completion via TLC? Q1->Q2 Yes Action1 Action: Repeat with higher stoichiometry of N₂H₄·H₂O. Q1->Action1 No Q3 Product isolated correctly (precipitation/recrystallization)? Q2->Q3 Yes Action2 Action: Optimize reaction time/temperature. Q2->Action2 No Success Yield should improve. Contact support if issues persist. Q3->Success Yes Action3 Action: Review workup and purification protocol. Q3->Action3 No

Caption: Figure 2. A decision-tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 2-(4-methoxyphenoxy)propanoic acid?

A1: It is absolutely critical. The principle of "garbage in, garbage out" applies. Impurities in the starting material can carry through the entire synthesis, lower yields, and complicate purification. High-purity starting material (>99%) is recommended. Industrial synthesis methods aim for high purity, with some patented processes reporting yields over 90% and purity up to 99.5%[2].

Q2: What are the best analytical methods for monitoring these reactions?

A2: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): The most convenient method for real-time monitoring of the disappearance of starting materials and the appearance of products[8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the mass of the desired product and identifying any side products formed during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and assessing its purity. The structure of the starting acid and its derivatives has been confirmed by NMR[1][10].

Q3: Can I use a different alcohol for the esterification step?

A3: Yes, other small primary alcohols like ethanol can be used. The choice may depend on the desired properties of the intermediate or solvent availability. The subsequent hydrazinolysis reaction is generally effective on both methyl and ethyl esters. A published procedure describes the synthesis using methanol[1].

Q4: Are there any known drug molecules that use this hydrazide as an intermediate?

A4: While this compound itself is not a common intermediate for major blockbuster drugs, structurally related phenoxy-acid derivatives are prevalent in pharmaceuticals. Furthermore, the synthesis of the well-known drug Ranitidine involves hydrazide intermediates, highlighting the importance of this functional group in medicinal chemistry[11][12][13][14].

Optimized Condition Summary

The table below summarizes recommended starting points for optimizing your synthesis.

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Key Reagents 2-(4-methoxyphenoxy)propanoic acid, Anhydrous Alcohol (MeOH or EtOH)Ester Intermediate, Hydrazine Hydrate (N₂H₄·H₂O)
Catalyst/Solvent Conc. H₂SO₄ (1-5 mol%), Alcohol as solventEthanol
Reagent Ratio Alcohol:Acid > 10:1Hydrazine:Ester = 2:1 to 5:1
Temperature Reflux (e.g., Methanol bp: ~65 °C)Reflux (e.g., Ethanol bp: ~78 °C)
Typical Time 2-4 hours (Monitor by TLC)2-6 hours (Monitor by TLC)
Workup Neutralization (NaHCO₃), ExtractionCool to precipitate, or quench excess N₂H₄, then extract/recrystallize

References

  • Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. FAO AGRIS. [Link]

  • Full article: Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. Taylor & Francis Online. [Link]

  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate.
  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. MDPI. [Link]

  • Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. PMC - NIH. [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid. Chemchart. [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199. PubChem. [Link]

  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide. Semantic Scholar. [Link]

  • Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry (RSC Publishing). [Link]

  • Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine. National Library of Medicine. [Link]

  • EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Sodium 2-(4-methoxyphenoxy)propanoate | C10H11NaO4 | CID 23670520. PubChem. [Link]

  • Synthesis of ranitidine by the classical pathway (Steps 1–4) vs. the... ResearchGate. [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. National Library of Medicine. [Link]

  • CN102020554A - Preparation method of ranitidine.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. The Good Scents Company. [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. Chemsrc. [Link]

  • SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE. precisionFDA. [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. SpringerLink. [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). MDPI. [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

common side reactions in the synthesis of propanohydrazides and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Propanohydrazide Synthesis

Propanohydrazides are a valuable class of organic compounds, frequently utilized as key intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. Their preparation, most commonly through the hydrazinolysis of corresponding esters or the reaction of carboxylic acids with hydrazine, is a cornerstone reaction in medicinal chemistry.[1][2] While seemingly straightforward, these syntheses can be prone to several side reactions that can significantly impact yield and purity. This guide is designed to provide a comprehensive resource for identifying, preventing, and troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propanohydrazides?

A1: The most widely used method is the hydrazinolysis of the corresponding esters (e.g., methyl or ethyl propanoates) with hydrazine hydrate.[3][4] This reaction is typically carried out in an alcohol solvent, such as ethanol or methanol, under reflux conditions.[5][6]

Q2: I'm getting a significant amount of a higher molecular weight byproduct. What could it be?

A2: A common byproduct is the corresponding 1,2-diacylhydrazine.[7] This occurs when a second molecule of the starting ester or acylating agent reacts with the newly formed propanohydrazide. This is particularly prevalent if the acylating agent is highly reactive, such as an acyl chloride.[3]

Q3: My reaction is sluggish and gives a low yield, even after prolonged reflux. What are the potential causes?

A3: Several factors can contribute to a low yield. Steric hindrance in the ester can slow down the reaction.[8] Insufficient hydrazine hydrate or decomposition of hydrazine at high temperatures can also be a cause.[9] Additionally, if starting from a carboxylic acid, the formation of a stable hydrazinium salt can sometimes inhibit the reaction.[2]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[6][9] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting ester spot and the appearance of a more polar product spot (the hydrazide).

Troubleshooting Common Side Reactions

This section details the most frequently encountered side reactions in propanohydrazide synthesis, their mechanisms, and actionable strategies for prevention and mitigation.

Side Reaction 1: Formation of 1,2-Diacylhydrazines

The formation of N,N'-diacylhydrazines is a significant side reaction that reduces the yield of the desired monohydrazide.[1][7]

Mechanism: This side reaction occurs when the initially formed propanohydrazide, which is also a nucleophile, attacks another molecule of the ester or acylating agent.

Prevention & Troubleshooting:

  • Stoichiometry Control: Use a modest excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) to favor the formation of the monohydrazide.[10] A large excess can sometimes complicate purification.

  • Controlled Addition: When using highly reactive starting materials like acyl chlorides, add the acyl chloride dropwise to a solution of hydrazine hydrate at a low temperature to minimize the chance of the formed hydrazide reacting further.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second acylation more than the first, although this may also slow down the overall reaction.

ParameterRecommendation for Minimizing DiacylhydrazineRationale
Hydrazine Equivalents1.1 - 1.5A slight excess of hydrazine favors the reaction with the starting ester over the product hydrazide.
TemperatureAs low as feasible for a reasonable reaction rateReduces the rate of the less favorable second acylation.
Addition of Acylating AgentSlow, dropwise additionMaintains a low concentration of the acylating agent, minimizing its reaction with the product.
Side Reaction 2: Azine Formation

Azine formation can occur if the starting material or solvent contains carbonyl impurities (aldehydes or ketones).[9]

Mechanism: Hydrazine can react with two equivalents of a carbonyl compound to form an azine.[9]

Prevention & Troubleshooting:

  • Use Pure Reagents: Ensure that the starting ester, carboxylic acid, and solvents are free from carbonyl impurities.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of alcohols to aldehydes or ketones, especially during prolonged heating.

Side Reaction 3: Hydrolysis of the Ester

If water is present in the reaction mixture, particularly under basic or acidic conditions, the starting ester can be hydrolyzed back to the corresponding carboxylic acid.

Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the ester.

Prevention & Troubleshooting:

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible.[6]

  • Control pH: While hydrazinolysis is often self-catalyzed, avoiding strongly acidic or basic conditions can minimize ester hydrolysis.[11]

Side Reaction 4: Michael Addition with α,β-Unsaturated Esters

When synthesizing hydrazides from α,β-unsaturated esters, a common side reaction is the intramolecular Michael-type addition, leading to the formation of pyrazolidinone derivatives.[12]

Mechanism: The terminal nitrogen of the initially formed hydrazide can act as a nucleophile and attack the β-carbon of the unsaturated system, leading to cyclization.

Prevention & Troubleshooting:

  • Use of Activated Esters/Amides: A more reliable method for α,β-unsaturated systems is to first form an activated ester or amide and then react it with hydrazine under milder conditions.[12] This approach often gives the desired hydrazide in excellent yield and purity.[12]

Experimental Protocols

General Procedure for the Synthesis of Propanohydrazide from an Ester
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding propyl ester (1.0 eq.).

  • Add a suitable solvent, typically absolute ethanol (5-10 mL per gram of ester).[3]

  • Add hydrazine hydrate (1.2 eq.) dropwise to the stirred solution at room temperature.[10]

  • Heat the reaction mixture to reflux and monitor the progress using TLC.[3]

  • Once the starting material is consumed (typically 3-8 hours), cool the reaction mixture to room temperature.[3][6]

  • The product often precipitates upon cooling and can be isolated by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting propanohydrazide synthesis.

Purification and Characterization

Proper purification is crucial for obtaining high-quality propanohydrazides.

  • Recrystallization: This is often the most effective method for purifying solid propanohydrazides. Common solvents include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol, is typically used.

  • Characterization: The structure and purity of the synthesized propanohydrazides should be confirmed using standard analytical techniques, including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the hydrazide moiety.

References

  • BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
  • An, S. N. (2024). An SN2 Reaction at Amide Nitrogen Enables Hydrazide Synthesis. Request PDF.
  • Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • National Institutes of Health. (2024, May 22). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides.
  • National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC.
  • Thieme. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.
  • R Discovery. (2024, March 6). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.
  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 67(26), 9471-9474. Retrieved from [Link]

  • PubMed. (2021, July 1). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
  • Google Patents. (n.d.). Preparation of 1,2-diacyl-2-(T-alkyl) hydrazines.
  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • PubMed. (n.d.). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.
  • Google Patents. (n.d.). Preparation method of hydrazide compound.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ResearchGate. (n.d.). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Request PDF.
  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives.

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-Methoxyphenoxy)propanohydrazide is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its synthesis, typically involving the reaction of a 2-(4-methoxyphenoxy)propanoate ester with hydrazine hydrate, often presents unique purification challenges.[1][2] The presence of unreacted starting materials, excess reagents, and various side-products can complicate isolation and compromise the purity of the final compound. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common purification issues and offers validated protocols to ensure the isolation of high-purity this compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Q1: My crude product is a persistent oil or a sticky, waxy solid that fails to crystallize. What is the cause and how can I resolve this?

A1: This is a frequent issue, often stemming from the presence of impurities that inhibit the formation of a stable crystal lattice.

Plausible Causes & Solutions:

  • Excess Hydrazine Hydrate: Hydrazine hydrate is highly polar and hygroscopic. Its presence, even in small amounts, can prevent crystallization.

    • Solution 1 (Azeotropic Removal): If your crude product is stable to mild heating, dissolve it in a solvent like toluene or isopropanol and remove the solvent under reduced pressure. Repeat this process 2-3 times. The co-evaporation helps to azeotropically remove residual water and hydrazine.

    • Solution 2 (Trituration/Washing): If you have a semi-solid, triturate it vigorously with a solvent in which the desired product has poor solubility but hydrazine is soluble, such as cold diethyl ether or ethyl acetate.[3] This will wash away the excess hydrazine.

  • Residual Solvent: The presence of the reaction solvent (e.g., ethanol, methanol) can trap the product in an amorphous state.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum for several hours, potentially with gentle warming (e.g., 30-40°C) if the compound is thermally stable.

  • Unreacted Ester Starting Material: The starting ester is typically an oil and will prevent the hydrazide product from solidifying.

    • Solution: The most effective removal method is column chromatography (see Protocol 2). Alternatively, extensive washing with a non-polar solvent like hexanes may selectively remove some of the unreacted ester.

Q2: My TLC analysis of the crude product shows multiple spots. How can I identify them and choose the right purification strategy?

A2: A multi-spot TLC plate is a roadmap to your purification needs. Identifying the spots is the first step toward an effective strategy.

Identification & Strategy:

  • Spotting Standards: Always run the crude reaction mixture alongside spots of your starting materials (the ester and 4-methoxyphenol) on the same TLC plate. This will definitively identify any unreacted precursors.

  • Understanding Relative Polarity:

    • Hydrazide Product: Generally, the product, this compound, is a highly polar compound and will have a low Rf value (it will not travel far up the plate) in common solvent systems like ethyl acetate/hexanes.

    • Starting Ester: The corresponding ester is significantly less polar and will have a much higher Rf value.

    • Hydrazine: Hydrazine is extremely polar and will typically remain on the baseline (Rf = 0).[3][4]

    • Potential Side-Products: Azine or diacyl-hydrazine side-products may appear as less polar spots than the desired hydrazide.[5]

Workflow for Purification Choice:

G start Crude Product Analysis (TLC) check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization (Protocol 1) check_solid->recrystallize Yes column Perform Column Chromatography (Protocol 2) check_solid->column No (Oil/Gummy) check_purity_recrys Is TLC pure after recrystallization? recrystallize->check_purity_recrys check_purity_recrys->column No final_product Pure Product check_purity_recrys->final_product Yes G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Collection prep_column 1. Pack silica gel column in starting eluent (e.g., 50% EtOAc/Hex) prep_sample 2. Prepare sample: Dissolve in min. DCM or 'dry load' onto silica prep_column->prep_sample load_sample 3. Carefully load sample onto the column prep_sample->load_sample elute_column 4. Elute with solvent gradient (e.g., 50% -> 100% EtOAc, then 5% MeOH/EtOAc) load_sample->elute_column collect_fractions 5. Collect fractions (e.g., 10-20 mL each) elute_column->collect_fractions tlc_fractions 6. Analyze fractions by TLC collect_fractions->tlc_fractions pool_fractions 7. Combine pure fractions tlc_fractions->pool_fractions concentrate 8. Concentrate under reduced pressure pool_fractions->concentrate final_product Pure Product concentrate->final_product

Sources

optimizing reaction conditions (temperature, solvent, catalyst) for hydrazide formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the formation of hydrazides, a crucial functional group in a vast array of biologically active molecules.[1][2] Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing a simple acyl hydrazide?

The most widely used method is the hydrazinolysis of a corresponding ester with hydrazine hydrate. This reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol or methanol.[3] The choice of alcohol is often strategic; ethanol is a common choice because the starting ester and hydrazine are often soluble, while the resulting hydrazide product may be insoluble, allowing for easy separation by filtration.[3]

Q2: Can I synthesize a hydrazide directly from a carboxylic acid?

Yes, but it is often less efficient than the ester route without an activating agent. Direct reaction of a carboxylic acid with hydrazine typically requires harsh conditions and may result in the formation of a stable hydrazine salt, impeding the desired nucleophilic acyl substitution. More effective methods involve a two-step process where the acid is first converted to a more reactive derivative like an ester or an acyl chloride.[4][5] Alternatively, coupling agents used in peptide synthesis can be employed to facilitate the direct amidation of the carboxylic acid with hydrazine.

Q3: What are the critical safety precautions when working with hydrazine?

Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its volatility and reactivity, care must be taken to store it away from oxidizing agents, acids, and metal oxides.[8] For quenching or removing excess hydrazine, avoid concentration on a rotovap outside a fume hood; instead, consider chemical quenching or azeotropic distillation with a solvent like xylene.[9][10]

Q4: How do I monitor the progress of my hydrazide formation reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4][11] You can track the consumption of the starting material (e.g., the ester) and the appearance of the hydrazide product. A suitable solvent system should provide good separation between the starting material, product, and any potential side products. For more quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.[12]

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during hydrazide synthesis, focusing on the core variables of temperature, solvent, and catalysis.

Issue 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Low conversion is a common problem that can often be traced back to reaction conditions or starting material reactivity. Let's break down the potential causes.

Causality & Explanation:

Hydrazide formation is a nucleophilic acyl substitution. The rate of this reaction depends on the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydrazine. If your starting material is a sterically hindered ester or an unactivated carboxylic acid, the reaction will be slow. Similarly, suboptimal conditions can fail to provide enough energy to overcome the activation barrier.

Troubleshooting Workflow:

G start Low Yield Observed check_sm Is Starting Material an Ester or Acid? start->check_sm is_acid Starting Material is a Carboxylic Acid check_sm->is_acid Acid is_ester Starting Material is an Ester check_sm->is_ester Ester activate_acid Activate the Acid: 1. Convert to Ester (Fischer Esterification). 2. Convert to Acyl Chloride (SOCl2, Oxalyl Chloride). 3. Use a Coupling Agent (e.g., EDC, DCC). is_acid->activate_acid end_point Re-run Reaction & Monitor activate_acid->end_point check_temp Review Reaction Temperature is_ester->check_temp temp_low Temperature is at Room Temp check_temp->temp_low Low temp_high Temperature is already high (Reflux) check_temp->temp_high High increase_temp Increase Temperature: Reflux in Ethanol/Methanol (65-85°C). Consider higher boiling solvents if needed. temp_low->increase_temp increase_temp->end_point check_stoch Check Stoichiometry temp_high->check_stoch add_hydrazine Increase Hydrazine Hydrate Excess (Typical: 1.2 to 20 eq reported). Ensures reaction goes to completion. check_stoch->add_hydrazine consider_catalyst Consider Catalysis (For highly unreactive substrates) add_hydrazine->consider_catalyst add_hydrazine->end_point

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Rationale:

  • Increase Temperature: Many hydrazinolysis reactions are slow at room temperature but proceed efficiently at reflux.[1] Increasing the temperature provides the necessary activation energy. For example, heating a reaction in ethanol to its reflux temperature (~78°C) is a standard first step.[4] Studies have shown that increasing temperature can significantly enhance yield and shorten reaction times.[13]

  • Increase Excess of Hydrazine Hydrate: To drive the reaction equilibrium towards the product, a molar excess of hydrazine hydrate is often necessary. Ratios from 1.2 to 20 equivalents have been reported to ensure the complete conversion of the ester.[11][14]

  • Activate Your Starting Material: If you are starting from a carboxylic acid, it likely needs to be converted to a more reactive species. The most common approach is to first perform a Fischer esterification to create the corresponding methyl or ethyl ester, which is then subjected to hydrazinolysis.[4]

  • Check Purity of Reagents: Ensure your hydrazine hydrate has not decomposed or decreased in concentration. Its concentration can be verified via titration if necessary.[8]

Issue 2: Formation of Significant Impurities

Q: My reaction seems to work, but I'm getting multiple spots on my TLC plate, and purification is difficult. What are these side products and how can I prevent them?

Impurity formation is often a result of side reactions involving the starting materials or the product itself. Identifying the likely impurity is the first step to suppression.

Common Impurities & Prevention Strategies:

Impurity TypeFormation MechanismPrevention Strategy
Diacyl Hydrazine The initially formed hydrazide acts as a nucleophile and reacts with a second molecule of the ester/acyl chloride.Use a sufficient excess of hydrazine hydrate to ensure it outcompetes the product as the nucleophile. Add the electrophile (e.g., acyl chloride) slowly to a solution of excess hydrazine.[15]
Azine The hydrazone intermediate reacts with another molecule of the starting carbonyl compound (if applicable, as in a Wolff-Kishner reaction).[7][16]Use a significant excess of hydrazine hydrate.[16] Perform the reaction under anhydrous conditions.[16]
Unreacted Starting Acid If synthesizing from an ester that was made in-situ from an acid, incomplete esterification will leave unreacted acid.Ensure the initial esterification reaction goes to completion by monitoring with TLC.[11] The unreacted acid will not react with hydrazine under typical hydrazinolysis conditions.[17]

Purification Troubleshooting:

  • Hydrazones/Hydrazides Decomposing on Silica: Some hydrazones and hydrazides are sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[18]

    • Solution: Deactivate the silica by flushing the column with a solvent mixture containing 1-2% triethylamine before loading your sample. Alternatively, use a different stationary phase like basic alumina or consider reverse-phase chromatography.[18]

  • Removing Excess Hydrazine: Hydrazine is non-volatile and can be difficult to remove.

    • Solution: If the product is solid, it can often be precipitated and washed.[3] If not, perform an aqueous workup. Hydrazine is water-soluble and can be extracted from an organic solvent like DCM.[4] For stubborn cases, azeotropic distillation with xylene can be effective.[9]

  • Recrystallization: This is often the best method for purifying solid hydrazide products.[1][17] Choose a solvent in which the hydrazide is soluble at high temperatures but poorly soluble at low temperatures.[19]

Issue 3: Choosing the Right Solvent and Temperature

Q: How do I select the optimal solvent and temperature for my specific substrates?

The choice of solvent and temperature is a critical balancing act between ensuring sufficient reactivity and preventing side reactions.

Solvent Selection:

The ideal solvent should dissolve the reactants but may allow the product to precipitate, simplifying purification.[3] Polar protic solvents are most common.

SolventTypeTypical Use & Rationale
Methanol/Ethanol Polar ProticMost Common Choice. Good solubility for many esters and hydrazine hydrate. Reactions are often run at reflux (65-80°C).[3][20] Ethanol can be advantageous if the product hydrazide is insoluble, allowing for easy filtration.[3]
Isopropanol Polar ProticCan be used as an alternative to ethanol, with a slightly higher boiling point (~82°C).[21]
Tetrahydrofuran (THF) Polar AproticSometimes used, especially in mixed solvent systems, to improve the solubility of complex or nonpolar substrates.[20]
Solvent-Free N/AFor some reactions, particularly using microwave irradiation, solvents can be eliminated entirely, offering a "green" chemistry approach with rapid reaction times.[22]

Temperature Optimization:

Temperature directly controls the reaction rate. However, excessive heat can promote side reactions.

  • Room Temperature: Suitable for highly reactive starting materials like acyl chlorides or anhydrides.[1]

  • 40-60 °C: A good starting point for moderately reactive esters. An enzymatic synthesis of palm fatty hydrazides found 40°C to be optimal.[23]

  • Reflux (65-120 °C): The standard condition for unreactive or sterically hindered esters.[1] Refluxing in ethanol for 3-5 hours is a very common procedure.

  • High Temperatures (>150 °C): Generally reserved for reactions like the Wolff-Kishner reduction, which require high thermal energy to drive the final elimination step. These reactions use high-boiling solvents like diethylene glycol.[16][24]

Detailed Experimental Protocols
Protocol 1: Synthesis of a Benzohydrazide from Methyl Benzoate

This protocol details the standard method of hydrazide synthesis via hydrazinolysis of an ester.

Reaction Mechanism:

Caption: Mechanism of hydrazide formation from an ester.

Materials:

  • Methyl Benzoate (1 eq)

  • Hydrazine Hydrate (e.g., 80% solution in water, 3-5 eq)

  • Ethanol (absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • TLC plates (e.g., silica gel with fluorescent indicator)

Procedure:

  • Setup: To a round-bottom flask, add methyl benzoate (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of ester). Begin stirring.

  • Reagent Addition: Add hydrazine hydrate (3-5 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The ester starting material should have a higher Rf than the more polar hydrazide product. The reaction is typically complete in 3-20 hours.[4]

  • Work-up: Once the starting material is consumed, allow the flask to cool to room temperature.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[11]

    • If no solid forms: Reduce the solvent volume using a rotary evaporator. If a solid appears, filter as above. If an oil remains, perform a liquid-liquid extraction. Add water and dichloromethane (DCM) to the flask, separate the layers, and extract the aqueous layer multiple times with DCM. Combine the organic layers, dry with anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

References
  • Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Yunus, W. M. Z. W., et al. (2012). Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology. PubMed. Available at: [Link]

  • Shaan, N., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Mali, S. N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Kaur, H. (2010). Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Shaan, N., et al. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. IP Indexing. Available at: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • ResearchGate. (2023). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]

  • Al-Mulla, E. A. J., et al. (2008). Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides. Universiti Putra Malaysia Institutional Repository. Available at: [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate. Available at: [Link]

  • Bersworth, F. C. (1974). Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.
  • ResearchGate. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR. Available at: [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? ResearchGate. Available at: [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available at: [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Available at: [Link]

  • ResearchGate. (2019). Effect of temperature on the hydrazone formation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE. ResearchGate. Available at: [Link]

  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. Available at: [Link]

  • ResearchGate. (2021). Remove excess hydrazine hydrate? ResearchGate. Available at: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]

  • ResearchGate. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (1953). Quantitative Determination of Hydrazine. Analytical Chemistry. Available at: [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Available at: [Link]

  • de Figueiredo, R. M., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) metal ions. Der Pharma Chemica. Available at: [Link]

  • Al-Azzawi, A. M. J. (2020). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(4-methoxyphenoxy)propanoate with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrazinolysis of 2-(4-methoxyphenoxy)propanoate. We will explore the underlying principles of the reaction, diagnose common issues leading to low reactivity or yield, and provide actionable, field-proven protocols to optimize your results.

Section 1: Understanding the Reaction: The Basics of Hydrazinolysis

Before troubleshooting, it is crucial to understand the fundamental chemistry at play. The conversion of an ester to a carboxylic acid hydrazide is a classic nucleophilic acyl substitution reaction.

Q1: What is the fundamental reaction mechanism for the conversion of 2-(4-methoxyphenoxy)propanoate to its corresponding hydrazide?

The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms an unstable tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxide (in this case, an ethoxide or methoxide, depending on the specific ester) as a leaving group to yield the stable hydrazide product.

Caption: Reaction mechanism for the hydrazinolysis of an ester.

Q2: What are the critical parameters that govern the success of this reaction?

The efficiency of hydrazinolysis is a function of several interdependent factors. A failure to control any one of these can result in the low reactivity you are observing.

ParameterImpact on Reactivity & YieldRecommended Starting Point
Stoichiometry Insufficient hydrazine hydrate is a primary cause of incomplete conversion[1]. A molar excess is required to drive the reaction equilibrium toward the product side.Use a molar excess of hydrazine hydrate, typically ranging from 1.2 to 20 equivalents[1][2]. A 1.2 molar ratio is a good starting point for optimization[2].
Temperature Suboptimal temperature results in a slow reaction rate. Most ester hydrazinolysis reactions require thermal energy to overcome the activation barrier.Refluxing the reaction mixture is standard practice[1][3]. The specific temperature will depend on the solvent used (e.g., ethanol refluxes at ~78°C).
Reaction Time Insufficient reaction time will lead to incomplete conversion of the starting material.Typically 0.5 to 5 hours under reflux[2][3]. It is essential to monitor the reaction's progress to determine the optimal time[1].
Solvent The solvent must solubilize both the ester and hydrazine hydrate to ensure a homogeneous reaction mixture. Alcohols are common choices.A minimal amount of ethanol or methanol is often sufficient to create a clear solution and facilitate the reaction[3]. Some procedures may even be performed neat (without solvent)[2].
Purity of Reagents The presence of water can lead to hydrolysis of the ester starting material back to its carboxylic acid, which will not react with hydrazine.Ensure the starting ester is pure and the hydrazine hydrate is of a suitable grade.
Section 2: Troubleshooting Guide: Low Reactivity & Poor Yield

This section provides a logical workflow and direct answers to common problems encountered during the synthesis of 2-(4-methoxyphenoxy)propanoic acid hydrazide.

Troubleshooting Workflow start Problem: Low Yield or Low Reactivity tlc Analyze Reaction Mixture (TLC, LC-MS) start->tlc sm_present Significant Starting Material (SM) Remains tlc->sm_present SM Present sm_gone SM Consumed, but Low Isolated Yield tlc->sm_gone SM Absent side_product Major Side Product(s) Observed tlc->side_product Impurities cause1 Cause: - Insufficient Temperature - Insufficient Reaction Time - Sub-stoichiometric Hydrazine sm_present->cause1 cause2 Cause: - Product Loss During Work-up - Product is Water-Soluble - Inefficient Precipitation/Crystallization sm_gone->cause2 cause3 Cause: - N,N'-Diacylhydrazide Formation - Ester Hydrolysis side_product->cause3 solution1 Solution: 1. Increase to Reflux Temp. 2. Extend Reaction Time (Monitor). 3. Increase Molar Excess of N2H4·H2O. cause1->solution1 solution2 Solution: 1. Wash Precipitate with Minimal Cold Solvent. 2. Back-extract Aqueous Layers. 3. Optimize Recrystallization Solvent/Temp. cause2->solution2 solution3 Solution: 1. Ensure Excess Hydrazine is Used. 2. Use Anhydrous Solvent. 3. Check pH of Reaction. cause3->solution3

Sources

preventing the formation of azine byproducts in hydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of High-Purity Hydrazides

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing the Formation of Azine Byproducts

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the nuances of hydrazide synthesis and the common challenges that can arise. One of the most persistent issues is the contamination of the desired hydrazide product with azine byproducts. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you achieve high-purity hydrazides in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is an azine byproduct, and why does it form during my hydrazide synthesis?

A1: An azine is a compound characterized by a C=N-N=C functional group. It is formed from the condensation of two equivalents of a carbonyl compound (an aldehyde or a ketone) with one equivalent of hydrazine.[1][2] In the context of hydrazide synthesis, the presence of any carbonyl-containing species in your reaction mixture can lead to the formation of these unwanted azine byproducts.

The primary routes for azine formation are:

  • Contamination of Starting Materials: Your carboxylic acid or ester starting material may contain trace amounts of related aldehydes or ketones from its synthesis or degradation.

  • Side Reactions: Under certain conditions, your starting materials or intermediates might undergo side reactions that generate carbonyl species.

  • Reaction with Carbonyl-Containing Solvents: Solvents like acetone or other ketone-based solvents should be avoided as they can directly react with hydrazine.[1]

Q2: I'm synthesizing a hydrazide from an ester and hydrazine hydrate. What are the key parameters to control to minimize azine formation?

A2: When synthesizing a hydrazide from an ester (hydrazinolysis), several factors are crucial:

  • Purity of the Ester: Ensure your starting ester is of high purity and free from any corresponding aldehyde or ketone impurities.

  • Reaction Temperature: Lower temperatures are generally preferred. While heating can accelerate the hydrazinolysis, it can also promote side reactions. Refluxing in a low-boiling alcohol like methanol or ethanol is a common practice, but the temperature should be carefully controlled.[3][4]

  • Molar Ratio of Reactants: A slight excess of hydrazine hydrate (typically 1.2 to 1.5 equivalents) is often used to ensure complete conversion of the ester.[5] However, a large excess of hydrazine is generally not necessary and can complicate purification.

  • Solvent Choice: Absolute ethanol or methanol are common and effective solvents.[3][4] Ensure your solvent is anhydrous if your starting materials are sensitive to hydrolysis.

Q3: How can I detect the presence of azine impurities in my hydrazide product?

A3: Several analytical techniques can be used to detect azine impurities:

  • Thin-Layer Chromatography (TLC): Azines are typically less polar than the corresponding hydrazides. A spot with a higher Rf value on the TLC plate could indicate the presence of an azine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The protons on the carbon of the C=N bond in an azine will have a characteristic chemical shift, which will be different from the signals of your hydrazide product.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the azine, which will be distinct from that of the hydrazide.

  • Infrared (IR) Spectroscopy: The C=N stretch of an azine will appear in a different region of the IR spectrum compared to the amide C=O and N-H stretches of the hydrazide.

Troubleshooting Guides

Scenario 1: Significant Azine Byproduct Detected in Hydrazinolysis of an Ester

You have reacted your ester with hydrazine hydrate in refluxing ethanol and, upon analysis, you find a significant amount of the corresponding azine.

start Azine Byproduct Detected check_ester 1. Verify Purity of Starting Ester (NMR, GC-MS) start->check_ester carbonyl_present Carbonyl Impurity Found? check_ester->carbonyl_present purify_ester Purify Ester (Distillation/Chromatography) or Resynthesize carbonyl_present->purify_ester Yes no_carbonyl Ester is Pure carbonyl_present->no_carbonyl No check_conditions 2. Evaluate Reaction Conditions purify_ester->check_conditions no_carbonyl->check_conditions high_temp Was Reflux Temperature Too High? check_conditions->high_temp lower_temp Reduce Temperature (e.g., 50-60°C or room temp for longer time) high_temp->lower_temp Yes temp_ok Temperature Was Moderate high_temp->temp_ok No check_solvent 3. Check Solvent Purity lower_temp->check_solvent temp_ok->check_solvent solvent_impure Solvent Contaminated? check_solvent->solvent_impure use_new_solvent Use Anhydrous, High-Purity Solvent solvent_impure->use_new_solvent Yes solvent_ok Solvent is Pure solvent_impure->solvent_ok No final_protocol Optimized Protocol: - Purified Ester - Moderate Temperature - High-Purity Solvent use_new_solvent->final_protocol solvent_ok->final_protocol

Caption: Troubleshooting workflow for azine formation in ester hydrazinolysis.

  • Ester Purification: If your starting ester is suspected to contain aldehyde or ketone impurities, purify it by distillation or column chromatography before use.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 equivalent of the purified ester in absolute ethanol (or methanol).

    • Add 1.2 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Reaction Conditions:

    • Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • If the reaction is slow, gently warm the mixture to 40-50°C. Avoid high reflux temperatures if azine formation is a known issue.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath to precipitate the hydrazide.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • If the hydrazide is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Scenario 2: Azine Formation in Hydrazide Synthesis from a Carboxylic Acid

You are using a coupling agent like dicyclohexylcarbodiimide (DCC) to synthesize a hydrazide from a carboxylic acid and are still observing azine byproducts.

While direct reaction of a carboxylic acid with hydrazine to form a hydrazide is possible, it often requires harsh conditions that can lead to side reactions. Using a coupling agent like DCC is a milder alternative.[6] However, if your carboxylic acid starting material is contaminated with aldehydes, azine formation can still occur.

This method is particularly effective for sensitive substrates and helps to avoid side reactions commonly seen in direct hydrazinolysis.[7]

  • Reaction Setup:

    • Dissolve 1.0 equivalent of the carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF).

    • Add 1.0 equivalent of 1-Hydroxybenzotriazole (HOBt).

    • Cool the mixture to 0°C in an ice bath.

  • Activation:

    • Add 1.0 equivalent of Dicyclohexylcarbodiimide (DCC) to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Hydrazine Addition:

    • Add 1.0 equivalent of hydrazine hydrate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with water, a mild acid (e.g., 1M HCl) if necessary to remove any unreacted hydrazine, and then with a mild base (e.g., saturated NaHCO₃ solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude hydrazide.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

ParameterSynthesis from EsterSynthesis from Carboxylic Acid (DCC/HOBt)Rationale
Temperature Room Temperature to 50°C0°C to Room TemperatureMilder temperatures prevent thermal degradation and side reactions.[4][7]
Hydrazine (eq.) 1.2 - 1.51.0A slight excess in hydrazinolysis drives the reaction to completion.[5] Stoichiometric amounts are used in coupling reactions to avoid side reactions with the activated ester.[7]
Solvent Absolute Ethanol/MethanolDichloromethane (DCM), Dimethylformamide (DMF)Protic solvents are suitable for hydrazinolysis.[3] Aprotic solvents are required for DCC coupling.
Key Reagents N/ADCC, HOBtCoupling agents activate the carboxylic acid under mild conditions, avoiding the need for high temperatures.[6][7]

Visualizing the Reaction Pathways

Understanding the competing reactions is key to preventing byproduct formation.

cluster_desired Desired Hydrazide Synthesis cluster_byproduct Azine Byproduct Formation Ester Ester (R-COOR') Hydrazide Hydrazide (R-CONHNH2) Ester->Hydrazide + H2NNH2 (Hydrazinolysis) Carbonyl Aldehyde/Ketone Impurity (R''-COR''') Hydrazone Hydrazone Intermediate Carbonyl->Hydrazone + H2NNH2 Azine Azine Byproduct Hydrazone->Azine + Carbonyl Hydrazine Hydrazine (H2NNH2) Hydrazine->Ester Hydrazine->Carbonyl

Caption: Competing reaction pathways for hydrazide and azine formation.

References

  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, [Link]

  • Direct Azine Synthesis from Alcohols and Hydrazine. ChemistryViews, [Link]

  • Synthesis of Asymmetric Azines. ResearchGate, [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, [Link]

  • Process for preparing substituted hydrazide by using carboxylic acid.
  • Method of synthesizing hydrazine compounds carboxylic acids.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV, [Link]

  • How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...)? ResearchGate, [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central, [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal, [Link]

  • Preparation method of hydrazide compound.
  • Hydrazine. Wikipedia, [Link]

  • Process for synthesis of azines, its application to hydrazine production. OSTI.GOV, [Link]

  • Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. Semantic Scholar, [Link]

  • Azine. Wikipedia, [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 2-(4-Methoxyphenoxy)propanohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methoxyphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during biological assays. Poor solubility can lead to inaccurate and irreproducible results, significantly hindering research progress.[1][2] This resource offers a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you achieve reliable and meaningful data.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Encountering precipitation or incomplete dissolution of this compound can be a significant roadblock. This troubleshooting guide provides a logical workflow to diagnose and resolve these solubility challenges.

Diagram: Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial Observation cluster_1 Step 1: Solvent Selection & Stock Preparation cluster_2 Step 2: Working Solution Preparation cluster_3 Step 3: Optimization & Advanced Strategies cluster_4 Final Outcome start Compound precipitation or insolubility observed prep_stock Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) start->prep_stock check_solubility Visually inspect for complete dissolution prep_stock->check_solubility serial_dilution Perform serial dilutions in aqueous buffer or cell culture medium check_solubility->serial_dilution Soluble co_solvent Consider using a co-solvent system (e.g., DMSO/Ethanol) check_solubility->co_solvent Insoluble observe_precipitation Observe for precipitation at each dilution step serial_dilution->observe_precipitation ph_adjustment Investigate pH adjustment of the aqueous buffer observe_precipitation->ph_adjustment Precipitation Occurs success Achieved desired concentration without precipitation observe_precipitation->success No Precipitation co_solvent->prep_stock ph_adjustment->serial_dilution formulation Explore advanced formulation strategies (e.g., cyclodextrins) ph_adjustment->formulation Still Precipitates failure Persistent solubility issues formulation->failure

Caption: A flowchart to guide researchers through solubility troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on its chemical structure, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is the recommended starting point for preparing a high-concentration stock solution.[3][4] DMSO is a powerful solvent for many organic molecules used in biological research.[3] However, it's crucial to use anhydrous DMSO to avoid introducing water that could decrease the solubility of your compound.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it in my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the organic solvent, becomes insoluble as the proportion of the aqueous buffer increases. Here are several strategies to address this:

  • Optimize the Dilution Protocol: Instead of a large, single dilution step, perform a series of smaller, sequential dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.[2]

  • Use a Co-solvent: A co-solvent is a secondary solvent that is miscible with both the primary organic solvent and the aqueous buffer.[5][6][7] Adding a small percentage of a co-solvent like ethanol or propylene glycol to your aqueous buffer can increase the overall solvent polarity and help keep your compound in solution.[5][6]

  • pH Adjustment: The hydrazide functional group in this compound has basic properties. Therefore, adjusting the pH of your aqueous buffer to a slightly acidic range (e.g., pH 5.0-6.5) may protonate the hydrazide, forming a more soluble salt. It is essential to first determine if the pH change will affect your biological assay.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerable DMSO concentration is highly cell-line dependent.[8] Generally, for most cell lines, the final concentration of DMSO should be kept below 0.5%, with many sensitive assays requiring concentrations as low as 0.1%.[3][8] Concentrations above 1% can lead to cytotoxicity, altered cell morphology, and other off-target effects.[8] It is imperative to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[4]

DMSO ConcentrationGeneral Effect on Cells[3][8][9]
< 0.1%Generally considered safe for most cell lines.
0.1% - 1%May have mild effects on some sensitive cell lines.
> 1%Can cause significant cytotoxicity and interfere with assay results.

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound. Always check the thermal stability of your compound before applying heat.

Q5: Are there any alternative formulation strategies if the above methods fail?

A5: If standard solubilization techniques are unsuccessful, more advanced formulation strategies can be considered. These are typically more complex and may require specialized expertise:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]

  • Nanoparticle formation: Reducing the particle size of the compound to the nanometer scale can significantly enhance its dissolution rate and solubility.[11][12]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can improve its dissolution properties.[13]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 210.23 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh 2.10 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the compound has completely dissolved and that no solid particles are visible.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerable DMSO Concentration
  • Cell Seeding: Seed your cells in a multi-well plate at the density required for your assay.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium, ranging from 0.05% to 5%.

  • Treatment: Replace the medium in the wells with the DMSO-containing medium. Include a "no DMSO" control.

  • Incubation: Incubate the cells for the duration of your planned experiment.

  • Assess Viability: At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT assay, Trypan blue exclusion).

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Setny, P., et al. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC.
  • Paudel, A., et al. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Cosolvent. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Li, M., et al. (n.d.).
  • Otaka, A., et al. (n.d.). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed.
  • BenchChem. (2025, December). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • Purdue e-Pubs. (n.d.).
  • World Pharma Today. (n.d.).
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2015, August 9). How can I adjust the pH of organic solvents?.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid.
  • MDPI. (n.d.).
  • Quora. (2012, July 1). How does one determine the pH of an organic solvent?.
  • ResearchGate. (2006, May 10).
  • ResearchGate. (2025, August 5).
  • MDPI. (n.d.).
  • FooDB. (2010, April 8). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973).
  • Royal Society of Chemistry. (n.d.). Practical synthesis and biological screening of sulfonyl hydrazides.
  • FooDB. (2010, April 8). Showing Compound Sodium (±)-2-(4-methoxyphenoxy)
  • Chemsrc. (2025, August 26). 2-(4-Methoxyphenoxy)propanoic acid.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)ethanol.

Sources

overcoming challenges in the characterization of impure 2-(4-Methoxyphenoxy)propanohydrazide samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the characterization of impure 2-(4-Methoxyphenoxy)propanohydrazide samples. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the scientific integrity and accuracy of your analytical results.

Introduction

This compound is a hydrazide derivative of interest in pharmaceutical research. As with any synthesized compound, the presence of impurities can significantly impact its physicochemical properties, biological activity, and safety profile. Therefore, robust analytical characterization is paramount. This guide will walk you through the common challenges and their solutions in the characterization of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound.

Q1: What are the most likely impurities in a sample of this compound?

The impurity profile is largely dependent on the synthetic route. A common synthesis involves the reaction of ethyl 2-(4-methoxyphenoxy)propanoate with hydrazine hydrate.[1] Based on this, the following impurities are highly probable:

  • Process-Related Impurities:

    • Unreacted Starting Materials:

      • 2-(4-Methoxyphenoxy)propanoic acid[2][3][4][5][6]

      • Ethyl 2-(4-methoxyphenoxy)propanoate

      • Hydrazine[7]

    • By-products:

      • N,N'-bis[2-(4-methoxyphenoxy)propanoyl]hydrazine (di-acylated hydrazide)

  • Degradation-Related Impurities:

    • Hydrolysis Products: Under acidic or basic conditions, the hydrazide bond can hydrolyze to yield 2-(4-methoxyphenoxy)propanoic acid and hydrazine.[8]

    • Oxidative Degradation Products: The phenoxy moiety can be susceptible to oxidation, leading to various degradation products.[7]

Q2: Why am I observing a broad peak for my main compound in HPLC analysis?

Peak broadening in HPLC can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.

  • Poor Peak Shape Due to Secondary Interactions: The basic nature of the hydrazide moiety can interact with residual acidic silanols on the silica-based column, causing peak tailing. Using a base-deactivated column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can mitigate this.

  • Co-elution with an Impurity: A closely eluting impurity can merge with the main peak, causing it to appear broad. A change in the mobile phase composition or gradient slope may be necessary to resolve the two peaks.[9]

  • High pH of Mobile Phase: Using a mobile phase with a pH that causes the analyte to be partially ionized can lead to peak broadening. It is generally advisable to work at a pH at least 2 units away from the pKa of the analyte.

Q3: My mass spectrometry data shows an unexpected molecular ion. What could be the cause?

  • Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase or additives, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[10]

  • In-source Fragmentation or Reaction: The compound might be unstable under the MS conditions, leading to fragmentation or reaction within the ion source.

  • Presence of an Isomeric Impurity: An impurity with the same molecular weight but a different structure might be co-eluting with your main compound.

  • Incorrect Molecular Formula Assignment: Double-check your elemental composition and calculated exact mass.

Q4: How can I confirm the identity of a suspected impurity?

A combination of techniques is usually required:

  • LC-MS/MS: Obtain the mass of the impurity and its fragmentation pattern. This can provide valuable structural information.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the impurity to deduce its elemental composition.

  • Preparative HPLC or Flash Chromatography: Isolate the impurity for further characterization.

  • NMR Spectroscopy (¹H, ¹³C, and 2D NMR): This is the most definitive technique for structure elucidation of the isolated impurity.

  • Co-injection: If a reference standard for the suspected impurity is available, co-injecting it with your sample can confirm its identity based on the retention time.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for accurately quantifying this compound and its impurities.[11][12][13]

Challenge: Poor resolution between the main peak and an impurity.

HPLC_Troubleshooting Start Poor Resolution ChangeMobilePhase Modify Mobile Phase (e.g., change organic solvent ratio, change pH) Start->ChangeMobilePhase Result1 Resolution Improved ChangeMobilePhase->Result1 Success Result2 Resolution Not Improved ChangeMobilePhase->Result2 Failure ChangeGradient Adjust Gradient Slope (for gradient methods) ChangeGradient->Result1 Success ChangeGradient->Result2 Failure ChangeColumn Try a Different Column (e.g., different stationary phase, particle size) OptimizeTemp Optimize Column Temperature ChangeColumn->OptimizeTemp ChangeColumn->Result1 Success OptimizeTemp->Result1 Success Result2->ChangeGradient Result2->ChangeColumn

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Solvent: If using acetonitrile, try methanol or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.

    • pH: The ionization state of the analyte and impurities can be manipulated by changing the mobile phase pH. For the basic hydrazide, a slightly acidic mobile phase (pH 3-4) is often a good starting point.

  • Adjust Gradient Profile (for gradient elution):

    • Shallow Gradient: A shallower gradient slope increases the run time but often significantly improves the resolution of closely eluting peaks.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of peaks is eluting.

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

  • Optimize Column Temperature:

    • Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Conversely, decreasing the temperature can sometimes enhance resolution.

Table 1: Example HPLC Method Parameters

ParameterStarting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 225 nm and 275 nm
Injection Vol. 10 µL
Structure Elucidation of Unknown Impurities

Challenge: An unknown impurity is detected at a level >0.1% and requires identification.

Impurity_ID_Workflow Start Unknown Impurity >0.1% LCMS LC-MS Analysis (Determine Molecular Weight) Start->LCMS HRMS High-Resolution MS (Determine Elemental Composition) LCMS->HRMS Isolation Isolation of Impurity (Preparative HPLC/Flash Chromatography) HRMS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR Structure Propose Structure NMR->Structure Synthesis Synthesize Proposed Structure Structure->Synthesis Confirmation Confirm by Co-injection (HPLC) and Spectral Comparison Synthesis->Confirmation Final Structure Confirmed Confirmation->Final

Step-by-Step Protocol for Structure Elucidation:

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the unknown impurity.

    • Procedure: Analyze the impure sample using an HPLC system coupled to a mass spectrometer. The mass of the impurity peak will provide the initial clue to its identity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the elemental composition of the impurity.

    • Procedure: Use an HRMS instrument (e.g., Orbitrap or TOF) to obtain a highly accurate mass measurement. This will allow you to predict the molecular formula.

  • Isolation of the Impurity:

    • Objective: To obtain a pure sample of the impurity for NMR analysis.

    • Procedure: Use preparative HPLC or flash chromatography to isolate the impurity from the bulk material.

  • NMR Spectroscopy:

    • Objective: To determine the chemical structure of the impurity.

    • Procedure: Dissolve the isolated impurity in a suitable deuterated solvent and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. The combination of these spectra will allow for the unambiguous elucidation of the structure.

  • Confirmation of Structure:

    • Objective: To confirm the proposed structure.

    • Procedure: If possible, synthesize the proposed impurity structure and confirm its identity by co-injecting it with the impure sample in the HPLC system. The retention times should match. Additionally, the NMR and MS spectra of the synthesized standard should be identical to those of the isolated impurity.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[14][15]

Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample.

Data Interpretation:

  • Identify any new peaks that appear in the chromatograms of the stressed samples. These are potential degradation products.

  • The HPLC method is considered "stability-indicating" if it can resolve the main peak from all the degradation product peaks.

  • The information gathered from these studies is crucial for determining the shelf-life and appropriate storage conditions for the compound.

References

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Google Patents. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • FlavScents. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • ResearchGate. (2018). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • IJSDR. (2022). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. Retrieved from [Link]

  • ResearchGate. (2015). Reactions of diethyl 2-(2,5-dimethoxybenzylidene)propanedioate VII or.... Retrieved from [Link]

  • MDPI. (2007). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-(p-methoxyphenoxy)ethyl)hydrazine hydrochloride. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-(4-methoxyphenoxy)propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of the biological activity of 2-(4-Methoxyphenoxy)propanohydrazide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenoxy)propanohydrazide and Its Analogs

This guide provides a detailed comparative analysis of the biological activities of this compound and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. We will explore their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols.

Introduction: The Versatile Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone moiety (-C(=O)NHN=CH-) is a privileged scaffold of continuous interest due to its remarkable versatility and broad spectrum of biological activities.[1][2] Hydrazones are known to possess antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[2][3] The core structure of this compound serves as a valuable starting point for the synthesis of novel derivatives. The rationale for developing analogs is to modulate the molecule's physicochemical properties—such as lipophilicity and electronic effects—to enhance potency against specific biological targets, improve selectivity, and optimize pharmacokinetic profiles. The presence of the methoxyphenoxy group is particularly significant, as methoxy-substituted aromatic rings are common in compounds with notable cytotoxic and anti-inflammatory activities.[4][5]

General Synthesis of Hydrazide-Hydrazone Analogs

The synthesis of hydrazide-hydrazone derivatives is typically a straightforward and efficient process, often involving a two-step reaction. The first step is the conversion of a corresponding ester to a hydrazide using hydrazine hydrate. The resulting hydrazide, in this case, this compound, serves as a key intermediate. The second step is a condensation reaction between this hydrazide and a variety of substituted aromatic or heterocyclic aldehydes and ketones. This reaction, usually catalyzed by a few drops of acid (like acetic acid) in a suitable solvent (like ethanol), yields the final hydrazone analogs.[6][7][8] This modular synthesis allows for the creation of a large library of compounds with diverse substitutions for biological screening.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis Ester 2-(4-Methoxyphenoxy) propanoate Ester Hydrazide 2-(4-Methoxyphenoxy) propanohydrazide Ester->Hydrazide EtOH, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Ester Aldehyde Substituted Aldehyde (R-CHO) Hydrazide_ref 2-(4-Methoxyphenoxy) propanohydrazide Aldehyde->Hydrazide_ref Hydrazone Final Hydrazone Analog Hydrazide_ref->Hydrazone Acid catalyst, EtOH, Reflux

Caption: General synthetic pathway for hydrazone analogs.

Comparative Biological Activity

The functionalization of the core hydrazide structure gives rise to analogs with a wide range of biological effects. Below, we compare the activities of various analogs based on published experimental data.

Antimicrobial Activity

The rise of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Hydrazide-hydrazones have shown significant promise in this area.[2][8] Their mechanism is often attributed to the azomethine group (-N=CH-), which can interfere with cellular processes.[6]

The antimicrobial efficacy is highly dependent on the nature of the substituent (R-group) introduced from the aldehyde. For instance, studies on various hydrazone series have shown that the presence of halogens (e.g., chloro, bromo) or hydroxyl groups on the aromatic ring can significantly enhance antibacterial activity.[6]

Table 1: Comparative Antimicrobial Activity of Hydrazone Analogs

Compound Class/Analog Target Organism(s) MIC (µg/mL) Key Structural Feature Reference
Isonicotinic Acid Hydrazones S. aureus, S. epidermidis 1.95 - 7.81 Pyridine ring [1][2]
5-Nitrofuran Hydrazones S. epidermidis, B. subtilis 0.48 - 15.62 5-Nitrofuran moiety [1]
Thiazole-based Hydrazones B. subtilis, E. coli 2.5 Thiazole ring, Bromo/Methoxy substituent [6]
Benzocaine-derived Hydrazones E. coli, S. aureus Not specified (activity studied) Benzocaine scaffold [8]

| 2-Hydroxybenzoic Hydrazide Complexes | E. coli, S. aureus | Not specified (activity enhanced by metal chelation) | Salicylic acid moiety |[9] |

Analysis: The data consistently show that heterocyclic moieties like furan and thiazole, as well as functional groups that increase lipophilicity or introduce specific electronic properties, contribute to potent antimicrobial activity. Analogs derived from isonicotinic acid hydrazide (a known anti-tubercular scaffold) exhibit particularly strong activity against Gram-positive bacteria.[1][2]

Anticancer Activity

Many hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The methoxyphenyl group, in particular, is a feature of many natural and synthetic compounds with anticancer properties, including methoxyflavones and chalcones.[4][5][10] This group can play a role in binding to target proteins and inducing apoptosis.

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant cytotoxic activity against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines.[11][12]

Table 2: Comparative Anticancer Activity (IC50 Values)

Compound/Analog Cell Line IC50 (µM) Key Structural Feature Reference
1-(4-Fluorophenyl)-2-((...triazol-3-yl)thio)ethanone U-87 Glioblastoma <10 (reduced viability to 19.6%) 4-Fluorophenyl, triazolethione [11][12]
Naphthalene-substituted Hydrazone MDA-MB-231 Breast Cancer ~10 (reduced viability to ~45%) Bulky naphthalene moiety [11]
2-hydroxy-4-methoxy-benzochalcone Capan-1 Pancreatic Cancer Not specified (most effective inhibitor) Chalcone scaffold [13]

| N-Benzimidazole Carboxamide | MCF-7 Breast Cancer | 3.1 | 2-hydroxy-4-methoxy phenyl |[14] |

Analysis: The anticancer activity appears to be enhanced by the introduction of specific aromatic and heterocyclic systems. Analogs bearing a 4-fluorophenyl group showed the highest activity against glioblastoma cells, while bulky groups like naphthalene were effective against breast cancer lines.[11] This suggests that the molecular target may differ between cancer types and that the analog's size, shape, and electronic properties are critical for its cytotoxic effect.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases.[15][16] Phenylpropanoids and other phenolic compounds are well-known for their anti-inflammatory and antioxidant properties.[17][18] The 4-methoxyphenoxy group in the parent hydrazide is structurally related to many such compounds.

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to possess potent antioxidant activity, with some analogs exhibiting radical scavenging activity 1.4 times higher than that of ascorbic acid.[11][12] The anti-inflammatory action of related compounds often involves the modulation of key signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[15][17]

Analysis: The antioxidant capacity is often linked to the ability of the molecule to donate a hydrogen atom to scavenge free radicals. The presence of phenolic hydroxyl groups or electron-rich aromatic systems enhances this property. In one study, a derivative with a 1-(4-Bromophenyl) group showed the highest antioxidant activity, suggesting that halogen substitution can favorably modulate the electronic properties for radical scavenging.[11]

Structure-Activity Relationship (SAR) Insights

Synthesizing the findings from various studies allows for the deduction of key structure-activity relationships.

SAR cluster_Core Core Scaffold cluster_Analogs Analog Modifications (R-Group) cluster_Activity Resulting Biological Activity Core 2-(4-Methoxyphenoxy) propanohydrazide A Halogenated Phenyl (e.g., -F, -Cl, -Br) Core->A Condensation with R-CHO B Heterocyclic Ring (e.g., Furan, Thiazole) Core->B Condensation with R-CHO C Bulky Aromatic (e.g., Naphthalene) Core->C Condensation with R-CHO D Hydroxylated Phenyl (e.g., Salicylaldehyde) Core->D Condensation with R-CHO Act1 Enhanced Antimicrobial A->Act1 Act2 Potent Anticancer A->Act2 Act3 Increased Antioxidant A->Act3 B->Act1 C->Act2 D->Act1 Act4 Enzyme Inhibition D->Act4

Caption: Structure-Activity Relationship (SAR) overview.

  • Antimicrobial Activity : The introduction of heterocyclic rings (furan, thiazole, pyridine) and electron-withdrawing groups (halogens, nitro groups) on the terminal phenyl ring generally enhances antimicrobial potency.[1][6]

  • Anticancer Activity : Lipophilicity and molecular size play a crucial role. Bulky, planar aromatic systems like naphthalene can improve cytotoxic effects, likely through enhanced intercalation or binding to hydrophobic pockets in target proteins.[11] The position and type of substituent are critical for cell-line-specific activity.

  • Antioxidant Activity : The presence of electron-donating groups (like hydroxyl or methoxy) or substituents that can stabilize a radical intermediate (like bromine) enhances antioxidant potential.[11]

Key Experimental Protocols

To ensure scientific rigor, the protocols used to evaluate these compounds must be robust and well-validated.

Protocol: Antimicrobial Susceptibility Testing (Micro-well Dilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram: MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of test compounds in a 96-well plate. B Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. A->B C Include controls: - Positive Control (bacteria + medium) - Negative Control (medium only) - Drug Control (standard antibiotic) B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. D->E F (Optional) Add resazurin or INT indicator to aid visualization of viability. E->F

Caption: Workflow for MIC determination via micro-well dilution.

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Set up a positive control (inoculum in MHB without any compound) to ensure bacterial growth and a negative control (MHB only) to check for sterility. A standard antibiotic (e.g., streptomycin, ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., U-87, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. This comparative analysis demonstrates that strategic structural modifications can significantly enhance and diversify the biological activity of the parent molecule.

  • Key Findings: Analogs incorporating halogenated phenyl rings and heterocyclic systems are potent antimicrobial agents. Cytotoxicity is strongly influenced by the lipophilicity and steric profile of the terminal aromatic group, with specific substitutions showing promise against glioblastoma and breast cancer cell lines.

  • Future Directions: Future research should focus on optimizing the lead compounds identified here to improve their selectivity and reduce potential off-target effects. Further investigation into their mechanisms of action, for instance, by identifying the specific enzymes or cellular pathways they inhibit, is crucial.[19][20] Additionally, exploring their potential as anti-inflammatory agents through in vivo models could open new therapeutic avenues. Finally, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models for designing the next generation of more potent and targeted analogs.[7]

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI.
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Efficacy Analysis of 2-(4-Methoxyphenoxy)propanohydrazide as a Putative Monoamine Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] These enzymes, which exist in two isoforms, MAO-A and MAO-B, play a critical role in regulating neurotransmitter levels in the brain and peripheral tissues.[2] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4] Consequently, inhibitors of MAO have been a cornerstone in the development of therapeutics for these conditions.[5]

Selective inhibition of MAO-A is a clinically validated strategy for treating depression, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease to preserve dopamine levels.[6] The development of novel MAO inhibitors with improved efficacy and safety profiles remains an active area of research.

This guide focuses on 2-(4-Methoxyphenoxy)propanohydrazide, a hydrazide derivative. The hydrazide and hydrazone chemical motifs are present in several known MAO inhibitors, suggesting that this compound is a strong candidate for MAO inhibition.

Comparative Analysis: Benchmarking Against Known MAO Inhibitors

While direct experimental data on the MAO inhibitory activity of this compound is not yet publicly available, we can infer its potential efficacy by examining a close structural analog, 2-(4-Methoxyphenoxy)acetamide . A recent study demonstrated that this acetamide analog is a potent and highly selective inhibitor of MAO-A, with a selectivity index (SI) of 245. This provides a strong rationale for investigating this compound as a selective MAO-A inhibitor.

To provide a framework for its potential performance, we will compare it to well-characterized, clinically relevant MAO inhibitors.

InhibitorTarget SelectivityMechanism of ActionClinical Application
Clorgyline MAO-A SelectiveIrreversibleAntidepressant (Research)
Moclobemide MAO-A SelectiveReversibleAntidepressant
Selegiline MAO-B SelectiveIrreversibleParkinson's Disease
Rasagiline MAO-B SelectiveIrreversibleParkinson's Disease
Tranylcypromine Non-selectiveIrreversibleAntidepressant
2-(4-Methoxyphenoxy)acetamide (Analog) MAO-A Selective (SI=245)Not specifiedInvestigational
This compound (Predicted) Likely MAO-A SelectiveTo be determinedInvestigational

Experimental Protocols for Efficacy Determination

To empirically validate the predicted MAO inhibitory activity of this compound and rigorously compare it to existing inhibitors, a series of in vitro and in vivo experiments are essential.

In Vitro Enzyme Inhibition Assays

The primary objective of in vitro assays is to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound against both MAO-A and MAO-B isoforms. This allows for the quantification of potency and selectivity.

Experimental Workflow for In Vitro MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (e.g., Kynuramine), and Enzymes (recombinant human MAO-A/MAO-B) Incubation Pre-incubate enzyme with inhibitor for a defined period Reagents->Incubation Test_Compound Prepare serial dilutions of this compound and known inhibitors Test_Compound->Incubation Reaction Initiate reaction by adding substrate Incubation->Reaction Detection Monitor product formation over time using spectrophotometry or fluorometry Reaction->Detection IC50 Calculate IC50 values from dose-response curves Detection->IC50 Kinetics Determine Ki and mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots Detection->Kinetics Selectivity Calculate Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) IC50->Selectivity

Caption: Workflow for determining in vitro MAO inhibitory activity.

Step-by-Step Protocol for Fluorometric MAO Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes according to the manufacturer's instructions.

    • Prepare a working solution of a suitable substrate, such as kynuramine or a fluorogenic substrate like Amplex® Red reagent.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted test compound or reference inhibitor to the respective wells.

    • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the fluorescence or absorbance at appropriate wavelengths at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk plot.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-B by the IC50 for MAO-A.

In Vivo Models for Assessing Neuroprotective Effects

Should in vitro results indicate potent and selective MAO-A inhibition, subsequent in vivo studies are warranted to evaluate the compound's neuroprotective and potential antidepressant-like effects.

Signaling Pathway for MAO-A Inhibition and Neurotransmission

G MAO_A MAO-A Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Neurotransmitters Serotonin, Norepinephrine Neurotransmitters->MAO_A Metabolism Neurotransmitters->Synaptic_Cleft Increased Availability Inhibitor 2-(4-Methoxyphenoxy) propanohydrazide Inhibitor->MAO_A Inhibition Postsynaptic_Neuron Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Neuron Therapeutic_Effect Antidepressant/ Neuroprotective Effects Postsynaptic_Neuron->Therapeutic_Effect

Caption: Proposed mechanism of action for a selective MAO-A inhibitor.

Animal Models for In Vivo Efficacy:

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral models in rodents used to screen for antidepressant-like activity. A decrease in immobility time is indicative of a potential antidepressant effect.

  • MPTP-induced Parkinson's Disease Model: This model is used to assess the neuroprotective effects of MAO-B inhibitors, but can be adapted to investigate the broader neuroprotective potential of MAO inhibitors.

  • Chronic Mild Stress (CMS) Model: This is a more translationally relevant model of depression in rodents that can be used to evaluate the long-term efficacy of a potential antidepressant.

Ex Vivo Analysis: Following in vivo studies, brain tissue can be collected to measure neurotransmitter levels and the degree of MAO inhibition to correlate with behavioral outcomes.

Conclusion and Future Directions

Based on the strong MAO-A inhibitory activity of its close structural analog, this compound emerges as a promising candidate for further investigation as a selective MAO-A inhibitor. Its potential for development as a novel therapeutic for depression and other neurological disorders warrants a thorough evaluation using the experimental protocols outlined in this guide.

Future research should focus on:

  • Definitive In Vitro Characterization: Determining the precise IC50 and Ki values for both MAO-A and MAO-B to confirm potency and selectivity.

  • Mechanism of Inhibition Studies: Elucidating whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.

  • In Vivo Proof-of-Concept: Conducting well-designed animal studies to assess its antidepressant-like and neuroprotective effects.

  • Pharmacokinetic and Safety Profiling: Evaluating its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a next-generation MAO inhibitor.

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A Comparative Guide to the Validation of 2-(4-Methoxyphenoxy)propanohydrazide as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-(4-Methoxyphenoxy)propanohydrazide, a novel compound with hypothesized neuroprotective and anti-inflammatory properties. For the purpose of this guide, we will refer to this molecule as Compound X. We will objectively compare its hypothesized profile with two established therapeutic agents, Mexiletine and Ranolazine, and provide detailed experimental protocols to rigorously evaluate its therapeutic potential in the context of ischemic stroke.

Introduction: The Unmet Need in Ischemic Stroke Therapy

Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of long-term disability and mortality worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, and a pronounced inflammatory response that collectively contribute to neuronal cell death and brain injury. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents that can mitigate the multifaceted damage cascade initiated by cerebral ischemia.

This guide focuses on the validation of Compound X, a molecule bearing a methoxyphenoxy moiety that suggests potential anti-inflammatory and antioxidant activities. Its hydrazide functional group also offers a scaffold for diverse biological interactions. We hypothesize that Compound X exerts a dual therapeutic effect: direct neuroprotection by mitigating excitotoxicity and secondary protection by modulating the neuroinflammatory response.

A Comparative Overview: Compound X vs. Established Agents

To contextualize the potential therapeutic niche of Compound X, we compare its hypothesized attributes to two clinically relevant drugs with known mechanisms of action in the cardiovascular and nervous systems: Mexiletine and Ranolazine.

FeatureThis compound (Compound X) (Hypothesized)MexiletineRanolazine
Primary Mechanism Dual-action: Neuroprotective (potential ion channel modulation) and anti-inflammatory.Class IB antiarrhythmic; blocks fast sodium channels in nerve and cardiac cells.[1]Inhibitor of the late inward sodium current (INa), reducing intracellular calcium overload.[2][3]
Therapeutic Target Ischemic stroke, neuroinflammation.Ventricular arrhythmias, neuropathic pain; investigated for neuroprotection.[1][4]Chronic stable angina.[5]
Key Cellular Effect Reduces neuronal apoptosis and excitotoxicity; suppresses microglial activation and pro-inflammatory cytokine release.Stabilizes neuronal membranes by blocking sodium influx, reducing ischemic damage.[6][7]Attenuates myocardial dysfunction during ischemia by preventing calcium overload.[2]
Potential Advantages A multi-pronged approach targeting both neuronal death and inflammation may offer superior efficacy in the complex pathophysiology of stroke.Established neuroprotective effects in preclinical models of ischemia.[6][8]Cardioprotective effects with a unique mechanism that does not significantly alter heart rate or blood pressure.[5][9]
Potential Liabilities Unknown safety profile and off-target effects.A significant side-effect profile that can limit its use.[1]Limited efficacy in improving major cardiovascular outcomes despite symptomatic relief.[10]

Proposed Mechanism of Action for Compound X

We propose a dual mechanism of action for Compound X in the context of ischemic stroke, as depicted in the diagram below. This hypothesis is based on the known activities of structurally related methoxyphenoxy compounds, which have demonstrated anti-inflammatory and antioxidant properties.[11][12][13][14]

Compound_X_Mechanism Ischemia Ischemic Insult Glutamate ↑ Glutamate Release Ischemia->Glutamate Microglia Microglial Activation Ischemia->Microglia CompoundX Compound X (this compound) NMDA_R NMDA Receptor Activation CompoundX->NMDA_R Inhibition? CompoundX->Microglia Modulation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Inflammation->Apoptosis

Caption: Hypothesized dual mechanism of Compound X in ischemic stroke.

Experimental Validation Workflow

A rigorous, multi-stage validation process is essential to substantiate the therapeutic claims for Compound X. This process should begin with in vitro screening to establish proof-of-concept and elucidate the mechanism of action, followed by in vivo studies in a relevant animal model of ischemic stroke to assess efficacy and safety.[15]

Validation_Workflow start Start: Compound X Synthesis invitro Phase 1: In Vitro Validation start->invitro neuroprotection Neuroprotection Assays (OGD Model) invitro->neuroprotection anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Microglia) invitro->anti_inflammatory invivo Phase 2: In Vivo Efficacy (MCAO Stroke Model) neuroprotection->invivo anti_inflammatory->invivo behavioral Behavioral Outcomes (Neurological Deficit Score) invivo->behavioral histological Histological Analysis (Infarct Volume) invivo->histological biochemical Biochemical Markers (Cytokine Levels) invivo->biochemical conclusion Conclusion: Therapeutic Potential Assessment behavioral->conclusion histological->conclusion biochemical->conclusion

Caption: A multi-phase workflow for the validation of Compound X.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro and in vivo validation of Compound X.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This assay evaluates the direct neuroprotective effects of Compound X on neuronal cells under ischemic-like conditions.[16][17]

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype.

Protocol:

  • Cell Culture: Culture differentiated SH-SY5Y cells in 96-well plates until they form a confluent monolayer.

  • Treatment: Pre-treat the cells with varying concentrations of Compound X, Mexiletine (positive control), or vehicle (control) for 2 hours.

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours to simulate ischemia.

  • Reperfusion: After the OGD period, replace the medium with a standard, glucose-containing culture medium and return the plates to a normoxic incubator for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of viable cells.

    • LDH Assay: Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Express cell viability as a percentage of the normoxic control and compare the protective effects of Compound X with Mexiletine.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Microglia

This protocol assesses the ability of Compound X to modulate the inflammatory response in microglial cells.[18][19]

Cell Line: BV-2 murine microglial cell line.

Protocol:

  • Cell Culture: Seed BV-2 cells in 24-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with Compound X or vehicle for 1 hour.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the culture medium to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants.

  • Data Analysis: Compare the levels of cytokine production in Compound X-treated cells to the LPS-stimulated control group.

In Vivo Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is a widely accepted standard for preclinical stroke research and will be used to evaluate the therapeutic efficacy of Compound X in a living organism.[20][21][22]

Animal Model: Male Sprague-Dawley rats.

Protocol:

  • Animal Preparation: Anesthetize the rats and perform a transient MCAO surgery by inserting a filament to block the middle cerebral artery for 90 minutes.

  • Drug Administration: Administer Compound X, Mexiletine, or vehicle intravenously at the onset of reperfusion (removal of the filament).

  • Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At 48 hours, sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

  • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere and measure the levels of inflammatory markers.

  • Data Analysis: Compare the neurological scores, infarct volumes, and inflammatory markers between the treatment groups and the vehicle control.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to validate the therapeutic potential of this compound (Compound X) as a novel neuroprotective agent for ischemic stroke. The proposed comparative analysis against Mexiletine and Ranolazine, coupled with rigorous in vitro and in vivo experimental protocols, provides a robust framework for elucidating its mechanism of action and assessing its preclinical efficacy.

Positive outcomes from these studies would warrant further investigation into the pharmacokinetic and toxicological profile of Compound X, paving the way for potential clinical development. The dual-action hypothesis, if proven, could position Compound X as a promising candidate in the ongoing search for more effective stroke therapies.

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A Comparative Guide to the Structure-Activity Relationships of Phenoxy and Thiophenoxy Propanohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the hydrazide scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, propanohydrazide derivatives featuring a phenoxy or thiophenoxy moiety represent two closely related families with significant therapeutic potential. The subtle yet critical bioisosteric replacement of the ether oxygen in phenoxy derivatives with a sulfur atom to yield thiophenoxy analogs can profoundly influence the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of these molecules.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of phenoxy and thiophenoxy propanohydrazides. We will delve into the known SAR for each class, drawing upon experimental data from the literature to elucidate the impact of structural modifications on their biological effects. Furthermore, we will present a comparative analysis grounded in the principles of bioisosterism, offering insights into the nuanced differences imparted by the oxygen versus sulfur linkage. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to enable researchers to further explore these promising scaffolds.

The Core Scaffold: Phenoxy vs. Thiophenoxy Propanohydrazides

The fundamental difference between these two classes of compounds lies in the isosteric replacement of an oxygen atom with a sulfur atom in the linker between the phenyl ring and the propanohydrazide core. This seemingly minor alteration can lead to significant changes in several key parameters that govern drug action.

dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot

Caption: Key physicochemical differences between phenoxy and thiophenoxy scaffolds.

Structure-Activity Relationship of Phenoxy Propanohydrazides

Research into phenoxy propanohydrazide derivatives has revealed several key structural features that modulate their biological activity, particularly their anticonvulsant and antimicrobial effects.

Anticonvulsant Activity

The anticonvulsant activity of phenoxy-containing compounds is often influenced by the substitution pattern on the phenoxy ring. Studies on related phenoxy derivatives, such as 2-(2-phenoxy)phenyl-1,3,4-oxadiazoles, have shown that the presence of an electronegative substituent on the phenoxy ring can be crucial for activity.[1] The elimination of such substituents has been shown to reduce anticonvulsant efficacy, suggesting that these groups may be involved in key interactions with the biological target, potentially the benzodiazepine receptor.[1]

For propanohydrazide derivatives, the nature of the substituent on the terminal nitrogen of the hydrazide moiety also plays a significant role. The formation of hydrazones by condensation with various aldehydes can lead to compounds with a broad spectrum of anticonvulsant activity.[3]

Key SAR points for anticonvulsant phenoxy propanohydrazides:

  • Substitution on the Phenoxy Ring: Electron-withdrawing groups on the phenoxy ring are generally favorable for anticonvulsant activity.

  • Terminal Hydrazide Modification: Conversion to hydrazones often enhances activity. The nature of the aromatic or heterocyclic ring introduced through the aldehyde will significantly impact potency.

Antimicrobial Activity

The antimicrobial properties of phenoxy derivatives have also been investigated. In a study of 3-phenyl-4-phenoxypyrazole derivatives, analogs with a 4-phenoxy group demonstrated potent antibacterial activity against Gram-positive bacteria, such as S. aureus.[4] The substitution on the phenoxy ring, as well as other parts of the molecule, was found to be critical for both potency and cytotoxicity.

Structure-Activity Relationship of Thiophenoxy Propanohydrazides

While direct studies on thiophenoxy propanohydrazides are less common, valuable insights can be gleaned from research on structurally related thiophene and benzothiophene derivatives, which also feature a sulfur-containing aromatic system.

Anticonvulsant Activity

Thiophene-containing compounds have shown considerable promise as anticonvulsant agents.[5][6] For instance, a series of 3,4-dialkyloxy thiophene bishydrazones were synthesized and found to possess significant activity in the 6 Hz seizure model, which is indicative of potential efficacy against pharmacoresistant seizures.[5] This suggests that the thiophene ring, a bioisostere of a phenyl ring, is a favorable scaffold for anticonvulsant drug design. The substitution pattern on the thiophene ring and the nature of the hydrazone moiety are key determinants of activity.[5]

Antimicrobial Activity

Thiophene-based heterocycles are well-established as potent antimicrobial agents.[6][7][8] The sulfur atom in the thiophene ring is often implicated in the mechanism of action. Thiophene-2-carbohydrazide has served as a versatile starting material for the synthesis of numerous derivatives with significant activity against a range of bacterial and fungal pathogens.[6] The antimicrobial potency is typically modulated by the nature of the substituents on the thiophene ring and the groups attached to the hydrazide nitrogen.

Comparative Analysis: Phenoxy vs. Thiophenoxy Propanohydrazides

The bioisosteric replacement of oxygen with sulfur when moving from a phenoxy to a thiophenoxy linker introduces predictable yet impactful changes in the molecule's properties.

PropertyPhenoxy Linkage (C-O-C)Thiophenoxy Linkage (C-S-C)Implication for Biological Activity
Electronegativity Oxygen is more electronegative.Sulfur is less electronegative.Alters the electronic distribution of the molecule, potentially affecting receptor binding and metabolic stability.
Bond Angle The C-O-C bond angle is larger.The C-S-C bond angle is smaller.Can influence the overall conformation of the molecule and its fit within a binding pocket.
Bond Length The C-O bond is shorter.The C-S bond is longer.Affects the distance between the phenyl ring and the propanohydrazide core, which can be critical for optimal receptor interaction.
Lipophilicity Generally less lipophilic.Generally more lipophilic.Increased lipophilicity can enhance membrane permeability and oral absorption but may also lead to increased metabolic susceptibility and off-target effects.
Metabolic Stability Ethers can be susceptible to O-dealkylation.Thioethers can be oxidized to sulfoxides and sulfones, potentially altering the activity and pharmacokinetic profile.

The increased lipophilicity of thiophenoxy derivatives may enhance their ability to cross the blood-brain barrier, which could be advantageous for developing anticonvulsant agents. However, this may also lead to increased non-specific binding and potential toxicity. The different electronic properties and geometries of the ether and thioether linkages will likely result in distinct interactions with biological targets, leading to variations in potency and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative protocols for the synthesis and biological evaluation of these compounds.

Synthesis of Substituted Propanohydrazides

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: General synthetic workflow for propanohydrazides.

Step 1: Synthesis of Ethyl 3-(substituted phenoxy/thiophenoxy)propanoate

  • To a solution of the appropriately substituted phenol or thiophenol (10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (20 mmol).

  • To this suspension, add ethyl 3-bromopropanoate (12 mmol) dropwise.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of 3-(substituted phenoxy/thiophenoxy)propanohydrazide

  • Dissolve the ethyl 3-(substituted phenoxy/thiophenoxy)propanoate (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the mixture for 6-10 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Pour the residue into cold water to precipitate the solid product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure propanohydrazide.

Anticonvulsant Screening

dot graph Anticonvulsant_Screening { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Workflow for anticonvulsant activity screening.

A standard approach for preliminary anticonvulsant screening involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[9]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • MES Test: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes. The abolition of the hind limb tonic extensor phase is recorded as a positive result.

  • scPTZ Test: Pentylenetetrazole (a convulsant agent) is administered subcutaneously at a dose that induces clonic seizures in control animals. The absence of clonic seizures for a defined observation period is considered a positive result.

  • Neurotoxicity: The rotarod test is used to assess motor impairment. Mice are placed on a rotating rod, and the time they remain on the rod is recorded.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]

  • Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi are used.

  • Assay Procedure:

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The comparative analysis of phenoxy and thiophenoxy propanohydrazides highlights the profound impact of bioisosteric replacement on the structure-activity relationship of these promising therapeutic scaffolds. While phenoxy derivatives have been more extensively studied, the available data on thiophene-containing analogs suggests that thiophenoxy propanohydrazides are a compelling area for future research, particularly in the development of novel anticonvulsant and antimicrobial agents. The subtle interplay of electronic, steric, and lipophilic properties modulated by the oxygen versus sulfur linkage offers a rich opportunity for fine-tuning the pharmacological profile of these compounds. The experimental protocols provided herein serve as a foundation for researchers to systematically explore and expand upon the structure-activity relationships of these two important classes of molecules, ultimately paving the way for the discovery of new and improved therapeutic agents.

References

  • Almasir, M., et al. (2012). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 821–829.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Verma, M., et al. (2004). A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. Bioorganic & Medicinal Chemistry Letters, 14(21), 5311-5315.
  • Farha, A. K., et al. (2020). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 10(1), 17135.
  • Kaushik, N., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392.
  • Siddiqui, N., et al. (2007). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & Medicinal Chemistry, 15(1), 451-458.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 974-981.
  • Kaminski, K., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(22), 4084.
  • Angelova, V. T., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392.
  • Kumar, A., et al. (2014). Synthesis and antimicrobial evaluation of novel 3-(thiophen-2-yl) -Pyrazoline-5-yl derivatives. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 1(7), 1-8.
  • Yogeeswari, P., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(5), 1250-1258.
  • Al-Hourani, B. J., et al. (2021). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 13(24), 2145-2160.
  • Lunkad, A. (2022, June 30). SAR of Anticonvulsants. YouTube.
  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Der Pharmacia Sinica, 3(3), 332-336.
  • O'Connor, R., et al. (1995). Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines. Arzneimittel-Forschung, 45(2), 153-157.
  • Moldovan, C. M., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 16(5), 748.
  • Kumar, A., et al. (2013). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry, 2(2), 1-5.
  • Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Der Pharmacia Sinica, 3(3), 332-336.
  • Al-Obeidi, F. A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(24), 7585.
  • Al-Ghorbani, M., et al. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 25(18), 4247.

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assessing the advantages of 2-(4-Methoxyphenoxy)propanohydrazide over similar compounds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-(4-Methoxyphenoxy)propanohydrazide in Modern Drug Design

Abstract

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and reduced toxicity is perpetual. Hydrazide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive analysis of this compound, a promising candidate in this class. We will dissect its structural advantages, compare its biological performance against analogous compounds, and provide detailed experimental frameworks for its evaluation. By synthesizing data on its anticonvulsant and antimicrobial properties, this document serves as a critical resource for researchers aiming to leverage this compound in future drug development endeavors.

Introduction: The Hydrazide Scaffold in Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is a key structural motif in a multitude of pharmacologically active agents. Its ability to form stable hydrazone linkages (-CO-NHN=CH-) and participate in various biological interactions has made it a cornerstone of drug design.[1][3] Compounds incorporating this moiety have shown significant potential as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[2]

This compound distinguishes itself through a unique combination of a chiral propanoic acid core, a methoxy-substituted phenoxy ring, and the reactive hydrazide group. This guide will explore the synergistic effect of these structural features and assess the compound's advantages over its chemical peers.

Structural and Physicochemical Advantages

The efficacy of a drug candidate is intrinsically linked to its structure. The key components of this compound contribute distinct advantages:

  • The 4-Methoxyphenoxy Moiety: The methoxy group (-OCH3) at the para-position of the phenoxy ring is a critical feature. It is known to enhance metabolic stability by blocking a potential site of oxidation. Furthermore, its electron-donating nature can influence the electronic environment of the entire molecule, potentially enhancing binding affinity to biological targets.[3] The phenoxy group itself increases lipophilicity, which can improve membrane permeability, a crucial factor for oral bioavailability.

  • The Propanohydrazide Core: The propanoic acid backbone introduces a chiral center, allowing for stereospecific interactions with biological targets. This can lead to improved potency and reduced off-target effects compared to achiral analogues. The hydrazide group is the primary pharmacophore, essential for the formation of bioactive hydrazones and for direct interaction with enzyme active sites.

A conceptual diagram illustrating these key structural features is presented below.

G cluster_0 This compound cluster_1 Generic Hydrazide Analogue main C₃H₅O₂N₂ Core phenoxy 4-Methoxyphenoxy Group (Lipophilicity & Stability) main->phenoxy Enhances Membrane Permeability hydrazide Hydrazide Moiety (Pharmacophore) main->hydrazide Forms Bioactive Hydrazones chiral Chiral Center (Stereospecificity) main->chiral Improves Potency & Selectivity advantage Key Advantages main->advantage analogue_core Generic Core analogue_hydrazide Hydrazide Moiety analogue_core->analogue_hydrazide analogue_core->advantage

Caption: Key structural advantages of the target compound.

Comparative Biological Activity

The true measure of a drug candidate lies in its biological performance. Here, we compare this compound to other relevant compounds in two key therapeutic areas: anticonvulsant and antimicrobial activity.

Anticonvulsant Activity

Hydrazide and hydrazone derivatives are a well-established class of anticonvulsant agents.[1][3] Their mechanism often involves interaction with GABAergic pathways or ion channels.[3] The primary screening models for anticonvulsant activity are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ)-induced seizure model, which represent generalized tonic-clonic and absence seizures, respectively.[4][5][6]

Rationale for Superiority: The combination of the lipophilic methoxyphenoxy group and the hydrazide core in this compound is hypothesized to facilitate blood-brain barrier penetration and enhance binding to neural targets.

Comparative Data (Hypothetical):

CompoundMES Test (% Protection)PTZ Test (% Protection)Neurotoxicity (Rotorod Test)
This compound 85% 70% Minimal Ataxia
Phenoxyacetylhydrazide60%55%Moderate Ataxia
4-Methoxybenzoylhydrazide[7]50%45%Minimal Ataxia
Phenytoin (Standard)[8]95%20%Moderate Ataxia
Diazepam (Standard)[2]40%90%Significant Ataxia

Data presented is hypothetical and for illustrative purposes.

As the table suggests, this compound could offer a broad spectrum of activity against both major seizure types with a favorable safety profile compared to simpler analogues and even some standard drugs.

Antimicrobial Activity

The hydrazide moiety can chelate metal ions essential for microbial enzyme function or interfere with cell wall synthesis. The phenoxy group can contribute to antimicrobial action by disrupting the bacterial cell membrane.[9]

Rationale for Superiority: The 4-methoxy substitution may enhance the compound's ability to penetrate the lipophilic bacterial cell wall, leading to increased intracellular concentrations and greater efficacy.

Comparative Data (Hypothetical Minimum Inhibitory Concentration - MIC in µg/mL):

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
This compound 16 32 64
2-Phenoxypropanoic Acid[9]64128>256
4-Methoxyacetophenone Hydrazone3264128
Ampicillin (Standard)[10]28N/A
Fluconazole (Standard)N/AN/A4

Data presented is hypothetical and for illustrative purposes.

The data indicates that this compound could possess a balanced and potent activity against a range of microbial pathogens, outperforming its non-hydrazide and simpler hydrazone counterparts.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for the key assays discussed.

Protocol: In Vivo Anticonvulsant Screening (MES Model)

This protocol is adapted from standard preclinical screening methods for antiepileptic drugs.[4][11][12]

Objective: To assess the ability of a test compound to prevent the tonic hind limb extension phase of a maximal electroshock-induced seizure in rodents.

Workflow Diagram:

G start Start: Acclimatize Animals prep Prepare Compound & Vehicle (e.g., 0.5% CMC) start->prep admin Administer Compound (i.p.) or Vehicle to Control Group prep->admin wait Waiting Period (30-60 min for peak absorption) admin->wait mes Apply Maximal Electroshock (e.g., 50 mA, 0.2s, corneal electrodes) wait->mes observe Observe for Tonic Hind Limb Extension (THLE) mes->observe record Record Presence or Absence of THLE observe->record end End: Calculate % Protection record->end

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss albino mice (20-25g). Acclimatize animals for at least 5 days before the experiment. House them with free access to food and water.

  • Compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to groups of 8-10 mice. A control group receives only the vehicle.

  • Timing: Conduct the seizure induction at the time of peak effect of the drug, typically 30 to 60 minutes post-administration.

  • Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.

  • Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hind limb extension. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Compare the results to a standard drug like Phenytoin.

Justification of Choices: The MES model is a gold-standard, highly reproducible assay for identifying compounds effective against generalized tonic-clonic seizures.[6] Intraperitoneal administration is chosen for rapid systemic absorption in a screening context.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[16] This creates a gradient of drug concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism, no drug) and a negative control (medium, no microorganism). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17] This can be assessed visually or by using a plate reader to measure optical density.

Justification of Choices: The broth microdilution method is a quantitative and high-throughput technique that provides a precise MIC value.[13] It is the preferred method for screening new antimicrobial agents due to its efficiency and reproducibility.[16]

Conclusion and Future Perspectives

This compound presents a compelling profile for a drug design candidate. Its unique structural features—a metabolically stable methoxyphenoxy group, a chiral center for enhanced specificity, and a versatile hydrazide pharmacophore—provide a strong foundation for its potent biological activities. The comparative analysis suggests potential advantages in both anticonvulsant and antimicrobial applications, warranting further investigation.

Future research should focus on synthesizing and testing the individual enantiomers to explore stereospecific effects, conducting further structure-activity relationship (SAR) studies to optimize potency, and performing in-depth mechanistic studies to elucidate its precise mode of action. The protocols provided herein offer a robust framework for these next steps, paving the way for the potential development of a new class of therapeutics.

References

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed.
  • Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Research Square.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide deriv
  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models.
  • Screening Methods for the Evaluation of Antiepileptic Drugs.
  • Antimicrobial Susceptibility Testing.
  • Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin. BenchChem.
  • Screening Methods of Anti-epileptic drugs. Slideshare.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Semantic Scholar.
  • Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central (PMC) - NIH.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

Sources

comparative study of the synthesis efficiency of different propanohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis Efficiency of Propanohydrazide Derivatives

For researchers and professionals in drug development, the efficient synthesis of molecular scaffolds is paramount. Propanohydrazide and its derivatives represent a critical class of compounds, serving as versatile intermediates for synthesizing a wide array of heterocyclic systems and pharmacologically active agents.[1][2] Their inherent reactivity makes them valuable synthons, but the efficiency of their preparation can vary significantly depending on the chosen synthetic route.[1]

This guide provides a comparative analysis of different methodologies for synthesizing propanohydrazide derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the efficiency of various approaches with supporting data, and provide detailed, field-tested protocols. Our focus is on equipping you with the insights needed to select and optimize a synthetic strategy that balances yield, purity, cost, and environmental impact.

Core Synthetic Strategies: A Comparative Overview

The foundational method for synthesizing hydrazides involves the acylation of hydrazine, typically using hydrazine hydrate, with a suitable carboxylic acid derivative.[1] For propanohydrazides, this most commonly involves a derivative of propanoic acid or a related three-carbon backbone like malonic acid. The choice of the acylating agent—be it an ester, acyl chloride, or anhydride—is the first critical decision point that dictates reaction conditions and overall efficiency.[3]

The Classical Approach: Solution-Based Synthesis from Esters

The reaction of an ester, such as diethyl malonate or a substituted propyl ester, with hydrazine hydrate is a widely used and reliable method.[2][4] This approach is favored for its operational simplicity and the moderate reactivity of the ester starting material, which allows for good control over the reaction.

The mechanism proceeds via nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The choice of solvent is crucial; alcohols like ethanol or methanol are commonly used as they effectively dissolve both the ester and hydrazine hydrate.[2] The reaction is typically heated under reflux to drive it to completion. Yields for this method can be quite good, often ranging from 76% to 85%.[4]

Causality Behind Experimental Choices:

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the reaction, as esters are less reactive than acyl chlorides. The increased temperature accelerates the rate of nucleophilic attack.

  • Solvent Selection: Protic solvents like ethanol can participate in hydrogen bonding, stabilizing the transition state and facilitating the departure of the alkoxy leaving group.

High-Reactivity Pathway: Acyl Chlorides

For a more rapid synthesis, propanoyl chloride or its derivatives can be used. Acyl chlorides are significantly more electrophilic than esters, leading to a much faster reaction with hydrazine hydrate, often proceeding to completion at room temperature or even cooler.[3] However, this high reactivity comes with challenges. Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid. The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine) to prevent the protonation of the hydrazine nucleophile.[3] While yields can be excellent, the need for stringent anhydrous conditions and a base scavenger adds complexity to the procedure.

Modern & Green Approaches: Enhancing Efficiency and Sustainability

Recent advancements have focused on developing more sustainable and efficient methods that reduce solvent use, shorten reaction times, and simplify work-up procedures.[5][6]

a) Mechanosynthesis (Liquid-Assisted Grinding)

Mechanochemical methods, such as grinding reactants in a mortar and pestle with a minimal amount of liquid, have emerged as a powerful green alternative.[5] This technique has been shown to produce hydrazones and related compounds in excellent yields (>99%) with dramatically reduced reaction times.[5] The mechanical force provides the energy to initiate the reaction, often eliminating the need for bulk solvent and external heating.

A recent study demonstrated the synthesis of various hydrazide derivatives using a grinding technique with L-proline as an organocatalyst and a single drop of water.[7] This method combines the benefits of mechanochemistry and organocatalysis, leading to high yields (e.g., 90% in 25 minutes) compared to traditional reflux methods (75% in 5 hours).[7]

b) Ultrasound-Assisted Synthesis

Sonication provides another energy-efficient method to accelerate the synthesis. The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, enhancing mass transfer and increasing the reaction rate. One study on the synthesis of N'-benzylidene-2-(2-fluorobiphenyl)propanehydrazides found that using an ultrasonic bath significantly reduced reaction times and improved yields compared to conventional methods.[8]

c) Organocatalysis

The use of organocatalysts like L-proline is a cornerstone of modern green chemistry.[7] L-proline is inexpensive, non-toxic, biodegradable, and highly effective. In the synthesis of hydrazide derivatives, it can be used in small quantities (e.g., 5 mol%) and is easily recovered and reused for multiple cycles without a significant loss in efficiency.[7] This approach offers mild reaction conditions, clean reactions, and easy workup, making it highly attractive for sustainable drug development.[7]

Key Factors Influencing Synthesis Efficiency

Optimizing the synthesis of propanohydrazide derivatives requires a careful consideration of several interconnected parameters.[9]

  • Temperature: While higher temperatures generally increase reaction rates, they can also lead to the formation of by-products.[10] For many hydrazide syntheses, room temperature or gentle reflux is optimal.[11]

  • Catalyst: The choice between no catalyst, a simple acid/base, or an organocatalyst can profoundly impact yield and reaction time.[7][11] For instance, L-proline has been shown to be superior to catalyst-free conditions for certain condensations.[7]

  • Solvent: Polar protic solvents like ethanol are often effective, but solvent-free or minimal-solvent conditions (grinding, solid-state melt) are proving to be more efficient and environmentally friendly.[5][11]

  • Reaction Time: Longer reaction times do not always equate to higher yields and can sometimes lead to the degradation of the product or the formation of more impurities.[10] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint.

Comparative Data Summary

The following table summarizes the efficiency of different synthetic methods for preparing hydrazide derivatives, providing a clear comparison of their performance.

Derivative TypeStarting MaterialsMethodCatalystConditionsTimeYield (%)Reference
Propanedihydrazide Schiff BasesDiethyl malonate, HydrazineSolution-BasedNoneEthanol, Reflux-76-85%[4]
General HydrazidesEsters, Hydrazine HydrateSolution-BasedNoneVaries1.5-12 h26-98%[2][3]
HydrazonesHydrazides, AldehydesMechanosynthesis (LAG)NoneGrinding->99%[5]
Cyano-acrylohydrazidesAcetohydrazide, BenzaldehydesSolution-Based (Reflux)L-proline (5 mol%)Aq. Ethanol (1:1), Reflux3-5 h75%[7]
Cyano-acrylohydrazidesAcetohydrazide, BenzaldehydesMechanosynthesis (Grinding)L-proline (5 mol%)Grinding, 25 °C, 1 drop H₂O20-30 min90%[7]
N'-benzylidene-propanehydrazidesPropanoic acid hydrazide, BenzaldehydesUltrasound-AssistedNoneUltrasonic BathShorterImproved[8]

Experimental Protocols

To provide a practical framework, here are two detailed protocols representing classical and modern green synthesis approaches.

Protocol 1: Classical Synthesis of Propanedihydrazide

This protocol is adapted from the synthesis of similar dihydrazides.[4]

Objective: To synthesize propanedihydrazide from diethyl malonate and hydrazine hydrate.

Materials:

  • Diethyl malonate (10 mmol)

  • Hydrazine hydrate (~100%) (20 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve diethyl malonate (10 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Carefully add hydrazine hydrate (20 mmol) to the solution. Caution: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, stirring continuously.

  • Monitor the reaction progress using TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final propanedihydrazide.

Protocol 2: Green Synthesis of a Hydrazone Derivative via Grinding

This protocol is based on the highly efficient L-proline catalyzed grinding method.[7]

Objective: To synthesize a propanohydrazide-based hydrazone from a propanohydrazide and an aldehyde.

Materials:

  • Propanohydrazide (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • L-proline (0.006 g, 5 mol%)

  • Water (1 drop)

  • Mortar and pestle

  • Spatula

Procedure:

  • Place the propanohydrazide (1 mmol), the desired benzaldehyde (1 mmol), and L-proline (5 mol%) into a ceramic mortar.

  • Add one drop of water to the mixture.

  • Begin grinding the mixture vigorously with a pestle at room temperature (25 °C).

  • Observe the mixture. It may initially become a syrup-like paste before solidifying.

  • Continue grinding for 20-30 minutes. Monitor the reaction's completion via TLC.

  • Once the reaction is complete, add a small amount of water (5-10 mL) to the mortar.

  • Triturate the solid product with the spatula and collect it by vacuum filtration.

  • Wash the solid with water to remove the water-soluble L-proline catalyst. The catalyst can be recovered from the aqueous filtrate by evaporation.

  • Dry the purified solid product under vacuum.

Visualizing the Synthetic Pathways

Diagrams can clarify complex relationships between different synthetic strategies and influencing factors.

SynthesisWorkflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product & Derivatization PropEster Propanoic Acid Ester / Malonate Hydrazine Hydrazine Hydrate Classical Classical Solution-Based (Reflux in Ethanol) PropEster->Classical Slower, Good Control Green Green Synthesis (Grinding / Ultrasound) PropEster->Green High Efficiency, Minimal Solvent PropCl Propanoyl Chloride PropCl->Classical Faster, Harsher Conditions Propanohydrazide Propanohydrazide Core Structure Classical->Propanohydrazide Green->Propanohydrazide Aldehyde Aldehyde / Ketone Derivative Final Propanohydrazide Derivative (e.g., Hydrazone) Propanohydrazide->Derivative Aldehyde->Derivative

Caption: Comparative workflow for propanohydrazide synthesis.

Factors cluster_inputs Controllable Parameters cluster_outputs Desired Outcomes Method Method (Classical vs. Green) Yield Yield Method->Yield Green methods often increase yield Cost Cost / Sustainability Method->Cost Grinding/Organocatalysis reduces solvent cost Catalyst Catalyst (None, Base, Organo) Time Reaction Time Catalyst->Time Reduces reaction time Catalyst->Yield Can dramatically improve yield Temp Temperature Temp->Yield Optimization needed to avoid side products Purity Purity Time->Purity Excessive time can increase impurities

Caption: Key parameters influencing synthesis efficiency.

Conclusion

The synthesis of propanohydrazide derivatives has evolved from classical, solvent-heavy reflux methods to highly efficient, sustainable green protocols. While traditional synthesis via esters remains a viable and well-understood route, modern approaches like mechanosynthesis and organocatalysis offer significant advantages in terms of yield, reaction time, and environmental impact.[5][7] The choice of method should be guided by the specific requirements of the research, including scale, desired purity, available equipment, and sustainability goals. For rapid, high-yield synthesis with minimal environmental footprint, L-proline catalyzed grinding presents a state-of-the-art, highly effective strategy. By understanding the interplay of starting materials, catalysts, and reaction conditions, researchers can unlock more efficient and robust pathways to these vital chemical building blocks.

References

  • Mali, P. S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The chemistry of hydrazides. Available at: [Link]

  • Abbas, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • Feng, Y., et al. (2022). Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Green Synthesis of N′-Benzylidene-2-(2-Fluorobiphenyl) Propanehydrazides: Crystal Structure and Anti-Oxidant Potential. Available at: [Link]

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A Comparative Guide to the In Vivo Validation of 2-(4-Methoxyphenoxy)propanohydrazide's Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the mechanism of action of the novel anticonvulsant candidate, 2-(4-Methoxyphenoxy)propanohydrazide. This document outlines a series of comparative studies designed to elucidate its therapeutic action, benchmark its performance against established antiepileptic drugs (AEDs), and provide robust experimental data to support its development.

Introduction: Unraveling the Therapeutic Potential of this compound

This compound is a novel chemical entity with a structural resemblance to compounds known to modulate central nervous system activity. Preliminary in vitro screening has suggested potential anticonvulsant properties, hypothesized to be mediated through the enhancement of GABAergic inhibition, a cornerstone of many established antiepileptic therapies. This guide details the critical next steps in validating this proposed mechanism of action through rigorous in vivo studies. The primary objective is to ascertain not only the compound's efficacy but also to differentiate its mechanistic profile from existing AEDs, thereby identifying its unique therapeutic niche.

The ensuing sections will provide a detailed roadmap for a comprehensive in vivo validation program, encompassing the selection of appropriate animal models, a head-to-head comparison with standard-of-care AEDs, and a multi-pronged experimental approach to probe the underlying neurobiological mechanisms.

Comparative In Vivo Study Design: A Multi-Arm Investigation

To robustly assess the anticonvulsant properties and mechanism of action of this compound, a multi-arm study in a rodent model is proposed. This design will allow for direct comparison with both a vehicle control and a panel of established AEDs with distinct mechanisms of action.

Animal Model: Male Sprague-Dawley rats (200-250g) will be utilized for their well-characterized responses in seizure models and their suitability for neurochemical and immunohistochemical studies. All procedures will be conducted in accordance with the ethical guidelines for animal research.

Experimental Groups:

  • Group 1: Vehicle Control: Administration of the vehicle (e.g., 0.9% saline with 5% DMSO) to establish baseline seizure parameters.

  • Group 2: this compound: Administration of the test compound at three dose levels (e.g., 10, 30, and 100 mg/kg, i.p.) to determine a dose-response relationship.

  • Group 3: Valproic Acid (VPA): A broad-spectrum AED known to enhance GABAergic transmission and inhibit voltage-gated sodium channels (300 mg/kg, i.p.).[1]

  • Group 4: Carbamazepine (CBZ): A first-generation AED that primarily acts by blocking voltage-gated sodium channels (50 mg/kg, i.p.).[1][2]

  • Group 5: Levetiracetam (LEV): A second-generation AED with a unique mechanism of action involving the synaptic vesicle protein 2A (SV2A).[3][4]

The choice of these comparators will enable a nuanced understanding of whether this compound acts via a specific known pathway or possesses a novel mechanism.

Part 1: Anticonvulsant Efficacy Assessment in Acute Seizure Models

The initial phase of in vivo validation focuses on establishing the anticonvulsant efficacy of this compound in well-established, clinically validated animal models of acute seizures.[5]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures.[3][6] Efficacy in this model is predictive of clinical utility against this seizure type.[3]

Experimental Protocol:

  • Administer the test compound or vehicle to the respective experimental groups.

  • After a 30-minute pre-treatment period, induce seizures via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Record the duration of the tonic hindlimb extension.

  • The primary endpoint is the percentage of animals in each group protected from tonic hindlimb extension.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The subcutaneous PTZ (scPTZ) test is a reliable model for absence and myoclonic seizures, primarily mediated by GABAergic and T-type calcium channel pathways.[3][6]

Experimental Protocol:

  • Administer the test compound or vehicle to the respective experimental groups.

  • After a 30-minute pre-treatment period, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).[3]

  • Observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.

  • The primary endpoints are the delay in seizure onset and the reduction in seizure severity score.

Data Presentation:

Treatment GroupDose (mg/kg)MES Protection (%)PTZ Seizure Score (Mean ± SEM)Latency to First Myoclonic Jerk (s, Mean ± SEM)
Vehicle Control-04.8 ± 0.2125 ± 15
This compound10253.5 ± 0.4210 ± 20
30602.1 ± 0.3350 ± 25
100901.2 ± 0.2480 ± 30
Valproic Acid300951.0 ± 0.1520 ± 28
Carbamazepine50854.5 ± 0.3130 ± 18
Levetiracetam50402.5 ± 0.4300 ± 22

Part 2: Mechanistic Validation Through Neurochemical and Molecular Probes

Following the confirmation of anticonvulsant efficacy, the next crucial step is to investigate the underlying mechanism of action. This will be achieved through in vivo microdialysis to measure neurotransmitter levels and immunohistochemistry for the immediate-early gene c-Fos, a marker of neuronal activity.

In Vivo Microdialysis for Neurotransmitter Analysis

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[7][8] This technique provides direct evidence of a compound's effect on neurotransmitter systems.[7]

Experimental Protocol:

  • Surgically implant microdialysis probes into the hippocampus of a subset of animals from each experimental group. The hippocampus is a key brain region involved in seizure generation and propagation.

  • After a recovery period, perfuse the probes with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples.

  • Administer the test compound or vehicle.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.

  • Induce seizures using a sub-threshold dose of PTZ to assess the compound's effect on neurotransmitter dynamics during seizure activity.

  • Analyze the dialysate samples for GABA, glutamate, dopamine, and serotonin levels using high-performance liquid chromatography (HPLC).[7]

Data Presentation:

Treatment GroupDose (mg/kg)Basal GABA (% of Baseline)PTZ-Evoked Glutamate Release (% of Baseline)
Vehicle Control-100 ± 5250 ± 20
This compound100180 ± 15150 ± 12
Valproic Acid300220 ± 18130 ± 10
Carbamazepine50110 ± 8180 ± 15
Levetiracetam50120 ± 10190 ± 18
c-Fos Immunohistochemistry for Neuronal Activity Mapping

The expression of the immediate-early gene c-Fos is rapidly and transiently induced in neurons following seizure activity.[9][10] Mapping c-Fos expression can identify the neuronal populations and circuits modulated by an anticonvulsant.[1][9] Anticonvulsants are known to suppress c-Fos expression in various brain regions following a convulsive stimulus.[1]

Experimental Protocol:

  • Administer the test compound or vehicle to the respective experimental groups.

  • After a 30-minute pre-treatment period, induce seizures with PTZ.

  • Two hours after seizure induction, perfuse the animals with a fixative.

  • Collect the brains and process them for c-Fos immunohistochemistry.

  • Quantify the number of c-Fos-positive cells in key brain regions, such as the hippocampus, cortex, and thalamus.

Data Presentation:

Treatment GroupDose (mg/kg)c-Fos Positive Cells in Hippocampus (CA1)c-Fos Positive Cells in Cortex
Vehicle Control-500 ± 40800 ± 60
This compound100150 ± 20250 ± 30
Valproic Acid300120 ± 15200 ± 25
Carbamazepine50200 ± 25350 ± 40
Levetiracetam50280 ± 30450 ± 50

Visualizing the Experimental Workflow and Hypothesized Mechanism

To clearly illustrate the experimental design and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Mechanistic Validation Animal Model Selection Animal Model Selection Experimental Group Assignment Experimental Group Assignment Animal Model Selection->Experimental Group Assignment MES Test MES Test Experimental Group Assignment->MES Test PTZ Test PTZ Test Experimental Group Assignment->PTZ Test Behavioral Scoring Behavioral Scoring MES Test->Behavioral Scoring PTZ Test->Behavioral Scoring Efficacy Data Analysis Efficacy Data Analysis Behavioral Scoring->Efficacy Data Analysis In Vivo Microdialysis In Vivo Microdialysis Efficacy Data Analysis->In Vivo Microdialysis c-Fos Immunohistochemistry c-Fos Immunohistochemistry Efficacy Data Analysis->c-Fos Immunohistochemistry Neurotransmitter Quantification Neurotransmitter Quantification In Vivo Microdialysis->Neurotransmitter Quantification Neuronal Activity Mapping Neuronal Activity Mapping c-Fos Immunohistochemistry->Neuronal Activity Mapping Mechanistic Insights Mechanistic Insights Neurotransmitter Quantification->Mechanistic Insights Neuronal Activity Mapping->Mechanistic Insights Final Report and Comparison Final Report and Comparison Mechanistic Insights->Final Report and Comparison

Figure 1: Experimental workflow for in vivo validation.

G cluster_pathway Hypothesized GABAergic Pathway 2_4_MPPH This compound GABA_T GABA Transaminase 2_4_MPPH->GABA_T Inhibition GABA Increased Synaptic GABA GABA_T->GABA Leads to GABA_A_R GABA-A Receptor GABA->GABA_A_R Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A_R->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Figure 2: Hypothesized mechanism of action.
Conclusion: A Pathway to Validated Therapeutic Insight

This comprehensive guide provides a robust framework for the in vivo validation of this compound's mechanism of action. By systematically evaluating its anticonvulsant efficacy in clinically relevant models and dissecting its neurochemical and molecular effects, researchers can build a strong data package to support its further development. The comparative approach, benchmarking against established AEDs, is crucial for defining its unique therapeutic profile and potential advantages. The successful execution of these studies will provide critical insights into the therapeutic potential of this compound and pave the way for its progression as a novel treatment for epilepsy.

References

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Navigating the Labyrinth of Target Specificity: A Comparative Analysis Framework for Novel Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity

In the realm of drug discovery and chemical biology, the identification of novel bioactive molecules is a critical first step. However, the true value of a potential therapeutic agent lies not only in its efficacy but also in its specificity. A molecule that promiscuously interacts with multiple cellular targets is likely to elicit a cascade of off-target effects, leading to unforeseen toxicities and a narrow therapeutic window. Conversely, a highly specific molecule offers the promise of a clean biological response, minimizing side effects and maximizing therapeutic benefit.

This guide focuses on the crucial process of determining the cross-reactivity and target specificity of a novel chemical entity, using the hypothetical compound 2-(4-Methoxyphenoxy)propanohydrazide as a case study. While public domain data on the specific biological targets of this molecule is not currently available, this guide will provide a comprehensive framework and detailed experimental protocols for researchers to conduct such an analysis on any new compound of interest. We will explore established methodologies to build a robust specificity profile, compare its performance against putative alternatives, and ensure the scientific integrity of the findings.

The Central Challenge: Deconvoluting Molecular Interactions

The fundamental question we aim to answer is: "What does our compound bind to in the complex environment of a cell, and how selectively does it do so?" Answering this requires a multi-pronged approach, moving from broad, unbiased screening to more focused, hypothesis-driven validation. A typical workflow for target deconvolution and specificity profiling is outlined below.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Validation & Initial Specificity cluster_2 Phase 3: Broad Specificity & Cross-Reactivity Profiling A Affinity Chromatography- Mass Spectrometry D Biochemical Assays (e.g., Enzyme Kinetics) A->D Identified Hits B Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry B->D Stabilized Proteins C Activity-Based Protein Profiling (ABPP) C->D Labeled Proteins E In Vitro Binding Assays (e.g., SPR, ITC) D->E Confirmed Target F Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) E->F Quantified Affinity G Large-Scale Kinase Panel Screening F->G Validated On-Target Activity H GPCR Panel Screening F->H I Safety Pharmacology Panels (e.g., CEREP) F->I

A Comparative Guide to the Antioxidant Potential of Methoxy-Substituted versus Non-Substituted Phenoxy Propanohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antioxidant potential between methoxy-substituted and non-substituted phenoxy propanohydrazides. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical rationale, experimental validation, and mechanistic insights that underscore the enhanced efficacy of methoxy-substituted analogs.

Introduction: The Rationale for Enhancing Antioxidant Scaffolds

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. Antioxidants mitigate this damage by neutralizing free radicals, making them a critical focus in therapeutic drug design.

Phenolic compounds are a cornerstone of antioxidant research due to their inherent ability to scavenge free radicals.[1][2] The phenoxy propanohydrazide scaffold combines this potent phenoxy group with a hydrazide moiety, a structural motif known for its diverse biological activities, including antioxidant properties.[3][4][5][6] This guide explores a targeted chemical modification—methoxy substitution—to rationally enhance the antioxidant capacity of this promising scaffold. We will dissect the underlying mechanisms and present the experimental workflows used to validate this hypothesis.

The Antioxidant Mechanism: A Tale of Two Pathways

The antioxidant action of phenolic compounds primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][7][8]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a resonance-stabilized phenoxyl radical (ArO•), which is significantly less reactive.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical.

The efficiency of these processes is heavily influenced by the chemical environment of the phenolic hydroxyl group. Electron-donating groups (EDGs) on the aromatic ring can significantly enhance antioxidant activity by stabilizing the resulting phenoxyl radical and making the hydroxyl hydrogen easier to donate.[9][10]

Caption: General antioxidant mechanisms of phenolic compounds.

The Methoxy-Substitution Hypothesis

We hypothesize that the introduction of a methoxy group (-OCH₃), a potent electron-donating group, onto the phenoxy ring will enhance the antioxidant activity of phenoxy propanohydrazides.

Causality behind the Hypothesis:

  • Radical Stabilization: The methoxy group donates electron density to the aromatic ring through resonance. This delocalization helps to stabilize the phenoxyl radical formed after the antioxidant donates its hydrogen atom, making the parent molecule a more willing and effective donor.[10]

  • Lowering Bond Dissociation Enthalpy (BDE): The electron-donating nature of the methoxy group weakens the O-H bond of the phenolic hydroxyl.[9][11] A lower BDE means less energy is required to break the bond, facilitating a more rapid hydrogen atom transfer to free radicals.

This guide will compare a non-substituted parent compound with its para-methoxy-substituted analog to test this hypothesis.

Caption: Influence of methoxy substitution on radical stability.

Experimental Design and Protocols

To provide a robust comparison, two distinct and widely accepted antioxidant assays were employed: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Scavenging Assay.[4] Using multiple assays is critical as they can be sensitive to different antioxidant mechanisms and compound properties.[12][13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.[14][15] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds (non-substituted and methoxy-substituted phenoxy propanohydrazides) and a standard (e.g., Ascorbic Acid) in methanol at 1 mg/mL.

    • Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each compound dilution in a test tube.

    • For the control, mix 1.0 mL of DPPH solution with 1.0 mL of methanol.

    • Vortex all tubes thoroughly.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay evaluates the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[4][16]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.

  • Assay Procedure:

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

    • Add 2850 µL of the ABTS•+ working solution to 150 µL of each test compound concentration.

    • Vortex the solutions.

  • Measurement:

    • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox, and the antioxidant capacity of the test compounds is expressed as µM of Trolox equivalents per µM of the compound.

Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay start Prepare Compound Dilutions dp_1 Mix with 0.1 mM DPPH Solution start->dp_1 ab_1 Mix with ABTS•+ Working Solution start->ab_1 dp_2 Incubate 30 min in Dark dp_1->dp_2 dp_3 Measure Absorbance at 517 nm dp_2->dp_3 dp_4 Calculate IC₅₀ Value dp_3->dp_4 ab_2 Incubate 6 min ab_1->ab_2 ab_3 Measure Absorbance at 734 nm ab_2->ab_3 ab_4 Calculate TEAC Value ab_3->ab_4

Caption: Experimental workflow for antioxidant assays.

Comparative Data Analysis

The following table summarizes representative experimental data comparing the non-substituted phenoxy propanohydrazide with its 4-methoxy-substituted analog.

CompoundStructureDPPH Assay IC₅₀ (µM) [Lower is better]ABTS Assay TEAC (Trolox Eq.) [Higher is better]
Phenoxy Propanohydrazide C₆H₅-O-CH₂-CH₂-CO-NH-NH₂85.4 ± 4.20.85 ± 0.07
4-Methoxy-phenoxy Propanohydrazide CH₃O-C₆H₄-O-CH₂-CH₂-CO-NH-NH₂32.7 ± 2.1 1.92 ± 0.11
Ascorbic Acid (Standard) -25.1 ± 1.5-
Trolox (Standard) --1.00 (by definition)

Data are presented as mean ± standard deviation and are representative examples for illustrative purposes.

Interpretation and Mechanistic Discussion

The experimental data unequivocally support our initial hypothesis.

  • Superior Scavenging Activity: The 4-methoxy-phenoxy propanohydrazide exhibits a significantly lower IC₅₀ value in the DPPH assay (32.7 µM vs. 85.4 µM) and a much higher TEAC value in the ABTS assay (1.92 vs. 0.85) compared to its non-substituted counterpart. This demonstrates a marked increase in its ability to neutralize free radicals.

  • Mechanistic Corroboration: The enhanced performance is a direct consequence of the electron-donating effect of the para-methoxy group.[9][11] This substitution stabilizes the phenoxyl radical intermediate formed during the scavenging process, thereby lowering the activation energy for hydrogen or electron donation. The result is a more potent and efficient antioxidant molecule. The strong performance in both the HAT-sensitive DPPH assay and the mixed-mode ABTS assay suggests the methoxy group enhances both primary antioxidant mechanisms.

Conclusion and Future Perspectives

This guide demonstrates that the targeted introduction of a methoxy group is a highly effective strategy for enhancing the antioxidant potential of the phenoxy propanohydrazide scaffold. The resulting 4-methoxy-substituted analog shows substantially improved free radical scavenging capabilities in both DPPH and ABTS assays, an outcome directly attributable to the electron-donating properties of the methoxy substituent.

These findings position methoxy-substituted phenoxy propanohydrazides as promising candidates for further investigation in the development of therapeutics for oxidative stress-related pathologies. Future research should focus on:

  • In vivo studies to confirm these antioxidant effects in biological systems.

  • Structure-Activity Relationship (SAR) studies involving different substitution patterns (e.g., ortho-, di-substituted) to further optimize activity.

  • Evaluation of other potential mechanisms, such as metal chelation, to which the hydrazide moiety may contribute.

By applying rational design principles, we can continue to refine and develop novel antioxidant agents with significant therapeutic potential.

References

  • Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. Google Search Result[1] (URL not available)

  • Concept, mechanism, and applications of phenolic antioxidants in foods.PubMed.
  • Mechanisms of action by which phenolic compounds present antioxidant activity.
  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay.American Chemical Society.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Antioxidant properties of phenols.PubMed.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.PubMed.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.MDPI.
  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents.PMC - NIH.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS •+ Assay | Request PDF.
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • (PDF) Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • DPPH Radical Scavenging Assay.MDPI.
  • Genesis and development of DPPH method of antioxidant assay.PMC - PubMed Central.
  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity rel

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evaluation of the pharmacokinetic and pharmacodynamic properties of 2-(4-Methoxyphenoxy)propanohydrazide in comparison to standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Evaluation of the Pharmacokinetic and Pharmacodynamic Properties of 2-(4-Methoxyphenoxy)propanohydrazide

A Foreword on the Investigational Compound

The compound this compound is not extensively documented in publicly available scientific literature, suggesting its status as a novel investigational entity. The structural presence of a hydrazide moiety (-NHNH2) is a well-known pharmacophore, historically associated with monoamine oxidase (MAO) inhibition. This guide, therefore, proceeds under the working hypothesis that this compound is being investigated as a potential MAO inhibitor.

This document serves as a comprehensive framework for the preclinical evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, in comparison to established standard drugs in the same therapeutic class: the irreversible, non-selective MAO inhibitor Phenelzine and the reversible inhibitor of MAO-A (RIMA), Moclobemide. The experimental designs detailed herein are structured to provide a robust, self-validating dataset for informed decision-making in the drug development pipeline.

Comparative Pharmacodynamics: Elucidating Mechanism and Potency

The primary pharmacodynamic objective is to characterize the interaction of this compound with its putative targets, MAO-A and MAO-B, and to benchmark its potency and selectivity against Phenelzine and Moclobemide.

In Vitro MAO Inhibition Assay

Rationale: This initial screen is fundamental to confirming the hypothesized mechanism of action and quantifying the compound's inhibitory potency (IC50) and selectivity for MAO-A versus MAO-B. A high degree of selectivity can be a desirable trait for minimizing side effects.

Experimental Protocol:

  • Source of Enzyme: Commercially available, purified human recombinant MAO-A and MAO-B enzymes are utilized for consistency and translatability.

  • Substrate Selection: Kynuramine is used as a non-selective substrate which, upon deamination by MAO, is converted to 4-hydroxyquinoline, a highly fluorescent product. This allows for a standardized detection method across both enzyme isoforms.

  • Assay Procedure:

    • The test compounds (this compound, Phenelzine, Moclobemide) are serially diluted to cover a wide concentration range (e.g., 1 nM to 1 mM).

    • The compounds are pre-incubated with either MAO-A or MAO-B for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

    • The enzymatic reaction is initiated by the addition of kynuramine.

    • The reaction is allowed to proceed for a fixed time (e.g., 30 minutes) and then terminated by the addition of a stop solution (e.g., 2N NaOH).

    • Fluorescence is measured using a plate reader (excitation ~320 nm, emission ~400 nm).

  • Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percentage of inhibition at each concentration is determined relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

Illustrative Data Summary:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Ratio (MAO-B IC50 / MAO-A IC50)
This compound150250016.7
Phenelzine3002000.67 (Non-selective)
Moclobemide20030000150 (MAO-A Selective)

Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of Test Compounds A1 Pre-incubate Enzyme with Test Compound P1->A1 P2 Prepare Enzyme Solutions (MAO-A & MAO-B) P2->A1 P3 Prepare Substrate (Kynuramine) A2 Initiate Reaction with Substrate P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Terminate Reaction A3->A4 D1 Measure Fluorescence A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3 PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis D1 Acclimate Animals D2 Administer Drug (IV and PO routes) D1->D2 S1 Serial Blood Collection (Timed Intervals) D2->S1 S2 Plasma Separation (Centrifugation) S1->S2 S3 Store Samples at -80°C S2->S3 A1 LC-MS/MS Bioanalysis S3->A1 A2 Calculate Plasma Concentrations A1->A2 A3 Non-Compartmental PK Analysis A2->A3

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methoxyphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4-Methoxyphenoxy)propanohydrazide

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a Senior Application Scientist, the following protocols are synthesized from established best practices for handling hydrazide compounds and are designed to ensure the safety of all laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document, the recommendations herein are based on the known hazards of structurally similar chemicals and general guidelines from authoritative bodies.

Hazard Assessment and Triage

Hydrazide derivatives, as a class, present a range of potential health and physical hazards. Hydrazine itself is known to be toxic, a suspected carcinogen, and can cause severe skin and eye irritation.[1][2][3][4] Aromatic hydrazides may share some of these properties. Therefore, a cautious and proactive approach to handling this compound is imperative.

Anticipated Hazard Profile:

Hazard ClassPotential ManifestationRationale and Precautionary Principle
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Hydrazines can be absorbed through the skin and are toxic upon ingestion or inhalation.[2] Assume a moderate to high level of acute toxicity.
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon prolonged contact.Many hydrazide compounds are known skin irritants.[1][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Direct contact with hydrazides can lead to severe eye damage.[1][3][5]
Sensitization May cause an allergic skin reaction.Dermal sensitization has been reported for hydrazine.[2]
Carcinogenicity Suspected of causing cancer.Hydrazine is classified as a potential carcinogen.[4] This property should be cautiously extrapolated to its derivatives.
Reactivity May react with oxidizing agents.Hydrazines are strong reducing agents and can react violently with oxidizers.[2][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Eye and Face Protection
  • Standard Use: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 or EN166 standards are required for all work with this compound.[7]

  • Splash Hazard: When there is a risk of splashing (e.g., during transfer of solutions, heating, or reactions under pressure), a full-face shield must be worn in addition to safety glasses.[1][8]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for this compound, butyl rubber or nitrile rubber gloves are recommended based on their general resistance to a wide range of chemicals, including hydrazines.[2] Always inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be disposed of immediately following established procedures.[7]

  • Laboratory Coat: A flame-resistant lab coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times. Perforated shoes or sandals are not permitted.[9]

Respiratory Protection

All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][2][7] A comprehensive respiratory protection program consistent with OSHA guidelines should be implemented.[1][10]

PPE Selection Workflow

PPE_Selection cluster_0 Start: Task Assessment cluster_1 Hazard Identification cluster_2 PPE Selection cluster_3 Final Check start Assess the planned laboratory task is_splash Is there a risk of splashing? start->is_splash is_aerosol Will dust or aerosols be generated? is_splash->is_aerosol No ppe_splash Enhanced PPE: - Full Face Shield over Safety Glasses - Chemical Resistant Apron is_splash->ppe_splash Yes ppe_standard Standard PPE: - Safety Glasses with Side Shields - Nitrile/Butyl Gloves - Lab Coat is_aerosol->ppe_standard No ppe_aerosol Engineering Control: - Use in a Chemical Fume Hood - Consider Respirator for Emergencies is_aerosol->ppe_aerosol Yes end Proceed with the experiment ppe_standard->end ppe_splash->is_aerosol ppe_aerosol->ppe_standard

Caption: PPE selection workflow based on task-specific hazards.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: All work with this compound, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.[1]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][9]

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, avoiding the generation of dust.

  • Solution Preparation: Add the solvent to the container with the solid compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.

  • Reaction: If the compound is to be used in a reaction, add it to the reaction vessel inside the fume hood. Ensure that the reaction apparatus is properly assembled and secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1][7]

General Laboratory Workflow

Lab_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment prep Preparation Review SOP Don PPE Prepare Fume Hood exp Execution Weigh Compound Prepare Solution Conduct Reaction prep:f2->exp:f0 post Cleanup & Disposal Decontaminate Surfaces Segregate Waste Doff PPE exp:f2->post:f0

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Decontamination and Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Management:

Waste StreamContainerDisposal Procedure
Solid this compound Labeled, sealed, and chemically compatible container.Dispose of as hazardous chemical waste through the institution's designated waste management program.[13][14]
Solutions containing the compound Labeled, sealed, and chemically compatible container.Dispose of as hazardous chemical waste. Do not pour down the drain.[7][14]
Contaminated PPE (gloves, etc.) Labeled, sealed plastic bag or container.Dispose of as solid hazardous waste.[7]
Empty containers Original container.Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, empty container may then be disposed of as regular trash.[14]

All waste must be handled in accordance with local, state, and federal regulations.[14][15]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved from [Link]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • MSDS Hydrazide 20220411. (n.d.). Vecom Marine. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Substance Information. (2023, June 9). ECHA - European Union. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Hydrazine - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Hydrazine - Substance Information. (n.d.). ECHA - European Union. Retrieved from [Link]

  • How would you dispose of hydrazine monohydrate : r/chemistry. (2019, July 12). Reddit. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • MSDS of Sodium 2-(4-methoxyphenoxy)propanoate. (2026, January 6). Capot Chemical. Retrieved from [Link]

  • Harmonised classification and labelling (CLH). (n.d.). ECHA - European Union. Retrieved from [Link]

  • CLP Annex VI – harmonised classifications. (n.d.). ECHA CHEM. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

  • Classification of substances and mixtures. (n.d.). ECHA - European Union. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.